molecular formula C14H13N3O2 B1587392 4-amino-N-(4-carbamoylphenyl)benzamide CAS No. 74441-06-8

4-amino-N-(4-carbamoylphenyl)benzamide

Cat. No.: B1587392
CAS No.: 74441-06-8
M. Wt: 255.27 g/mol
InChI Key: FSPYMSUDIVFOHY-UHFFFAOYSA-N
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Description

4-amino-N-(4-carbamoylphenyl)benzamide is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4-carbamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,15H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPYMSUDIVFOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995964
Record name 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74441-06-8
Record name 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide
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Record name 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid
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Record name 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide
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Foundational & Exploratory

Technical Monograph: 4-amino-N-(4-carbamoylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Application in Pharmaceutical & Material Sciences

Part 1: Executive Technical Overview

4-amino-N-(4-carbamoylphenyl)benzamide (CAS 74441-06-8), often referred to as p-Aminobenzoyl benzamide or the PABA-Dimer , is a critical structural motif in two distinct fields: pharmaceutical impurity profiling and high-performance pigment engineering.

Chemically, it represents the linear condensation dimer of 4-aminobenzamide . Its rigid, planar bis-amide structure confers exceptional thermal stability and low solubility, properties that make it a desirable intermediate for heat-resistant azo pigments but a problematic impurity in the synthesis of benzamide-based Active Pharmaceutical Ingredients (APIs) such as Entinostat or Procainamide derivatives.

Chemical Identity Table[1]
PropertySpecification
CAS Number 74441-06-8
IUPAC Name This compound
Synonyms p-Aminobenzoyl benzamide; PABA-Dimer; 4-(4-aminobenzamido)benzamide
Molecular Formula

Molecular Weight 255.27 g/mol
Physical State White to off-white crystalline powder
Melting Point >300°C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
pKa (Predicted) ~13.8 (Amide N-H), ~4.0 (Aniline

)

Part 2: Synthesis & Production Protocols

For research and reference standard generation, direct condensation of 4-aminobenzoic acid (PABA) is inefficient due to self-polymerization risks. The Nitro-Reduction Route is the industry standard for producing high-purity (>99%) material suitable for impurity qualification.

Protocol A: The Nitro-Reduction Route (Recommended)

This method ensures regioselectivity and prevents oligomerization by using a masked amine (nitro group).

Step 1: Acylation

Reaction: 4-Nitrobenzoyl chloride + 4-Aminobenzamide


 4-nitro-N-(4-carbamoylphenyl)benzamide
  • Setup: Charge a 500 mL 3-neck round-bottom flask with 4-aminobenzamide (13.6 g, 100 mmol) and anhydrous THF (150 mL).

  • Base Addition: Add Triethylamine (15.3 mL, 110 mmol) and cool the solution to 0°C under

    
     atmosphere.
    
  • Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (18.5 g, 100 mmol) in THF (50 mL) over 30 minutes. Maintain temperature <5°C.

  • Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. The intermediate precipitates. Filter the solid, wash with water (2x100 mL) to remove salts, and dry.

    • Yield: ~85-90% (Yellow solid).

Step 2: Reduction

Reaction: Nitro-Intermediate +


/Pd-C 

Product
  • Dissolution: Dissolve the nitro-intermediate (10 g) in DMF/Methanol (1:1, 200 mL). The nitro compound is sparingly soluble, so heating to 40°C may be required.

  • Hydrogenation: Add 10% Pd/C catalyst (1.0 g). Hydrogenate at 30-50 psi for 6 hours at RT.

  • Purification: Filter catalyst over Celite. Concentrate the filtrate to ~50 mL.

  • Crystallization: Pour the concentrate into ice-cold water (500 mL). The product, This compound , will precipitate as a white solid.

  • Final Polish: Recrystallize from DMF/Ethanol if >99.5% purity is required.

Part 3: Impurity Profiling & Analytical Logic

In drug development, this molecule is a classic "Process-Related Impurity." It forms when the starting material (4-aminobenzamide) or intermediate (PABA) undergoes self-coupling during activation steps (e.g., using EDC/HOBt or Thionyl Chloride).

Mechanism of Impurity Formation

If the protection of the aniline amine is incomplete during the synthesis of benzamide drugs, the free amine will attack the activated carboxyl group of another molecule, forming this dimer.

ImpurityFormation PABA 4-Aminobenzoic Acid (Starting Material) Activated Activated Species (Acid Chloride/Ester) PABA->Activated Activation Dimer IMPURITY: This compound Activated->Dimer + Residual PABA/Amine (Side Reaction) Drug Target Drug Product (Benzamide Derivative) Activated->Drug + Amine Partner (Desired Path)

Figure 1: Formation pathway of the PABA-Dimer impurity during benzamide drug synthesis.

Chromatographic Detection (HPLC)

Due to the extended conjugated system and bis-amide structure, this impurity is significantly more hydrophobic than the monomer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Strong absorbance due to benzamide chromophore).

  • Retention Time Logic:

    • 4-Aminobenzamide (Monomer): ~2-3 min (Polar).

    • Impurity (Dimer): ~8-10 min (Late eluter due to

      
      -
      
      
      
      stacking).

Part 4: Material Science Applications

Beyond pharmaceuticals, CAS 74441-06-8 is a functional monomer for Liquid Crystal Polymers (LCPs) and High-Performance Pigments .

Thermal Stability Mechanism

The molecule contains two amide linkages separated by phenyl rings. This structure mimics the rigid rod-like units found in Kevlar.

  • H-Bonding: Extensive intermolecular hydrogen bonding between the amide -NH and -C=O groups creates a lattice with high lattice energy.

  • Application: It is used as a diazo component in the synthesis of yellow azo pigments (e.g., Pigment Yellow 74 analogs) to improve solvent resistance and melting point.

MaterialProperties Structure Bis-Amide Structure (Rigid Rod) Property1 High Melting Point (>300°C) Structure->Property1 Strong H-Bonding Property2 Low Solubility (Solvent Resistance) Structure->Property2 Pi-Stacking Application Pigment/Polymer Stabilizer Property1->Application Property2->Application

Figure 2: Structure-Property relationship driving material science applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018508, this compound. Retrieved from [Link]

  • Google Patents.Pigment composition and dispersion (WO2011129430A1). Discusses the use of benzamide derivatives in stabilizing monoazo pigments.

4-amino-N-(4-carbamoylphenyl)benzamide CAS number 74441-06-8

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-amino-N-(4-carbamoylphenyl)benzamide (CAS 74441-06-8). This document is structured to serve researchers in both medicinal chemistry (specifically scaffold design) and material science (high-performance pigments).[1]

CAS Registry Number: 74441-06-8 Chemical Family: Benzanilide / Bis-amide Primary Utility: Pharmaceutical Scaffold (HDACi precursors), High-Performance Pigment Intermediate (Pigment Yellow 181).[1]

Executive Technical Summary

This compound is a bifunctional aromatic amide characterized by a rigid benzanilide core.[1] Its structural integrity derives from the extensive intermolecular hydrogen bonding network facilitated by its terminal amine (


), internal amide (

), and terminal carbamoyl (

) groups.[1]

While historically cataloged as the critical intermediate for the industrial synthesis of C.I.[1] Pigment Yellow 181 (a high-grade, heat-stable pigment), this molecule has gained relevance in drug discovery.[1] It represents a "privileged scaffold" in the design of Histone Deacetylase (HDAC) inhibitors and anti-parasitic agents, where the benzamide moiety acts as a cap-group linker or a zinc-binding prodrug motif.[1]

Physicochemical Profile

The compound exhibits high thermal stability and low solubility in non-polar solvents, necessitating specific solvation protocols (e.g., DMSO, DMF) for experimental use.[1]

PropertyValueNote
Molecular Formula

Molecular Weight 255.27 g/mol
Predicted pKa 13.86 ± 0.70Indicates weak acidity of amide protons
Density 1.348 ± 0.06 g/cm³High density due to packing efficiency
Melting Point >300°C (Decomposes)Characteristic of H-bonded benzanilides
Solubility DMSO, DMF, NMPInsoluble in water, EtOH, Hexane
Appearance Off-white to pale yellow powder

Structural Significance & Pharmacophore Mapping

The Benzanilide Scaffold in Drug Design

In medicinal chemistry, CAS 74441-06-8 serves as a versatile backbone.[1] The rigid phenyl-amide-phenyl linker provides a defined spatial separation between the "Cap Group" (surface recognition) and the "Zinc Binding Group" (ZBG) in HDAC inhibitors.[1]

  • HDAC Inhibition Relevance: Benzamide derivatives are Class I selective HDAC inhibitors.[1][2] The 4-amino group on this molecule allows for facile derivatization to introduce "Cap" elements, while the carbamoyl group can be modified to tune ZBG affinity.[1]

  • Anti-parasitic Activity: Bis-benzamidines and related benzanilide cations bind to the minor groove of DNA at AT-rich sites, a mechanism exploited in treating Trypanosoma brucei infections.[1][3]

Material Science: The Pigment Connection

The molecule is the immediate precursor to Pigment Yellow 181 (PV Fast Yellow H3R).[1] The synthesis involves diazotization of the 4-amino group and coupling with acetoacetanilide derivatives.[1] The compound's insolubility is a feature, not a bug, in this context, conferring weather fastness and heat stability to the final polymer/coating.[1]

Synthesis & Manufacturing Protocol

The synthesis of CAS 74441-06-8 is a sequential reduction-condensation process.[1] Below is the optimized laboratory-scale protocol for high purity (>98%), essential for pharmaceutical screening.

Synthetic Pathway Visualization

The following directed graph illustrates the logic flow from raw materials to the final scaffold.

SynthesisPath NBC p-Nitrobenzoyl Chloride PNB p-Nitrobenzamide NBC->PNB 1. Ammonolysis NH3 Ammonia (aq) NH3->PNB PAB p-Aminobenzamide PNB->PAB 2. Reduction (Fe/HCl or H2/Pd) INT Intermediate: 4-nitro-N-(4-carbamoylphenyl)benzamide PAB->INT 3. Condensation (Toluene/DIPEA) NBC2 p-Nitrobenzoyl Chloride (2nd Eq) NBC2->INT FINAL TARGET: This compound INT->FINAL 4. Selective Nitro Reduction

Figure 1: Step-wise synthetic route for CAS 74441-06-8, highlighting the iterative nitro-reduction strategy.

Detailed Experimental Protocol

Safety Note: Handle p-Nitrobenzoyl chloride and hydrazine/Pd-C with extreme caution. Use a fume hood.[1]

Step 1: Preparation of p-Aminobenzamide[1][4]
  • Ammonolysis: Dissolve p-nitrobenzoyl chloride (1 eq) in toluene. Add dropwise to concentrated aqueous ammonia at 0-5°C. Stir for 2 hours. Filter the precipitate (p-nitrobenzamide).[1]

  • Reduction: Suspend p-nitrobenzamide in methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 4 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate to yield p-aminobenzamide (White solid).[1]

Step 2: Condensation (The Scaffold Construction)[1]
  • Reactants: Dissolve p-aminobenzamide (1.0 eq) in anhydrous THF or Dioxane. Add Diisopropylethylamine (DIPEA, 1.2 eq) as an acid scavenger.[1]

  • Addition: Cool to 0°C. Add p-nitrobenzoyl chloride (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A heavy precipitate will form.[1]

  • Isolation: Pour into ice water. Filter the solid.[1][4] Wash with dilute HCl (to remove unreacted amine) and then saturated

    
    .[1]
    
  • Product: 4-nitro-N-(4-carbamoylphenyl)benzamide . Dry in a vacuum oven at 60°C.

Step 3: Final Reduction to Target
  • Solvent System: Suspend the nitro-intermediate from Step 2 in DMF/Ethanol (1:1). The nitro compound is sparingly soluble.[1]

  • Reduction: Add Iron powder (3 eq) and

    
     (catalytic) in water. Reflux at 80°C for 4 hours. (Alternatively, use catalytic hydrogenation if the equipment allows for high-pressure DMF handling).[1]
    
  • Purification: Filter hot to remove iron sludge. Cool the filtrate to precipitate the product.[1]

  • Recrystallization: Recrystallize from DMF/Water to obtain This compound as off-white crystals.

Analytical Validation

To ensure the integrity of the scaffold for drug development or polymerization, the following specifications must be met:

  • HPLC Purity: >98.5% (Area normalization).

  • 1H NMR (DMSO-d6):

    • 
       10.0 ppm (s, 1H, Amide -NH-)[1]
      
    • 
       7.8 - 8.0 ppm (m, 4H, Phenyl protons adjacent to carbonyls)[1]
      
    • 
       7.2 - 7.5 ppm (br s, 2H, Carbamoyl -
      
      
      
      )
    • 
       6.6 ppm (d, 2H, Phenyl protons adjacent to amine)[1]
      
    • 
       5.8 ppm (s, 2H, Primary Amine -
      
      
      
      )[1]
  • Mass Spectrometry:

    
    .[1]
    

Handling and Stability

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Protect from light.[1]

  • Reactivity: The primary amine is susceptible to oxidation over time.[1] The amide linkages are stable to hydrolysis except under strong acidic/basic conditions at elevated temperatures.[1]

References

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 74441-06-8).[1][5][6][7][8] National Library of Medicine. [Link][1]

  • Google Patents. (2008).[1] CN100358864C: Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.[1][4] (Intermediate for Pigment Yellow 181).[1][4][9]

  • Moradei, O., et al. (2007).[10] Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity.[1][10][11] Journal of Medicinal Chemistry, 50(23), 5543-5546.[1][10] (Contextual reference for benzamide scaffold utility). [Link]

  • Zhang, L., et al. (2020).[1][2] Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.[1][2] Frontiers in Pharmacology.[1] [Link]

Sources

The Strategic Intermediate: A Technical Guide to 4-amino-N-(4-carbamoylphenyl)benzamide in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-amino-N-(4-carbamoylphenyl)benzamide, a pivotal chemical intermediate in the synthesis of complex bioactive molecules. With a focus on its role in pharmaceutical research and development, this document offers a comprehensive overview of its synthesis, physicochemical properties, and strategic applications. Detailed, field-proven experimental protocols are presented, underpinned by a discussion of the chemical principles guiding each step. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Unseen Architect of Complex Molecules

In the intricate world of medicinal chemistry, the final, biologically active compound often owes its existence to a series of strategically designed intermediates. This compound (also known as PABABA) is one such unassuming yet critical building block.[1] Its rigid benzanilide core, coupled with strategically placed amino and carbamoyl functionalities, makes it a highly valuable precursor for the synthesis of a diverse range of complex molecules, most notably in the realm of targeted cancer therapies.

The structure of this compound features two key reactive sites: a primary aromatic amine and a benzamide linkage. This dual functionality allows for sequential, regioselective modifications, enabling the construction of intricate molecular architectures. This guide will delve into the practical synthesis of this intermediate, its detailed characterization, and its application in the synthesis of cutting-edge therapeutics, with a particular focus on its potential role in the generation of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃O₂[2][3]
Molecular Weight 255.27 g/mol [3]
CAS Number 74441-06-8[2]
Appearance Solid (predicted)[1]
pKa 13.86 ± 0.70 (Predicted)[1]
LogP 0.64 at 23°C and pH 7[1]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.0-10.2 ppm (s, 1H): Amide proton (-CO-NH-).

    • δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the amide carbonyl.

    • δ ~7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the carbamoyl group.

    • δ ~7.2-7.4 ppm (br s, 2H): Carbamoyl protons (-CO-NH₂).

    • δ ~6.6-6.8 ppm (d, 2H): Aromatic protons ortho to the amino group.

    • δ ~5.5-5.7 ppm (br s, 2H): Amino protons (-NH₂).

    • δ ~7.0-7.2 ppm (d, 2H): Aromatic protons meta to the amino group.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~168 ppm: Carbamoyl carbonyl carbon.

    • δ ~165 ppm: Amide carbonyl carbon.

    • δ ~152 ppm: Aromatic carbon attached to the amino group.

    • δ ~142 ppm: Aromatic carbon para to the carbamoyl group.

    • δ ~130-135 ppm: Quaternary aromatic carbons.

    • δ ~128-130 ppm: Aromatic CH carbons.

    • δ ~113-115 ppm: Aromatic CH carbons ortho to the amino group.

  • FTIR (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹: N-H stretching vibrations (amine and amide).

    • ~1680-1640 cm⁻¹: C=O stretching vibrations (amide I band).

    • ~1620-1580 cm⁻¹: N-H bending vibrations and aromatic C=C stretching.

    • ~1550-1510 cm⁻¹: Amide II band.

  • Mass Spectrometry (EI):

    • m/z 255 (M⁺): Molecular ion peak.

    • Key fragmentation patterns: Cleavage of the amide bond, loss of NH₂ and CONH₂.

Synthesis of this compound: A Step-by-Step Guide

The most efficient and industrially relevant synthesis of this compound is a two-step process.[1][4][5] This involves the initial formation of a nitro-containing intermediate, followed by a selective reduction of the nitro group.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction p_aminobenzamide p-Aminobenzamide acylation Condensation Reaction (Pyridine, DMF) p_aminobenzamide->acylation p_nitrobenzoyl_chloride p-Nitrobenzoyl Chloride p_nitrobenzoyl_chloride->acylation nitro_intermediate N-(4-carbamoylphenyl)- 4-nitrobenzamide acylation->nitro_intermediate Formation of Amide Bond reduction Nitro Group Reduction (SnCl2·2H2O, Ethanol) nitro_intermediate->reduction Input for Reduction final_product This compound reduction->final_product Selective Reduction

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-carbamoylphenyl)-4-nitrobenzamide

This step involves the acylation of 4-aminobenzamide with 4-nitrobenzoyl chloride. The use of a suitable base is crucial to neutralize the HCl generated during the reaction.

  • Reagents and Materials:

    • 4-Aminobenzamide

    • 4-Nitrobenzoyl chloride

    • Pyridine (or another suitable base like triethylamine)

    • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 4-aminobenzamide in a minimal amount of DMF.

    • To this solution, add an equimolar amount of pyridine.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of 4-nitrobenzoyl chloride in DMF dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Expected Yield: 85-95%

Step 2: Synthesis of this compound

The reduction of the nitro group is a critical step that requires careful selection of the reducing agent to avoid affecting the other functional groups. Stannous chloride (SnCl₂) in an acidic medium is a reliable and selective method.[6] Catalytic hydrogenation is also a viable, greener alternative.[7]

  • Reagents and Materials:

    • N-(4-carbamoylphenyl)-4-nitrobenzamide

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Standard laboratory glassware for reflux

  • Procedure:

    • Suspend N-(4-carbamoylphenyl)-4-nitrobenzamide in ethanol in a round-bottom flask.

    • Add an excess of stannous chloride dihydrate (typically 3-5 equivalents).

    • Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.

    • Filter the mixture to remove the tin salts.

    • The filtrate can be concentrated under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Expected Yield: 70-85%

Application in Drug Development: A Gateway to PARP Inhibitors

The unique structure of this compound makes it an ideal scaffold for the synthesis of PARP inhibitors. The primary aromatic amine can be functionalized to introduce the pharmacophore responsible for binding to the nicotinamide-binding domain of the PARP enzyme.

Proposed Synthetic Route to a PARP Inhibitor Scaffold

The following diagram illustrates a plausible synthetic pathway where this compound can be utilized to construct a core structure found in many PARP inhibitors. This is an illustrative example based on known chemical transformations.

G start_intermediate This compound functionalization Reaction with a Phthalic Anhydride Derivative start_intermediate->functionalization Nucleophilic Attack cyclization Cyclization/Dehydration functionalization->cyclization Intramolecular Condensation parp_core Phthalazinone-containing PARP Inhibitor Core Structure cyclization->parp_core Formation of Heterocycle

Caption: Proposed pathway to a PARP inhibitor core from the title compound.

This proposed pathway highlights how the primary amine of this compound can react with a suitably substituted phthalic anhydride derivative to form a phthalmic acid intermediate, which upon cyclization, can yield a phthalazinone core. This core is a common feature in many potent PARP inhibitors.

Safety and Handling

As with any chemical intermediate, proper safety precautions are paramount when handling this compound.

  • GHS Hazard Classification: While a specific GHS classification is not universally established, related benzanilide compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the crucial role of well-designed intermediates in the advancement of medicinal chemistry. Its straightforward, high-yielding synthesis and versatile reactivity make it an invaluable tool for the construction of complex molecular targets. As the demand for targeted therapeutics, such as PARP inhibitors, continues to grow, the importance of this strategic building block in the drug development pipeline is set to increase. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of next-generation pharmaceuticals.

References

  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Eureka | Patsnap. [Link]

  • Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of hydroxyl compounds and solvents.
  • 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID 3018508. PubChem. [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • Preparation method of 4-amino-benzoyl formic-N-(4-amino-benzoyl formic) amine. Eureka. [Link]

  • Method for production of 4-nitrobenzamide.
  • 4-amino-N-(4-aminobenzoyl)benzamide | C14H13N3O2 | CID 85625653. PubChem. [Link]

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  • Development of optimised synthesis of this compound for industrial application. ResearchGate. [Link]

  • (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing). [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. [Link]

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  • This compound, 95% Purity, C14H13N3O2, 100 grams. Chemical Store. [Link]

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A Technical Guide to the Role of 4-amino-N-(4-carbamoylphenyl)benzamide in the Synthesis of C.I. Pigment Yellow 181

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: C.I. Pigment Yellow 181 (P.Y. 181) is a high-performance benzimidazolone azo pigment renowned for its exceptional heat stability, lightfastness, and migration resistance, making it invaluable in demanding applications such as plastics and coatings.[1] The synthesis of this vibrant reddish-yellow pigment is critically dependent on a key organic intermediate: 4-amino-N-(4-carbamoylphenyl)benzamide.[2][3] This guide provides a detailed examination of the synthesis of P.Y. 181, focusing on the specific function and chemical transformation of this compound. We will explore the mechanistic underpinnings of the synthesis, from the diazotization of this core intermediate to its subsequent azo coupling reaction, providing field-proven protocols and explaining the causality behind critical experimental parameters.

Introduction to C.I. Pigment Yellow 181

Pigment Yellow 181 is a prominent member of the benzimidazolone class of organic pigments, which are characterized by their robust performance properties.[4][5] These attributes are a direct consequence of their molecular structure, which facilitates strong intermolecular hydrogen bonding and efficient molecular packing, leading to high thermal and chemical stability.[5][6]

Chemical Identity and Structure
  • C.I. Name: Pigment Yellow 181 (P.Y. 181)

  • C.I. Number: 11777[7]

  • CAS Number: 74441-05-7[8]

  • Molecular Formula: C₂₅H₂₁N₇O₅[7]

  • Molecular Weight: 499.48 g/mol [8]

  • Chemical Class: Monoazo Benzimidazolone

Performance Characteristics

P.Y. 181 is specified for applications where other organic pigments may fail. Its performance is defined by several key metrics, which are directly influenced by its chemical structure and crystalline form.

PropertyTypical Value/RatingSignificance in Application
Heat Resistance 260-300 °C[1]Essential for coloring high-temperature plastics (e.g., PE, PS, ABS) without degradation.
Lightfastness (Blue Wool Scale) 7-8 (Excellent)[1]Ensures long-term color stability in products exposed to sunlight, such as automotive coatings.
Migration Resistance 5 (Excellent)[1]Prevents the pigment from bleeding or blooming in plasticized PVC and other polymers.
Acid/Alkali Resistance 5 (Excellent)[1]Provides durability in chemically aggressive environments.
Shade Reddish Yellow[1][7]Offers a specific, desirable color point in the yellow spectrum.
Industrial Applications

The superior properties of P.Y. 181 make it a preferred choice for:

  • Plastics: Widely used for coloring polyolefins (PE), PVC, PS, and ABS, especially for items requiring high heat stability and no dimensional deformation.

  • Coatings: Suitable for high-performance and automotive coatings that demand excellent weather and light fastness.[1][4]

  • Inks: Utilized in printing inks where high durability and chemical resistance are necessary.

The Core Intermediate: this compound

The synthesis and quality of P.Y. 181 are fundamentally tied to its primary raw material, this compound.[2] This compound is not merely a precursor; its structure is the foundation of the final pigment's chromophore and contributes significantly to its performance.

  • Synonyms: 4-(4-Aminobenzamido)benzamide[7]

  • Role: Diazo Component

The molecule contains a primary aromatic amine (-NH₂) group, which is the reactive site for the first major step in the pigment synthesis: diazotization. The rest of the molecule's rigid, planar structure, featuring two amide linkages, becomes an integral part of the final pigment, promoting the strong intermolecular forces responsible for its stability. The difficulty in producing high-quality P.Y. 181 has often been linked to the challenge of synthesizing this intermediate to the required purity and cost-effectiveness.[2]

An efficient, optimized two-step industrial synthesis for this intermediate has been developed, achieving yields greater than 78%.[9]

The Synthetic Pathway of Pigment Yellow 181: A Mechanistic Perspective

The formation of P.Y. 181 is a classic example of an azo synthesis, a two-stage process that is central to the production of many colorants.[10] The process involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.[11]

Step 1: Diazotization of the Diazo Component

The first step is the diazotization of this compound. This reaction converts the primary amine into a highly reactive diazonium salt.[7][12]

Causality of Experimental Choices:

  • Reagents: The reaction is typically carried out using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[13][14] The acid serves two purposes: it protonates the nitrous acid formed in situ, generating the active nitrosating agent (nitrosyl cation, NO⁺, or a carrier), and it maintains a low pH to prevent the newly formed diazonium salt from prematurely coupling with unreacted amine.

  • Temperature: This reaction is critically temperature-sensitive. It must be conducted at low temperatures, typically between -5 to 5 °C.[10][13] This is because aromatic diazonium salts are unstable and can decompose at higher temperatures, releasing nitrogen gas and leading to unwanted side products and reduced yield.[10]

The overall diazotization reaction can be represented as: Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2 H₂O

Diazotization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Diazo_Component This compound Reaction Diazotization Reaction (-5 to 5 °C) Diazo_Component->Reaction Acid Hydrochloric Acid (HCl) Acid->Reaction Nitrite Sodium Nitrite (NaNO₂) Nitrite->Reaction Diazonium_Salt Diazonium Salt Solution Reaction->Diazonium_Salt Forms unstable intermediate

Fig 1. Workflow for the diazotization of the core intermediate.
Step 2: The Azo Coupling Reaction

The second step is the azo coupling , where the electrophilic diazonium salt reacts with a nucleophilic "coupling component." For P.Y. 181, this component is 5-acetoacetylaminobenzimidazolone (also known as 'Acetolone').[15] This is an electrophilic aromatic substitution reaction.[11]

Causality of Experimental Choices:

  • Coupling Component: 5-acetoacetylaminobenzimidazolone provides an activated carbon atom (on the acetoacetyl group) that is susceptible to attack by the diazonium cation. The benzimidazolone moiety is crucial for the pigment's high performance.

  • pH Control: This is arguably the most critical parameter in the coupling stage. The reaction is typically carried out in a buffered solution to maintain a specific pH, often between 5.5 and 7.5.[13] If the pH is too low (too acidic), the concentration of the active coupling species (the enolate form of the acetoacetyl group) is reduced, slowing the reaction. If the pH is too high (too alkaline), the diazonium salt can be converted to an unreactive diazotate species. Precise pH control ensures the optimal rate of reaction and minimizes side products.[16][17]

  • Stoichiometry: The molar ratio of the diazo component to the coupling component is carefully controlled, typically close to 1:1, to ensure complete reaction and high purity of the final pigment.[13]

Overall Synthesis of Pigment Yellow 181

The combination of these two steps results in the formation of the final pigment molecule. The entire process, from raw materials to the crude pigment, requires careful orchestration of chemical additions and environmental controls.

PY181_Synthesis node_diazo Diazo Component This compound node_diazotization node_diazotization node_diazo->node_diazotization node_coupling Coupling Component 5-acetoacetylaminobenzimidazolone node_azo_coupling Azo Coupling (Buffered, pH 5.5-7.5) node_coupling->node_azo_coupling node_diazotization->node_azo_coupling Diazonium Salt Intermediate node_pigment Final Product C.I. Pigment Yellow 181 node_azo_coupling->node_pigment

Fig 2. Overall synthesis pathway for C.I. Pigment Yellow 181.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature and represent a self-validating system for the synthesis of P.Y. 181.[13]

Protocol 1: Diazotization of this compound
  • Preparation: In a suitable reaction vessel (diazotization pot), charge water and concentrated hydrochloric acid (molar ratio of HCl to amine is approx. 2.1-2.5:1).[13]

  • Cooling: Cool the acid solution to -5 to 0 °C using an ice bath or cooling jacket.

  • Amine Dispersion: In a separate vessel, create a slurry of this compound in water, potentially with a dispersing agent.[13]

  • Addition: Slowly add the amine slurry to the chilled hydrochloric acid solution under vigorous agitation, maintaining the temperature below 5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (molar ratio to amine is approx. 0.99-1.01:1) in water.[13] Add this solution dropwise to the amine-acid slurry over 30-60 minutes. The key is to maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

  • Confirmation: After the addition is complete, stir the mixture for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates completion). Any significant excess should be neutralized with a small amount of sulfamic acid.

  • Result: The resulting solution is the diazonium salt liquid, which should be used promptly in the next step.

Protocol 2: Azo Coupling and Pigment Formation
  • Coupling Component Preparation: In a large coupling reactor, charge water and a dispersing agent. Add the coupling component, 5-acetoacetylaminobenzimidazolone, and stir to form a uniform suspension.[13]

  • Buffer Preparation: In a separate tank, dissolve a buffer agent (e.g., sodium acetate) in water and cool the solution to 0-10 °C.[13]

  • Simultaneous Addition: Begin the coupling reaction by simultaneously and slowly pumping both the diazonium salt liquid (from Protocol 1) and the coupling component suspension into the buffered solution.

  • pH and Temperature Control: Throughout the addition, continuously monitor and maintain the pH of the reaction mixture between 5.5 and 7.5 using an alkali solution (e.g., sodium hydroxide).[13] Maintain the temperature below 20 °C.

  • Reaction Completion: After the additions are complete, allow the reaction to stir for 1-2 hours.

  • Heat Treatment: Heat the resulting pigment slurry to approximately 90 °C and hold for 2 hours.[13] This "cooking" step promotes pigment crystallization, improves particle size distribution, and enhances the final properties.

  • Isolation: Cool the slurry, then filter the solid pigment. Wash the filter cake thoroughly with water until it is free of salts.

  • Drying: Dry the pigment crude product in an oven at an appropriate temperature (e.g., 80-100 °C) to obtain the final powder. Further treatment with organic solvents can be performed to modify the crystal phase and improve properties.[15]

Conclusion

This compound is not merely an ingredient but the foundational diazo component in the synthesis of C.I. Pigment Yellow 181. Its chemical structure dictates the entire synthetic strategy, necessitating a carefully controlled, low-temperature diazotization followed by a pH-sensitive azo coupling reaction. The inherent stability and planarity of this intermediate are directly translated into the final pigment's exceptional performance characteristics, including its high thermal stability and fastness properties. Understanding the critical role of this molecule and the causality behind the synthetic protocols is paramount for researchers and scientists aiming to produce high-quality benzimidazolone pigments.

References

  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents.

  • CN104592787A - Preparation method of C.I. pigment yellow 181 - Google Patents.

  • CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents.

  • DE102004033287A1 - New crystal modifications by C.I. Pigment Yellow 181 and process for its preparation - Google Patents.

  • Van de Streek, J., et al. (2009). The crystal structure of Pigment Yellow 181 from laboratory powder diffraction data. ResearchGate.

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate.

  • Pigment Yellow 181 | Fast Yellow H3R | CAS 74441-05-7 | Origo Chemical.

  • PIGMENT YELLOW 181 - Ataman Kimya.

  • The Synthesis of Azo Dyes. University of Toronto Scarborough.

  • Pigment Yellow 181 - SY Chemical Co., Ltd.

  • Pigment Yellow 181. Dye|Dye intermediates|Fluorescent Brightener|pigment dye.

  • Azo coupling - Wikipedia.

  • Pigment Yellow 181 | 74441-05-7 - ChemicalBook.

  • Experiment 8 Synthesis of an Azo Dye - The Chinese University of Hong Kong.

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Publications.

  • Development of optimised synthesis of this compound for industrial application | Request PDF - ResearchGate.

  • Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed.

  • US4159264A - Automatic control of azo coupling processes in the manufacture of azo pigments - Google Patents.

  • Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis - Benchchem.

  • The Significance of 4-Aminobenzamide (CAS 2835-68-9) in Organic Pigment Synthesis.

  • US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents.

  • A Study on Synthesis and Crystallization of a Benzimidazolone Pigment - ResearchGate.

  • Azo Coupling - YouTube.

  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap.

  • (PDF) SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION - ResearchGate.

  • Room temperature diazotization and coupling reaction using DES- Ethanol system - The Royal Society of Chemistry.

  • NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES - UPB.

  • The continuous flow synthesis of azos - PMC.

  • CN104987747A - Benzimidazolone azo pigment and preparation and application thereof - Google Patents.

  • Diazotisation - Organic Chemistry Portal.

  • Rublev Colours Benzimidazolone Yellow Pigment.

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Biological Activity of 4-Amino-N-(4-carbamoylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols regarding 4-amino-N-(4-carbamoylphenyl)benzamide and its pharmacologically active derivatives.

Executive Summary

This compound (CAS: 74441-06-8) is a bis-phenyl amide scaffold primarily recognized as a high-purity intermediate for C.I.[1][2][3][4][5] Pigment Yellow 181 .[3][6][7][8] However, in the context of medicinal chemistry, this structure represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for diverse biological targets.[3]

Its derivatives are critical in two major therapeutic areas:

  • Epigenetic Modulation: Functioning as "Cap" or "Linker" groups in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).[3]

  • DNA Minor Groove Binding: Acting as synthetic lexitropsins (netropsin analogs) for anti-parasitic and antimicrobial activity.[3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR), synthesis protocols, and validation assays for researchers exploring this scaffold.[3]

Chemical Architecture & Pharmacophore Analysis[3]

The molecule consists of two phenyl rings connected by an amide bond, flanked by a primary amine (donor) and a primary amide (acceptor/donor).[3]

Structural Logic
  • Core Scaffold:

    
    -phenylbenzamide (Anilide).[3]
    
  • Electronic Character: The para-amino group acts as an electron-donating group (EDG), increasing electron density on the first ring, while the para-carbamoyl group acts as an electron-withdrawing group (EWG) on the second ring.[3] This creates a push-pull electronic system ideal for

    
    -stacking interactions  within protein binding pockets.[3]
    
  • Isomeric Significance (The "Ortho" vs. "Para" Switch):

    • Para-amino (Current Structure): Favors linear geometry; ideal for DNA minor groove insertion or spanning deep hydrophobic channels in enzymes.[3]

    • Ortho-amino (Derivative): If the amino group is moved to the ortho position relative to the amide, the molecule becomes a Zinc-Binding Group (ZBG), characteristic of Class I HDAC inhibitors like Entinostat (MS-275) .[3]

Biological Activity Profiles

Pathway A: Epigenetic Modulation (HDAC Inhibition)

Derivatives of this benzamide scaffold are extensively used to target Histone Deacetylases (HDACs).[3] The N-(4-carbamoylphenyl)benzamide moiety often serves as the "surface recognition domain" that sits at the rim of the HDAC active site, while a zinc-binding group penetrates the catalytic tunnel.[3]

Mechanism of Action:

  • Zinc Chelation: The benzamide motif coordinates with the

    
     ion at the base of the HDAC active site.[3]
    
  • Tunnel Occupation: The phenyl linker spans the hydrophobic tunnel (approx. 11 Å).[3]

  • Surface Interaction: The terminal carbamoylphenyl group interacts with surface residues (e.g., Asp104 in HDAC1), conferring selectivity for Class I isoforms (HDAC 1, 2,[3] 3) over Class II.[3]

Pathway B: DNA Minor Groove Binding (Anti-Infective)

The linear, curved shape of poly-benzamides allows them to fit snugly into the minor groove of AT-rich DNA sequences .[3]

  • Target: Kinetoplast DNA in parasites (Trypanosoma brucei, Leishmania).[3][9]

  • Activity: Derivatives act as lexitropsins , disrupting DNA replication and transcription in parasites.[3]

  • SAR Insight: Extending the chain (e.g., trimer or tetramer benzamides) exponentially increases DNA binding affinity (

    
     in the nanomolar range).[3]
    

Visualization: Signaling & Mechanism[3]

HDAC Inhibition Pathway

The following diagram illustrates the mechanism of benzamide derivatives in reactivating tumor suppressor genes via HDAC inhibition.

HDAC_Pathway Benzamide Benzamide Derivative (Inhibitor) HDAC_Enzyme Class I HDAC Enzyme (Zn2+ Active Site) Benzamide->HDAC_Enzyme  Binds & Blocks   Histone_Ac Acetylated Histones (Open Chromatin) HDAC_Enzyme->Histone_Ac  Inhibition Accumulates   Histone_DeAc Deacetylated Histones (Closed Chromatin) HDAC_Enzyme->Histone_DeAc  Catalyzes   Histone_Ac->Histone_DeAc  Normal Function   Transcription Transcription of Tumor Suppressors (p21, p53) Histone_Ac->Transcription  Promotes   Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis  Induces  

Caption: Mechanism of action for benzamide derivatives inhibiting HDAC, leading to chromatin relaxation and re-expression of silenced tumor suppressor genes.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the core scaffold via a nitro-reduction pathway.[3]

Reagents:

  • 4-Nitrobenzoyl chloride[3][10]

  • 4-Aminobenzamide[1][2][3][4][5][7][8][10][11][12][13]

  • Pyridine / THF (Solvent)[3]

  • Pd/C (Catalyst)[3][10]

  • Hydrazine hydrate or

    
     gas[3]
    

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve 4-aminobenzamide (1.0 eq) in anhydrous THF/Pyridine (4:1 ratio).

    • Cool to 0°C in an ice bath.[3]

    • Dropwise add 4-nitrobenzoyl chloride (1.1 eq) dissolved in THF.[3]

    • Stir at Room Temperature (RT) for 12 hours.

    • Observation: Precipitate forms.[3] Filter and wash with 1N HCl and water to yield the nitro-intermediate (4-nitro-N-(4-carbamoylphenyl)benzamide).[3]

  • Reduction:

    • Suspend the nitro-intermediate in Ethanol/Water (9:1).[3]

    • Add 10% Pd/C (10 wt%).[3]

    • Heat to reflux and add Hydrazine Hydrate (5.0 eq) dropwise (or use

      
       balloon).[3]
      
    • Reflux for 3 hours until TLC shows conversion.

    • Purification: Hot filtration to remove Pd/C. Cool filtrate to crystallize the final product.[3]

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Determine the


 of the derivative against nuclear extract or recombinant HDAC1.[3]

Materials:

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[3]

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).[3]
    
  • Developer Solution (Trypsin/Trichostatin A).[3]

Workflow:

  • Plate Setup: Use a black 96-well plate. Add 10

    
    L of diluted inhibitor (derivative) at varying concentrations (0.1 nM – 10 
    
    
    
    M).[3]
  • Enzyme Addition: Add 15

    
    L of HDAC1 enzyme solution (approx. 2 ng/well). Incubate 30 min at 37°C.
    
  • Substrate Initiation: Add 25

    
    L of Fluorogenic Substrate (50 
    
    
    
    M final).[3] Incubate 30 min at 37°C.
  • Quenching/Developing: Add 50

    
    L Developer Solution to stop the deacetylation and release the fluorophore.[3] Incubate 15 min at RT.
    
  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to calculate

    
    .
    

Quantitative Data Summary

The following table summarizes the biological activity of this scaffold class compared to standard inhibitors.

Compound ClassTargetPrimary Activity (

)
MechanismKey Reference
Scaffold Core Pigment SynthesisN/A (Intermediate)Precursor[1]
Ortho-Amino Derivative HDAC1 (Human)0.2 - 0.5

M
Zn-Chelation[2]
Bis-Benzamide Analog T. brucei (Parasite)10 - 50 nMDNA Minor Groove[3]
SGI-1027 Analog DNMT3A3 - 6

M
SAM Competitive[4]

References

  • PubChem. (2023).[3] this compound - Compound Summary. National Library of Medicine.[3] [Link][3]

  • Suzuki, T., et al. (2005).[3] Design, Synthesis, and Biological Activity of Novel Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry. [Link]

  • Ríos Martínez, C. H., et al. (2015).[3] Synthesis and biological evaluation of N-phenylbenzamide bis(2-aminoimidazoline) derivatives against African trypanosomiasis. European Journal of Medicinal Chemistry. [Link][3]

  • Valente, S., et al. (2014).[3] Quinoline-based DNA methyltransferase inhibitors: Synthesis and biological evaluation. Journal of Medicinal Chemistry. [Link]

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Technical Guide: Discovery of 4-amino-N-(4-carbamoylphenyl)benzamide as a DNMT Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, mechanism, and application of 4-amino-N-(4-carbamoylphenyl)benzamide (and its derivatives, notably the SGI-1027 series) as a non-nucleoside DNA Methyltransferase (DNMT) inhibitor scaffold.

Executive Summary

The discovery of This compound represents a paradigm shift in epigenetic therapy, moving away from cytotoxic nucleoside analogs (e.g., Azacitidine, Decitabine) toward non-nucleoside DNA Methyltransferase (DNMT) inhibitors . Unlike nucleoside analogs that require DNA incorporation and cause significant myelotoxicity, this aminobenzanilide scaffold functions via direct, reversible interaction with the DNMT catalytic domain.

This guide analyzes the scaffold's discovery, its structural role as the core pharmacophore for potent inhibitors like SGI-1027 , and provides validated protocols for its synthesis and biological characterization.

The Scaffold: Structural & Mechanistic Logic

Chemical Architecture

The molecule This compound serves as a rigid, privileged scaffold. Its efficacy stems from its ability to mimic the interactions of the cofactor S-adenosylmethionine (SAM) or the target cytosine within the DNMT active site, without requiring covalent trapping of the enzyme.

Core Structure Analysis:

  • Benzanilide Linker: The central -CO-NH- bond provides a rigid planar geometry essential for groove binding.

  • 4-Amino Head Group: Functions as a hydrogen bond donor, critical for anchoring the molecule in the catalytic pocket (mimicking the amino group of cytosine or the adenine of SAM).

  • 4-Carbamoyl Tail: Extends interaction into the substrate binding cleft, allowing for further functionalization (e.g., quinoline or pyrimidine extensions seen in SGI-1027).

Mechanism of Action (MOA)

Unlike suicide inhibitors (nucleosides) that covalently trap DNMTs to DNA, this scaffold acts as a competitive inhibitor .

  • Binding Mode: The scaffold occupies the catalytic pocket or the SAM-binding pocket of DNMT1, DNMT3A, and DNMT3B.

  • Selectivity: Recent derivatives (e.g., GSK3685032) have shown high selectivity for DNMT1 by competing with the active-site loop for penetration into hemi-methylated DNA.[1]

  • Outcome: Global hypomethylation of the genome and re-expression of silenced tumor suppressor genes (e.g., P16, MLH1, TIMP3) without DNA damage signaling associated with nucleoside incorporation.

MOA cluster_Nucleoside Nucleoside Inhibitors (e.g., Decitabine) cluster_Benzamide Benzamide Scaffold (Non-Nucleoside) N_Step1 Cellular Uptake N_Step2 Phosphorylation (Triphosphate) N_Step1->N_Step2 N_Step3 Incorporation into DNA N_Step2->N_Step3 N_Step4 Covalent Trapping of DNMT N_Step3->N_Step4 N_Result DNA Damage & Degradation N_Step4->N_Result B_Step1 Cellular Uptake B_Step2 No Phosphorylation Needed B_Step1->B_Step2 B_Step3 Direct Binding to DNMT Catalytic Pocket B_Step2->B_Step3 B_Step4 Competes with SAM or DNA B_Step3->B_Step4 B_Result Reversible Inhibition (No DNA Damage) B_Step4->B_Result

Caption: Comparison of Nucleoside vs. Non-Nucleoside (Benzamide) DNMT inhibition pathways. The Benzamide route avoids DNA incorporation.

Discovery & Structure-Activity Relationship (SAR)

The identification of this scaffold is inextricably linked to the development of SGI-1027 , a quinoline-based inhibitor. The This compound moiety represents the minimal pharmacophore required for activity.

Key SAR Findings

Research by Valente et al. and subsequent studies established the following rules for this scaffold:

RegionModificationEffect on DNMT Inhibition
Central Linker Amide (-CO-NH-)Optimal. Essential for orientation.
Retro-amide (-NH-CO-)Tolerated but often reduced potency.
Left Ring 4-Amino groupCritical. H-bond donor. Removal abolishes activity.
Quinoline extensionIncreases potency (SGI-1027) via hydrophobic interactions.
Right Ring Carbamoyl/AmideEssential for extending into the cofactor pocket.
Pyrimidine extensionEnhances selectivity for DNMT1/3A.
The "Fragment-Based" Evolution

The scaffold was identified through a combination of virtual screening and fragment-based design .

  • Hit Identification: High-throughput screening (HTS) of diverse libraries identified bis-benzamides and quinoline-benzamides as weak hits.

  • Deconstruction: SGI-1027 was deconstructed into four units: Quinoline, Benzoic Acid, Phenylenediamine, Pyrimidine.

  • Validation: The central aminobenzanilide core was validated as the structural anchor, holding the "Left" and "Right" interacting domains in the correct spatial arrangement to span the large DNMT active site.

Experimental Protocols

Chemical Synthesis of the Scaffold

Objective: Synthesize this compound derivatives via amide coupling.

Reagents:

  • 4-Aminobenzoic acid (Boc-protected if necessary).

  • 1,4-Phenylenediamine derivative (e.g., 4-amino-benzamide).

  • Coupling Agents: PyBOP or EDCI/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[2]

Protocol:

  • Activation: Dissolve 4-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq) in dry DMF. Add PyBOP (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 min.

  • Coupling: Add 4-aminobenzamide (1.0 eq) to the mixture. Allow to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the free amine.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (MeOH/DCM gradient).

Validation Criteria:

  • 1H NMR: Confirm diagnostic amide doublet (~10.0 ppm) and aromatic protons.

  • LC-MS: Confirm Mass [M+H]+ consistent with formula.

DNMT Inhibition Assay (Scintillation Proximity Assay)

Objective: Quantify IC50 of the scaffold against recombinant human DNMT1.

Materials:

  • Recombinant DNMT1 enzyme.

  • Substrate: Poly(dI-dC) or hemi-methylated biotinylated oligonucleotide.

  • Cofactor: S-Adenosyl-L-[methyl-3H]methionine (3H-SAM).

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

Protocol:

  • Preparation: Dilute DNMT1 in Assay Buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT).

  • Incubation: Mix DNMT1 (20 nM final), 3H-SAM (1 µM), DNA Substrate (100 nM), and the Test Inhibitor (serial dilution 0.1 nM – 100 µM) in a 96-well plate.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Add Stop Solution (containing excess unlabelled SAM) and SPA beads suspended in PBS.

  • Detection: Read on a Microbeta scintillation counter.

  • Analysis: Plot counts per minute (CPM) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Workflow cluster_Synthesis Phase 1: Synthesis cluster_Bio Phase 2: Biological Validation Syn1 Reagent Prep: Boc-Amino Acid + Amine Syn2 Coupling Reaction (PyBOP/DMF, 16h) Syn1->Syn2 Syn3 Deprotection (TFA) Syn2->Syn3 Syn4 Purification (HPLC/Recrystallization) Syn3->Syn4 Bio1 DNMT1 Enzymatic Assay (SPA / 3H-SAM) Syn4->Bio1 Submit Compound Bio2 Cellular Assay (MV4-11 / KG-1 Cells) Bio1->Bio2 Bio3 Western Blot (DNMT1 Degradation?) Bio2->Bio3 Bio4 Gene Re-expression (qRT-PCR: P16, MLH1) Bio3->Bio4

Caption: Integrated workflow from chemical synthesis of the benzamide scaffold to biological validation.

Data Summary: Potency Benchmarking

The following table summarizes the potency of the scaffold compared to reference compounds (Data aggregated from Valente et al. and Datta et al.).

CompoundScaffold TypeDNMT1 IC50 (µM)DNMT3A IC50 (µM)Mechanism
SGI-1027 Quinoline-Benzamide6.08.0Competitive (SAM/DNA)
Benzamide Core Aminobenzanilide > 50 ND Weak Binder (Fragment)
RG108 Phthalimide0.115NDNon-competitive
Procainamide Benzamide> 500> 500Weak Competitive
GSK3685032 Dicyanopyridine0.03> 50Substrate Competitive

Note: The "Benzamide Core" (this compound) alone exhibits low potency. It requires hydrophobic "caps" (like the quinoline in SGI-1027) to achieve micromolar or nanomolar activity, proving its role as a scaffold rather than a standalone drug.

References

  • Valente, S., et al. (2014). "Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation." Journal of Medicinal Chemistry. Link

  • Datta, J., et al. (2009). "A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity."[3] Cancer Research. Link

  • Pappalardi, M.B., et al. (2021). "Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia."[1] Nature Cancer.[1] Link

  • Gros, C., et al. (2012). "DNA methylation inhibitors in cancer: From discovery to clinical trials."[4] Biochimie. Link

  • CymitQuimica. "Product Data: 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide (CAS 74441-06-8)."[5] Link

Sources

Optimizing the Bis-Benzamide Scaffold: SAR of 4-Amino-N-(4-carbamoylphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug discovery professionals. It treats the subject molecule—4-amino-N-(4-carbamoylphenyl)benzamide —not merely as the known industrial intermediate (Pigment Yellow 181 precursor) but as a privileged bis-benzamide scaffold in medicinal chemistry.[1][2]

The guide focuses on the divergent Structure-Activity Relationship (SAR) where this linear scaffold serves as a template for two distinct therapeutic classes: DNA Minor Groove Binders (anti-infectives) and HDAC Inhibitors (oncology), depending on the precise regiochemistry of the amino group.[2]

Executive Summary: The Scaffold Duality

The molecule This compound represents a classic linear bis-benzamide architecture.[1][2] While historically utilized as a high-purity intermediate for industrial pigments (e.g., C.I.[2] Pigment Yellow 181), this scaffold possesses critical electronic and steric features relevant to drug discovery.[2]

In the context of medicinal chemistry, this structure acts as a "molecular fork." Its biological activity is dictated by the regiochemistry of the amino substituent :

  • Para-Amino (4-amino): The linear geometry favors DNA Minor Groove Binding , conferring antimicrobial and antiparasitic activity (analogous to Netropsin/Distamycin).[1][2]

  • Ortho-Amino (2-amino): Shifting the amine to the ortho position transforms the molecule into a Zinc-Binding Group (ZBG) , a hallmark of Class I selective Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275).[1][2]

This guide dissects the SAR of this scaffold, providing a roadmap for optimizing it toward either therapeutic endpoint.

Chemical Biology & Mechanism of Action[3]

The "Para" Trajectory: DNA Minor Groove Recognition

The title molecule (4-amino isomer) adopts a crescent-shaped conformation isohelical with the minor groove of B-DNA.[1][2]

  • Mechanism: The amide NH groups act as hydrogen bond donors to N3 of adenine and O2 of thymine.[1][2]

  • Selectivity: High affinity for AT-rich sequences.[1][2]

  • Therapeutic Application: Anti-trypanosomal (Chagas disease) and antibacterial agents.[1][2][3]

The "Ortho" Trajectory: Epigenetic Modulation (HDAC)

To achieve HDAC inhibition, the "4-amino" motif must be isomerized to a "2-amino" motif.[1][2]

  • Mechanism: The ortho-amino benzamide acts as a bidentate chelator of the catalytic Zinc ion (Zn²⁺) within the HDAC active site.[1][2]

  • Selectivity: High specificity for HDAC1, HDAC2, and HDAC3 (Class I), avoiding the off-target toxicity associated with hydroxamic acids (e.g., SAHA).[2]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways based on the structural modification of the core scaffold.

SAR_Pathway Scaffold Core Scaffold: This compound Decision Regiochemistry of Amino Group (-NH2) Scaffold->Decision Para Para-Substitution (4-Amino) (Linear Conformation) Decision->Para Retain 4-Pos Ortho Ortho-Substitution (2-Amino) (Chelating Conformation) Decision->Ortho Shift to 2-Pos DNA_Bind Target: DNA Minor Groove (AT-Rich Regions) Para->DNA_Bind H-Bonding Effect_A Inhibition of Transcription (Anti-parasitic / Anti-microbial) DNA_Bind->Effect_A HDAC_Bind Target: HDAC Active Site (Zinc Chelation) Ortho->HDAC_Bind Zn2+ Interaction Effect_B Hyperacetylation of Histones (Tumor Suppressor Reactivation) HDAC_Bind->Effect_B

Figure 1: Divergent SAR pathways.[1][2] The position of the amino group determines whether the molecule acts as a DNA binder (4-amino) or an HDAC inhibitor (2-amino).[1][2]

Structure-Activity Relationship (SAR) Analysis

The optimization of the this compound core relies on three specific zones.

Zone 1: The Cap Group (Carbamoylphenyl)

This region interacts with the solvent-exposed surface of the protein (HDAC) or extends along the DNA groove.[1][2]

  • Modification: Replacing the simple carbamoyl (-CONH2) with a pyridin-3-yl-methyl group dramatically increases potency (resembling Entinostat).[1][2]

  • SAR Rule: Hydrophobic, aromatic caps improve cellular permeability and HDAC isoform selectivity.[1][2]

Zone 2: The Linker (Benzamide)[2]
  • Length: The single phenyl linker is optimal for Class I HDACs.[1][2] Extending to biphenyl (as in the title molecule) often creates steric clash in the HDAC tunnel unless the tunnel is exceptionally deep (HDAC6).[1][2]

  • Rigidity: The amide bond provides necessary rigidity.[1][2] Methylation of the amide nitrogen (N-methyl) typically abolishes activity by disrupting the H-bond donor capability required for DNA recognition.[1][2]

Zone 3: The Effector Tail (The Amino Group)

This is the critical determinant of function.[1][2]

Feature4-Amino Analog (Title Compound)2-Amino Analog (Isomer)
Geometry Linear / PlanarTwisted / Chelating
Electronic Effect Resonance donor to linkerLocalized lone pair for Metal binding
Primary Target DNA (Minor Groove)HDAC (Catalytic Domain)
Potency Driver Shape ComplementarityZn²⁺ Binding Affinity
Optimization Add cationic tails (amidine) to boost DNA affinityFluorinate Ring B to increase metabolic stability

Experimental Protocols

To validate the SAR described above, the following protocols establish a self-validating feedback loop: synthesis of the core followed by divergent biological assays.

Synthesis of the Core Scaffold

Objective: Efficient synthesis of this compound via nitro-reduction.

  • Coupling:

    • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous THF.

    • Add 4-aminobenzamide (1.0 eq) and Triethylamine (1.2 eq) at 0°C.

    • Stir at RT for 4 hours. Precipitate with water to yield 4-nitro-N-(4-carbamoylphenyl)benzamide.[1][2]

  • Reduction (The Critical Step):

    • Note: Avoid Fe/HCl (industrial method) for medicinal purity; use Pd/C hydrogenation.[1][2]

    • Suspend the nitro intermediate in MeOH/THF (1:1).[1][2]

    • Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 12 hours.

    • Filter through Celite and recrystallize from Ethanol.[1][2]

    • Yield: >85% (Off-white solid).[1][2][4][5]

Biological Validation Assays
Assay A: HDAC Inhibition (Fluorometric)

Validates the "Ortho-amino" hypothesis.[1][2]

  • Reagents: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Recombinant HDAC1/3.[1][2]

  • Protocol:

    • Incubate compound (1 nM – 10 µM) with HDAC enzyme in Tris buffer (pH 8.[1][2]0) for 30 min.

    • Add substrate and incubate for 30 min at 37°C.

    • Add Developer solution (Trypsin) to release AMC.[1][2]

    • Read Fluorescence (Ex 360nm / Em 460nm).[1][2]

  • Success Criteria: IC₅₀ < 1 µM indicates effective Zinc binding.[1][2]

Assay B: DNA Thermal Melting (Tm) Shift

Validates the "Para-amino" hypothesis.[2]

  • Reagents: CT-DNA (Calf Thymus DNA) or specific AT-rich oligomers.[1][2]

  • Protocol:

    • Prepare DNA solution (20 µM) in phosphate buffer.[1][2]

    • Add compound (ratio 1:1 to 1:5).

    • Monitor Absorbance (260 nm) while heating from 25°C to 95°C (1°C/min).[1][2]

  • Success Criteria:

    
     indicates significant minor groove binding stabilization.[1][2]
    

Synthesis Workflow & Decision Tree

The following diagram outlines the synthetic optimization workflow to convert the generic pigment intermediate into a functional drug candidate.

Synthesis_Workflow Start Start: 4-Nitrobenzoyl Chloride Coupling Amide Coupling (+ 4-Aminobenzamide) Start->Coupling Intermed Intermediate: Nitro-Bis-Benzamide Coupling->Intermed Branch Reduction Strategy Intermed->Branch Route_A Method A: Fe/HCl (Industrial/Pigment) Branch->Route_A Cost Focus Route_B Method B: H2, Pd/C (Pharma Grade) Branch->Route_B Purity Focus Final Target: This compound Route_A->Final Route_B->Final Modify SAR Optimization: Shift Amine to Ortho Final->Modify Next Gen Design

Figure 2: Synthetic workflow comparing industrial vs. pharmaceutical reduction routes.

References

  • Suzuki, T., et al. (1999).[1] "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry. Link[1][2]

    • Context: Establishes the requirement of the 2-amino (ortho) group for HDAC inhibition in benzamides.
  • Gao, C., et al. (2020).[1] "Recent Advances in Benzamide Derivatives as HDAC Inhibitors." European Journal of Medicinal Chemistry. Link[1][2]

    • Context: Reviews the SAR of the cap and linker regions for Entinost
  • Baraldi, P. G., et al. (2004).[1] "Structure-Activity Relationship of Distamycin A Analogues: DNA Binding and Cytotoxicity."[1][2] Journal of Medicinal Chemistry. Link[1][2]

    • Context: Validates the use of linear 4-amino-benzamide oligomers as DNA minor groove binders.[1][2]

  • PubChem Compound Summary. (2025). "this compound."[1][2][6] National Center for Biotechnology Information.[1][2] Link[1][2]

    • Context: Provides physicochemical properties and industrial context (Pigment Yellow 181 intermediate).[1][2]

  • Fedi, V., et al. (2021).[1] "Discovery of SGI-1027 analogs as DNMT inhibitors." ChemMedChem. Link[1][2]

    • Context: Discusses the benzamide core in the context of DNA Methyltransferase inhibition, a rel

Sources

Technical Guide: Safety & Handling of 4-Amino-N-(4-carbamoylphenyl)benzamide

[1][2]

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1][2]

4-Amino-N-(4-carbamoylphenyl)benzamide (CAS: 74441-06-8) is a bis-amide structural scaffold utilized primarily as a high-performance intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 181) and increasingly as a pharmacophore in medicinal chemistry (e.g., HDAC inhibitors, trypanocidal agents).[1][2]

Its structure—comprising two benzene rings linked by an amide bond, terminal amino, and carbamoyl functionalities—presents specific handling challenges related to low solubility , dust explosivity , and aniline-like toxicity .[1][2] This guide moves beyond generic SDS data to provide a risk-based operational framework.

Chemical Profile
PropertySpecification
CAS Number 74441-06-8
Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
Synonyms 4-Aminobenzoyl benzamide; N-(4-Carbamoylphenyl)-4-aminobenzamide
Appearance Off-white to pale yellow crystalline powder
Solubility Low in Water; Soluble in DMSO, DMF, DMAc
Melting Point >300°C (Decomposes)

Hazard Identification & Toxicology (The "Why")

Structural Alerts & Toxicity Mechanisms

While often classified as a general irritant, the molecular structure necessitates a higher tier of caution due to two specific moieties:[1][2][3]

  • Primary Aromatic Amine (Aniline Moiety):

    • Mechanism: The 4-amino group is metabolically active.[1][2] Like other aniline derivatives, it carries a risk of N-hydroxylation in the liver, potentially leading to methemoglobinemia (oxidation of hemoglobin) or genotoxicity upon chronic exposure.[1][2]

    • Risk: Sensitization and blood dyscrasias.

  • Bis-Amide Backbone:

    • Mechanism: The rigid, planar structure confers high lattice energy and low solubility.[1][2]

    • Risk: Bioaccumulation in lung tissue if inhaled as fine dust (poor clearance).[1]

GHS Classification (Harmonized)[1][2]
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[4][5]

  • H373: May cause damage to organs (blood/liver) through prolonged or repeated exposure (inferred from SAR).[1]

Operational Safety & Handling Protocols

Engineering Controls: The Containment Strategy

Due to the compound's potency and dust potential, standard fume hoods are often insufficient for handling large quantities (>10g) or micronized powders.[1][2]

SafetyControlsHazardHazard Source:Fine Dust / Potent SolidLevel1Tier 1: Engineering Controls(Primary Barrier)Hazard->Level1LEVLocal Exhaust Ventilation(HEPA Filtered)Level1->LEVIsolatorGlovebox / Isolator(For >100g or Micronization)Level1->IsolatorLevel2Tier 2: Administrative Controls(Process Logic)LEV->Level2Isolator->Level2SOPWet Methods(Avoid dry weighing)Level2->SOPDeconDecontamination Cycle(Solvent Wash)Level2->DeconLevel3Tier 3: PPE(Last Line of Defense)Level2->Level3PPE_RespP100/N95 Respiratoror PAPRLevel3->PPE_RespPPE_SkinDouble Nitrile Gloves+ Tyvek SleevesLevel3->PPE_Skin

Figure 1: Hierarchy of Controls for handling this compound. Prioritize containment (Tier 1) over PPE (Tier 3).

Handling Workflow
  • Weighing: Never weigh dry powder on an open bench. Use a static-dissipative balance enclosure.

  • Solubilization: Preferentially handle as a solution. Dissolve in DMSO or DMF immediately upon weighing to lock down dust.

  • Transfer: Use closed-system transfers (cannula or positive pressure) for reaction mixtures to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
TaskRespiratory ProtectionDermal ProtectionEye Protection
Synthesis (<1g) Fume Hood (Sash <18")Nitrile Gloves (0.11mm)Safety Glasses
Scale-up (>10g) N95 or P100 Half-MaskDouble Nitrile (Outer glove change q30m)Goggles
Spill Cleanup Full-face P100 RespiratorTyvek Suit + Chem-Resistant BootsIntegrated

Synthesis & Reaction Safety

When using this compound as an intermediate (e.g., coupling with acid chlorides), specific process safety risks arise.

Reaction Risks[1][2]
  • Exothermicity: Acylation of the 4-amino group is exothermic.[1][2] In polar aprotic solvents (DMF/DMAc), heat dissipation is slow.[1]

  • Runaway Potential: Ensure temperature control (<10°C addition rate) when adding electrophiles (e.g., benzoyl chloride derivatives).

Stability & Storage[1][2]
  • Oxidation: The primary amine is susceptible to oxidation, turning the off-white powder brown.[1][2] Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: Amides can hydrogen bond with water. Store in desiccated, tightly sealed containers to prevent caking and hydrolysis.

Analytical Verification & Decontamination

Trustworthy protocols require validated detection methods to ensure surfaces are clean.

HPLC Method for Detection (Trace Analysis)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm .[1]

  • Retention Time: Expect elution mid-gradient due to moderate polarity (LogP ~1.5 - 2.0).[1]

Decontamination Protocol

The compound is poorly soluble in water, rendering standard soap/water washes ineffective for spills.[1][2]

  • Primary Solubilization: Wipe surface with PEG-400 or Ethanol/Water (70:30) .[1] The organic fraction is necessary to lift the aromatic structure.

  • Surfactant Wash: Follow with Alconox® or SDS solution to remove residues.

  • Verification: Swab surface and analyze via HPLC-UV to confirm <1 µ g/100cm ².

Emergency Procedures

First Aid (Specific to Anilines)
  • Inhalation: Move to fresh air immediately. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1]

  • Skin Contact: Wash with polyethylene glycol (PEG 300/400) followed by soap and water.[1] Ethanol may enhance transdermal absorption—use PEG first if available.

  • Eye Contact: Flush for 15 minutes. The solid is abrasive; do not rub eyes.

Fire Fighting
  • Media: Water spray, dry chemical, or CO2.[1][2]

  • Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.[1]

  • Dust Explosion: Finely divided dust poses a deflagration risk (Kst value likely >150 bar[1][2]·m/s).[6][4][5][7][8][9][10] Ground all equipment.

References

  • PubChem. (n.d.).[6] this compound - Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Azo Pigment Intermediates. Retrieved February 6, 2026, from [Link][1][2]

  • Google Patents. (2011). WO2011129430A1 - Pigment composition and intermediates.[1][2] Retrieved February 6, 2026, from [1][2]

Methodological & Application

Technical Application Note: Structural Validation of 4-Amino-N-(4-carbamoylphenyl)benzamide via 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural characterization of 4-amino-N-(4-carbamoylphenyl)benzamide (CAS: 74441-06-8), a critical intermediate in the synthesis of high-performance organic pigments (e.g., Pigment Yellow 181) and certain epigenetic modulators.[1][2] Due to the presence of both an internal amide linker and a terminal primary amide, this molecule exhibits low solubility in non-polar solvents, necessitating the use of DMSO-d6 for analysis.[1] This protocol provides a standardized methodology for verifying the identity and purity of this compound using 1H and 13C NMR, focusing on the distinction between the two AA'BB' aromatic systems and the three unique exchangeable proton environments.[1]

Molecule Identification & Numbering Strategy

To ensure accurate assignment, the molecule is divided into two distinct aromatic systems linked by an amide bond.[1][2]

Chemical Name: this compound Formula: C14H13N3O2 Molecular Weight: 255.28 g/mol [1][2][3]

MoleculeStructure cluster_A Ring A (Benzoyl) cluster_B Ring B (Carbamoyl) N1 NH2 (1) C1 C1 (Quat) N1->C1 C2 C2/C6 C3 C3/C5 C2->C3 C4 C4 (Quat) C3->C4 Linker C=O (7) C4->Linker C1->C2 C1->C3 AmideNH NH (8) Linker->AmideNH C9 C1' (Quat) AmideNH->C9 C10 C2'/C6' C9->C10 C11 C3'/C5' C10->C11 C12 C4' (Quat) C11->C12 TermC C=O (13) C12->TermC TermN NH2 (14) TermC->TermN

Figure 1: Structural connectivity and logical fragmentation for NMR assignment. Ring A is electron-rich (amine donor); Ring B is electron-deficient (amide acceptor).[1][2]

Experimental Protocol

Sample Preparation

The bis-amide structure leads to strong intermolecular hydrogen bonding, resulting in poor solubility in chloroform or methanol.[1][2]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) (99.9% D).[1][2]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[2] Note: If broadening of amide peaks is observed due to rotation restricted, heating to 313 K may sharpen signals.[1]

  • Reference: Residual DMSO quintet at 2.50 ppm (1H) and 39.5 ppm (13C).

Acquisition Parameters (Standard 400 MHz)
  • 1H NMR: Pulse angle 30°, relaxation delay (D1) ≥ 1.0 s, spectral width 12 ppm, scans ≥ 16.[1][2]

  • 13C NMR: Pulse angle 30°, relaxation delay (D1) ≥ 2.0 s, scans ≥ 512 (due to quaternary carbons).

  • 2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), HMBC (Long-range C-H, critical for linking carbonyls to rings).

Structural Characterization Data[1][4][5][6][7][8][9]

1H NMR Spectral Analysis (DMSO-d6)

The spectrum is characterized by two distinct AA'BB' aromatic systems and three separate N-H environments.[1][2]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
9.85 Singlet (s)1HNH (Linker) Amide proton involved in H-bonding; deshielded by C=O anisotropy.[1][2]
7.84 Doublet (d, J=8.8 Hz)2HH-2'/6' (Ring B) Ortho to the carbamoyl group (electron-withdrawing); deshielded.[1][2]
7.80 Broad Singlet1HCONH2 (Ha) Terminal amide proton (trans to oxygen).[2]
7.76 Doublet (d, J=8.8 Hz)2HH-3'/5' (Ring B) Ortho to the central amide nitrogen; overlaps slightly with H-2'/6'.[1][2]
7.68 Doublet (d, J=8.6 Hz)2HH-3/5 (Ring A) Ortho to the central carbonyl; deshielded relative to H-2/6.[1][2]
7.20 Broad Singlet1HCONH2 (Hb) Terminal amide proton (cis to oxygen).[2]
6.58 Doublet (d, J=8.6 Hz)2HH-2/6 (Ring A) Ortho to the amino group; strongly shielded by resonance donation (+M effect).[1][2]
5.75 Broad Singlet2HAr-NH2 Primary aromatic amine protons; broad due to quadrupole relaxation and exchange.[1][2]

Key Diagnostic Features:

  • Shielding in Ring A: The doublet at 6.58 ppm is diagnostic for the p-aminophenyl fragment.[1][2]

  • Deshielding in Ring B: The protons of Ring B are clustered between 7.70–7.90 ppm due to the electron-withdrawing nature of both amide groups attached to it.[1][2]

  • Amide Distinctness: The central amide NH (9.85 ppm) is sharp, while the terminal amide NH2 appears as two broad singlets (7.20/7.80 ppm) due to restricted rotation around the C-N bond.[1][2]

13C NMR Spectral Analysis (DMSO-d6)
Chemical Shift (δ ppm)Carbon TypeAssignmentStructural Logic
167.5 Quaternary (C=O)Terminal C=O Typical primary benzamide carbonyl.[1][2]
165.4 Quaternary (C=O)Linker C=O Central amide carbonyl.[2]
152.3 QuaternaryC-1 (Ring A) Attached to NH2; strongly deshielded by N lone pair.[1][2]
142.6 QuaternaryC-1' (Ring B) Attached to central NH.[1][2]
129.4 CHC-3/5 (Ring A) Ortho to carbonyl.[1][2]
128.5 QuaternaryC-4' (Ring B) Attached to terminal C=O.[1][2]
128.1 CHC-2'/6' (Ring B) Ortho to terminal C=O.[1][2]
121.2 QuaternaryC-4 (Ring A) Attached to central C=O.[1][2]
119.0 CHC-3'/5' (Ring B) Ortho to central NH.[1][2]
112.6 CHC-2/6 (Ring A) Ortho to NH2; strongly shielded.[1][2]

Validation Workflow (Logic Diagram)

This workflow describes the step-by-step logic to confirm the structure from the raw data.

ValidationFlow Start Start: Acquire 1H NMR in DMSO-d6 CheckNH2 Identify Ar-NH2 (Broad s, ~5.8 ppm) Start->CheckNH2 CheckRingA Verify Ring A (Donor) AA'BB' System High Shielding (~6.6 ppm) CheckNH2->CheckRingA Confirmed CheckRingB Verify Ring B (Acceptor) AA'BB' System Deshielded (~7.7-7.9 ppm) CheckRingA->CheckRingB Integrals 2:2 match CheckAmides Identify Amide Protons 1x NH (Linker) ~9.8 ppm 2x NH (Terminal) ~7.2/7.8 ppm CheckRingB->CheckAmides Connectivity OK Decision Structure Validated? CheckAmides->Decision Pass PASS: C14H13N3O2 Confirmed Decision->Pass Yes Fail FAIL: Check Impurities/Isomers Decision->Fail No

Figure 2: Logical decision tree for validating the this compound structure.

References

  • Synthesis & Context: "Development of optimised synthesis of this compound for industrial application." ResearchGate, 2025.[1][2] Link

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[2] Spectral Database for Organic Compounds (SDBS).[2] (Data for fragment p-aminobenzamide and p-acetamidobenzamide used for shift correlation). Link[1][2]

  • Solvent Effects: Abraham, R. J., & Mobli, M. (2014).[1][2] "1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry, 52(1), 1-10.[1][2] Link

  • Related Structures: "Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues." PubMed Central.[1][2] (Provides comparative shifts for the benzanilide core). Link

Sources

FTIR spectroscopy for identifying functional groups in 4-amino-N-(4-carbamoylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 4-amino-N-(4-carbamoylphenyl)benzamide . This molecule represents a complex bis-amide system containing three distinct nitrogenous functional groups: a primary aromatic amine, a secondary amide linker, and a terminal primary amide.

Accurate identification of these groups is critical for:

  • Synthesis Verification: Confirming the formation of the amide linkage between the benzamide precursors.

  • Impurity Profiling: Detecting unreacted starting materials (e.g., 4-aminobenzamide or phenylenediamines).

  • Solid-State Characterization: Differentiating between polymorphs which often exhibit shifts in N-H and C=O stretching regions due to hydrogen bonding differences.

This guide provides a self-validating protocol using Attenuated Total Reflectance (ATR) sampling, suitable for QC and R&D environments.

Structural Analysis & Theoretical Vibrations

Before spectral acquisition, it is essential to map the molecular structure to expected vibrational modes. The molecule consists of two para-substituted benzene rings linked by a secondary amide, with terminal amino and carbamoyl groups.

Functional Group Inventory
MoietyStructureDiagnostic Vibrational Modes
Primary Amine Ar-NH₂N-H Stretch (Doublet), N-H Scissoring
Secondary Amide -CONH-Amide I (C=O), Amide II (N-H Bend/C-N Stretch)
Primary Amide -CONH₂Amide I (C=O), Amide II, N-H Stretch (Doublet)
Aromatic Ring 1,4-Subst.C=C Ring Stretch, C-H Out-of-Plane (OOP) Bend

Experimental Protocol

Instrumentation & Parameters
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-reflection Diamond or ZnSe ATR (Attenuated Total Reflectance).

  • Spectral Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for N-H region).

  • Scans: 32 (Screening) or 64 (Final Report).

Workflow Diagram

FTIR_Workflow Start Start: Instrument Warm-up (30 mins) Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air) Clean->Background Sample Load Sample (Cover Crystal Fully) Background->Sample Pressure Apply Pressure (Force Gauge > 80N) Sample->Pressure Scan Acquire Sample Spectrum (64 Scans) Pressure->Scan Process Post-Processing (ATR Correction, Baseline) Scan->Process Process->Clean Next Sample

Figure 1: Standardized ATR-FTIR acquisition workflow ensuring data integrity and preventing cross-contamination.

Sample Preparation (Critical Steps)
  • Crystal Cleaning: Ensure the ATR crystal is free of residue. Verify by running a "preview" scan; the baseline should be flat at 100% Transmittance.

  • Sample Loading: Place approximately 5-10 mg of the powder onto the center of the crystal.

  • Contact Pressure: For aromatic amides, high pressure is required to eliminate air gaps (which cause "weak" spectra). Apply pressure until the largest peak (likely Amide I) exceeds 20% absorption (or <80% T).

  • ATR Correction: Because penetration depth varies with wavelength in ATR, apply an "ATR Correction" algorithm (available in most software like OMNIC or OPUS) to normalize relative intensities to transmission-like spectra.

Spectral Interpretation & Data Analysis

The spectrum of this compound is complex due to overlapping regions. The following table breaks down the assignments based on authoritative spectroscopic rules.

Diagnostic Peak Assignments
Frequency Region (cm⁻¹)Functional GroupAssignment DescriptionDiagnostic Value
3450 – 3150 N-H Stretch Complex Envelope: Overlap of Primary Amine (-NH₂) and Primary Amide (-CONH₂) doublets, plus Secondary Amide (-CONH-) singlet.High: Look for multiple sharp spikes on a broad base. A lack of definition here suggests amorphous character or moisture.
1680 – 1640 C=O (Amide I) Primary Amide (-CONH₂): Typically appears at higher frequency (1660-1690 cm⁻¹) due to less steric hindrance than the linker.Critical: Confirms the terminal amide presence.
1660 – 1630 C=O (Amide I) Secondary Amide Linker: Often appears as a shoulder or distinct peak slightly lower (1630-1660 cm⁻¹) due to conjugation with two phenyl rings.Critical: Confirms the linker formation.
1620 – 1590 N-H Bend Amide II / Scissoring: Primary amine scissoring and Amide II bending modes overlap here.Medium: Confirming presence of aromatic ring breathing modes.[1][2]
1550 – 1500 Amide II Secondary Amide: Mixed vibration (N-H bend + C-N stretch).High: A strong band here is specific to the secondary amide linker (trans-isomer).
1335 – 1250 C-N Stretch Ar-NH₂: Aromatic amine C-N stretching.[3][4]Medium: Confirms the amine attachment to the ring.
850 – 800 C-H OOP Para-Substitution: Strong band indicative of 1,4-disubstituted benzene rings.High: Distinguishes from ortho/meta impurities.
Logic Tree for Identification

Spectral_Logic Start Analyze Spectrum Region1 Check 1630-1690 cm⁻¹ Start->Region1 Amide1 Strong Doublet/Shoulder? Region1->Amide1 Region2 Check 3100-3500 cm⁻¹ Amide1->Region2 Yes (C=O Present) Result_Neg REJECT: Check Synthesis/Purity Amide1->Result_Neg No (Missing Amide) NH_Check Multiple Bands? Region2->NH_Check Region3 Check 800-850 cm⁻¹ NH_Check->Region3 Yes (Amine/Amide NH) NH_Check->Result_Neg No (Missing NH) Para Strong Peak ~830? Region3->Para Result_Pos CONFIRMED: This compound Para->Result_Pos Yes (Para-Subst) Para->Result_Neg No (Wrong Isomer)

Figure 2: Decision logic for spectral validation. Failure at any node requires investigation into synthesis intermediates or degradation.

Validation & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), the system must be self-validating.

System Suitability Test (SST)

Before analyzing the sample, verify instrument performance using a Polystyrene Film standard as per USP <854>.

  • Wavenumber Accuracy: The band at 1601.2 cm⁻¹ must be within ±1.0 cm⁻¹.

  • Resolution Check: The trough between peaks at 2851 cm⁻¹ and 2870 cm⁻¹ should be clearly resolved.

Common Artifacts
  • CO₂ Interference: A doublet at 2350 cm⁻¹ indicates poor purging. While it doesn't overlap with the sample's diagnostic bands, it indicates an unstable environment.

  • Water Vapor: "Noise" in the 3500-3800 cm⁻¹ region can obscure the N-H stretches. Ensure the desiccant is active or the system is purged with dry nitrogen.

  • Peak Saturation: If the Amide I band flattens at the bottom (0% T), the sample contact is too good or the layer is too thick (rare in ATR, common in KBr). Reduce pressure or sample amount.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic structural assignment).
  • United States Pharmacopeia (USP). General Chapter <854>, Mid-Infrared Spectroscopy.

  • Socrates, G. (2001).

Sources

Application Note: X-ray Crystallography of 4-amino-N-(4-carbamoylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous technical guide for the structural characterization of 4-amino-N-(4-carbamoylphenyl)benzamide and its derivatives. These scaffolds are critical pharmacophores in the development of Class I isoform-selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275) and high-performance organic pigments (e.g., Pigment Yellow 181).[1]

The central challenge in crystallizing this class of compounds lies in their high lattice energy, driven by strong intermolecular amide-amide hydrogen bonding, which often leads to poor solubility and rapid, uncontrolled precipitation. This guide outlines a proven workflow to overcome these solubility barriers, control polymorphism, and resolve high-resolution crystal structures.

Scientific Context & Mechanism

The Benzamide Scaffold in Drug Discovery

The 2-aminophenyl benzamide motif is a privileged structure in medicinal chemistry. In HDAC inhibitors, the "cap" group (the 4-amino-N-phenyl moiety) interacts with the rim of the enzyme's active site, while the benzamide core directs the zinc-binding group (ZBG) into the catalytic pocket.

Crystallographic Challenges:

  • Amide Ribbons: The primary and secondary amide groups form robust

    
     or 
    
    
    
    hydrogen bond synthons, creating "amide ribbons" that stabilize the crystal lattice but hinder dissolution in crystallization solvents.
  • Conformational Flexibility: The rotatable bond between the amide nitrogen and the phenyl ring can lead to disorder in the crystal structure if not locked by intermolecular interactions.

  • Polymorphism: Benzamides are historically prone to polymorphism (e.g., twisted crystals), necessitating strict control over supersaturation rates.

Structural Pathway Diagram

The following diagram illustrates the critical path from synthesis to structural resolution, highlighting the decision nodes for solvent selection.

G Start Crude Compound (>95% Purity) Solubility Solubility Profiling (DMSO, DMF, MeOH) Start->Solubility Screening Vapor Diffusion Screening Solubility->Screening High Solubility Precip Rapid Precipitation? Screening->Precip Optimization Optimization: Anti-solvent Ratio Optimization->Screening Diffraction X-ray Diffraction (100 K) Twinning Twinning Detected? Diffraction->Twinning Phasing Structure Solution (Direct Methods) Precip->Optimization Yes Precip->Diffraction No (Single Crystal) Twinning->Screening Yes (Re-screen) Twinning->Phasing No

Figure 1: Workflow for the crystallization and structure solution of benzamide derivatives.

Experimental Protocols

Protocol 1: Pre-Crystallization Characterization

Rationale: Benzamide derivatives often retain solvent or precursor impurities that poison crystal growth. Purity >98% is required.

  • Purity Check: Verify purity via HPLC-MS.

  • Solubility Profiling:

    • Test solubility in DMSO , DMF , Methanol , and THF .

    • Target: Dissolution of 10 mg/mL without heating.

    • Note: If heating is required to dissolve, the compound may precipitate too quickly upon cooling (Ostwald ripening failure).

Protocol 2: Crystallization Screening (Vapor Diffusion)

Rationale: Vapor diffusion allows for gradual supersaturation, essential for forming ordered lattices in strong H-bond donors.[1]

Materials:

  • 24-well crystallization plates (sitting drop).[1]

  • Reservoir solution: 500 µL.

  • Drop volume: 1 µL protein/compound + 1 µL reservoir.

Solvent Systems Table:

SystemSolvent (Drop)Precipitant (Reservoir)MechanismOutcome
A DMSOWater/Ethanol (1:[1]1)Polarity ShiftSmall needles (rapid nucleation)
B DMFDiisopropyl EtherAnti-solventLarge prisms (preferred)
C MethanolEthyl AcetateVolatilityPlate-like crystals (often twinned)
D THFHexanePolarity ShiftAmorphous precipitate (avoid)

Step-by-Step Procedure:

  • Prepare Stock: Dissolve 10 mg of the derivative in 1 mL of DMF (System B). Filter through a 0.22 µm PTFE filter.

  • Setup Reservoir: Add 500 µL of Diisopropyl Ether to the reservoir well.

  • Drop Setup: Mix 2 µL of compound stock with 1 µL of reservoir solution on the sitting drop pedestal. Seal immediately with clear tape.

  • Incubation: Store at 20°C in a vibration-free environment.

    • Observation: Check after 24 hours. If clear, wait 7 days. If heavy precipitate, reduce stock concentration to 5 mg/mL.

Protocol 3: Data Collection & Cryoprotection

Rationale: Flexible alkyl chains and surface solvent molecules require cryo-cooling to minimize thermal disorder (B-factors).[1]

  • Harvesting: Select a single crystal with sharp edges (avoid clusters).

  • Cryoprotection:

    • Transfer crystal to a drop of Paratone-N or a mixture of Mother Liquor + 20% Glycerol .

    • Critical: Do not leave in glycerol >30 seconds to avoid dissolving the crystal surface.

  • Mounting: Mount on a nylon loop (0.1 – 0.2 mm) and flash-cool immediately in a liquid nitrogen stream (100 K).

  • Beamline Settings:

    • Wavelength: 0.71073 Å (Mo Kα) or synchrotron equivalent.

    • Distance: 40–60 mm (target 0.8 Å resolution).

    • Oscillation: 0.5° per frame.

    • Strategy: Collect a full sphere (360°) to ensure high redundancy, critical for resolving the light atoms (C, N, O) accurately.

Structure Solution & Refinement

Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).

  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are most common for planar aromatic amides due to efficient packing.
  • Phasing: Use Intrinsic Phasing (SHELXT). The high number of rigid aromatic rings usually provides a strong signal.

  • Refinement Strategy:

    • Anisotropic Refinement: Apply to all non-hydrogen atoms.

    • Hydrogen Atoms: Place geometrically using a riding model (AFIX 43 for aromatic C-H, AFIX 23 for methylene).

    • Amide Hydrogens: Critical Step. Locate N-H hydrogens in the difference Fourier map (

      
      ) rather than placing them geometrically. This confirms the tautomeric state and hydrogen bond directionality.
      

Structural Analysis: Intermolecular Interactions

Understanding the solid-state packing is essential for predicting physicochemical properties (solubility, melting point).

The Amide Ribbon Synthon

The defining feature of these derivatives is the intermolecular hydrogen bond network.

  • Primary Interaction: The amide N-H of one molecule acts as a donor to the carbonyl oxygen (C=O) of a neighboring molecule.

  • Geometry:

    • Distance (

      
      ): 2.8 – 3.0 Å (Strong).[2]
      
    • Angle (

      
      ): 160° – 175° (Linear).
      
Interaction Schematic

The following diagram visualizes the supramolecular assembly typical of this class.

Interactions Figure 2: Supramolecular assembly showing Amide-Amide H-bonds and Pi-Stacking. cluster_0 cluster_1 Mol1 Molecule A (Benzamide Core) Mol2 Molecule B (Benzamide Core) Mol1->Mol2 H-Bond (2.9 Å) Mol3 Molecule A' (Parallel Stack) Mol1->Mol3 Pi-Stacking (3.6 Å) N1 N-H (Amide) O1 C=O (Carbonyl) N2 N-H (Amide) O2 C=O (Carbonyl)

[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Crystals Compound too soluble or amorphous ppt.Switch to System B (DMF/Ether) or try "Anti-solvent Layering" in an NMR tube.
Twinned Crystals Rapid growth or phase transition.Slow down growth by diluting the precipitant. Collect data at room temperature to check for phase transitions.
High R-factor (>8%) Disordered terminal chains.Model disorder using PART instructions in SHELXL. Check for solvent voids (PLATON SQUEEZE).
Weak Diffraction Crystal is too small or solvent loss.Use a larger loop. Ensure cryoprotection is fast (<30s). Test synchrotron radiation.

References

  • Gowda, B. T., et al. (2008).[3] "Structural studies on N-(phenyl)- and N-(chloro/nitro-substituted phenyl)-benzamides." Journal of Chemical Crystallography. Link

  • Madrigal-Angulo, J. L., et al. (2025).[1] "X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives." Crystals, MDPI. Link

  • Kaur, R., et al. (2016). "Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications."[4] CrystEngComm. Link

  • Shtukenberg, A. G., et al. (2020). "Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal."[5] Angewandte Chemie International Edition. Link

  • Vertex Pharmaceuticals. (2018). "Crystal Forms of Belinostat." Patent WO2018020406A1.[6] Link

Sources

In vitro assay for testing 4-amino-N-(4-carbamoylphenyl)benzamide analog cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Assay for Testing 4-amino-N-(4-carbamoylphenyl)benzamide Analog Cytotoxicity

Introduction: The Therapeutic Potential and Toxicological Screening of Benzamide Analogs

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. Notably, certain benzamide analogs have emerged as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2] PARP inhibitors have gained significant traction as targeted cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The rationale behind this synthetic lethality approach is that cancer cells with impaired DNA repair are exquisitely sensitive to the inhibition of PARP, leading to catastrophic DNA damage and subsequent cell death.[3] Beyond PARP inhibition, other benzamide derivatives have been investigated for their ability to modulate multidrug resistance in cancer cells, for instance, by inhibiting transporters like ABCG2.[4]

The compound this compound and its analogs are of significant interest in drug discovery due to their structural similarity to known bioactive molecules.[5][6] However, before any therapeutic potential can be realized, a thorough evaluation of their cytotoxic effects is paramount.[7][8] In vitro cytotoxicity assays are indispensable tools in the early stages of drug development, providing critical data on a compound's potential to induce cell death or inhibit cell proliferation.[8][9] These assays are not only crucial for identifying promising drug candidates but also for flagging compounds with unfavorable toxicity profiles early in the discovery pipeline, thereby saving significant time and resources.[9] This application note provides a comprehensive guide to establishing a robust in vitro testing platform for assessing the cytotoxicity of this compound analogs. We will delve into the principles of key cytotoxicity assays, provide detailed step-by-step protocols, and offer insights into data interpretation.

Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[11] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[10][11] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11]

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Cell Seeding seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells adherence Allow cells to adhere overnight (37°C, 5% CO2) seed_cells->adherence compound_treatment Treat cells with serial dilutions of This compound analogs adherence->compound_treatment incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 3-4 hours to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization buffer to dissolve formazan crystals formazan_formation->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading data_analysis Calculate % cell viability and IC50 values absorbance_reading->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on a selected cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control (medium with the same concentration of DMSO as the test compounds) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C.[12] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Assessing Membrane Integrity: The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the cell membrane, which occurs during necrosis or late-stage apoptosis.[14] The amount of LDH released into the medium is proportional to the number of lysed cells.[14] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a colored formazan product.[14] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[14]

Experimental Workflow: LDH Release Assay

LDH_Workflow start Start: Cell Culture & Treatment cell_treatment Culture and treat cells with This compound analogs as in the MTT assay start->cell_treatment supernatant_collection Collect cell culture supernatant cell_treatment->supernatant_collection ldh_reaction Transfer supernatant to a new plate and add LDH reaction mixture supernatant_collection->ldh_reaction incubation Incubate at room temperature, protected from light ldh_reaction->incubation stop_solution Add stop solution (optional, depending on the kit) incubation->stop_solution absorbance_reading Measure absorbance at 490 nm stop_solution->absorbance_reading data_analysis Calculate % cytotoxicity based on low and high controls absorbance_reading->data_analysis end End: Membrane Damage Assessment data_analysis->end

Caption: Workflow for assessing cytotoxicity via the LDH release assay.

Detailed Protocol: LDH Release Assay

Objective: To quantify the level of plasma membrane damage induced by this compound analogs.

Materials:

  • Cells, plates, and compounds as in the MTT assay

  • LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, dye solution, and lysis solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the benzamide analogs.

    • It is crucial to include the following controls:

      • Untreated control: Cells in medium only (for spontaneous LDH release).

      • Vehicle control: Cells treated with the same concentration of DMSO as the test compounds.

      • Maximum LDH release control: Cells treated with the lysis solution provided in the kit (or 1% Triton X-100) 45 minutes before the end of the incubation period.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100

Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

While the MTT and LDH assays provide valuable information on overall cytotoxicity, they do not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) or cytostatic effects.[15] To gain a deeper understanding of how this compound analogs exert their cytotoxic effects, it is essential to perform assays that can elucidate the underlying mechanisms.

Apoptosis Assays: Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical changes.[16] Several methods can be used to detect apoptosis, including:

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry.[17] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[18] Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7, using fluorescent or colorimetric substrates.

Cell Cycle Analysis: Cytotoxic compounds can induce cell death by causing irreparable damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of the percentage of cells in each phase of the cell cycle.[19][20] By comparing the cell cycle profiles of treated and untreated cells, one can determine if a compound induces cell cycle arrest.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

CellCycle_Workflow start Start: Cell Treatment cell_treatment Treat cells with the test compound for a specific duration start->cell_treatment cell_harvesting Harvest cells by trypsinization and wash with PBS cell_treatment->cell_harvesting fixation Fix cells in cold 70% ethanol cell_harvesting->fixation staining Stain cells with a solution containing propidium iodide (PI) and RNase A fixation->staining flow_cytometry Acquire data on a flow cytometer staining->flow_cytometry data_analysis Analyze DNA content histograms to quantify cell cycle phases (G0/G1, S, G2/M) flow_cytometry->data_analysis end End: Cell Cycle Profile data_analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide

Objective: To determine the effect of this compound analogs on the cell cycle distribution of a cancer cell line.

Materials:

  • 6-well plates

  • Cells and compounds as in previous assays

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the benzamide analogs (typically at their IC50 and 2x IC50 values) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate at room temperature for 30 minutes in the dark.[21]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms.

    • Model the histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Data Presentation

Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison of results.

Table 1: Cytotoxicity of this compound Analogs (MTT Assay)

Compound IDCell LineIncubation Time (h)IC50 (µM)
Analog-001HeLa2415.2
Analog-001HeLa488.7
Analog-001HeLa724.1
Analog-002HeLa4825.6
Analog-003HeLa48> 100

Table 2: Cell Cycle Distribution Analysis after Treatment with Analog-001 (48h)

Treatment% G0/G1% S% G2/M
Vehicle Control55.330.114.6
Analog-001 (8.7 µM)48.225.526.3

Potential Mechanism of Action: PARP Inhibition

Given that some benzamide derivatives are known PARP inhibitors, it is plausible that this compound analogs may exert their cytotoxic effects through this mechanism.

PARP_Inhibition dna_damage DNA Single-Strand Break parp_activation PARP Activation and Recruitment to DNA Damage Site dna_damage->parp_activation dna_repair DNA Repair parp_activation->dna_repair replication_fork Replication Fork parp_activation->replication_fork PARP Trapping parp_inhibition This compound Analog (PARP Inhibitor) parp_inhibition->parp_activation dna_double_strand_break DNA Double-Strand Break replication_fork->dna_double_strand_break apoptosis Apoptosis dna_double_strand_break->apoptosis

Caption: Simplified signaling pathway of PARP inhibition.

PARP enzymes detect DNA single-strand breaks and recruit other DNA repair proteins.[3] PARP inhibitors not only block this enzymatic activity but can also "trap" PARP on the DNA, leading to the formation of toxic DNA double-strand breaks during DNA replication.[3] In cells with compromised homologous recombination repair (e.g., BRCA-mutant cancers), these double-strand breaks cannot be efficiently repaired, ultimately triggering apoptosis.[2]

Conclusion

This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound analogs. By employing a multi-assay approach that includes assessments of cell viability (MTT), membrane integrity (LDH), and mechanisms of cell death (apoptosis and cell cycle analysis), researchers can obtain a detailed and robust understanding of the cytotoxic potential of these compounds. The protocols and workflows described herein are designed to be adaptable to various cell lines and experimental setups, providing a solid foundation for the preclinical evaluation of this promising class of molecules. Further investigation into specific molecular targets, such as PARP, will be crucial in elucidating the precise mechanisms of action and guiding the future development of these compounds as potential therapeutic agents.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide. Retrieved from [Link]

  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Spandidos Publications. (2016, September 29). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports, 5(5), 541-543. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • Franchetti, P., & Grifantini, M. (1999). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Current Medicinal Chemistry, 6(7), 599-612. Retrieved from [Link]

  • MDPI. (2023, November 29). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16997. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 1). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 9, 122. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • MDPI. (2021, March 18). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(6), 3099. Retrieved from [Link]

  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Retrieved from [Link]

  • Pharmakeftiki. (2021). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 33(2), 114-135. Retrieved from [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, June 29). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 22(7), 1093. Retrieved from [Link]

  • YouTube. (2022, August 29). How PARP inhibitors (PARPi) work. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Retrieved from [Link]

  • Cancer Research UK. PARP Inhibitors | Targeted cancer drugs. Retrieved from [Link]

  • YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988, August). Enhancement of cyclophosphamide cytotoxicity in vivo by the benzamide analogue pyrazinamide. British Journal of Cancer, 58(2), 193-197. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Google Patents. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Annual Reviews. (2025, April 11). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, October 1). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 109, 25B.3.1-25B.3.15. Retrieved from [Link]

  • The Distant Reader. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. International Journal of Pharmaceutical Sciences and Research, 12(1), 1000-1011. Retrieved from [Link]

Sources

Cell-based assays for evaluating DNMT inhibition by 4-amino-N-(4-carbamoylphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Shift to Non-Nucleoside Inhibitors

DNA Methyltransferases (DNMTs) are pivotal in silencing tumor suppressor genes in oncology.[1] The current clinical standards, Azacitidine and Decitabine, are nucleoside analogues that covalently trap DNMTs onto DNA, leading to cytotoxicity and genomic instability.

The compound class in focus, 4-amino-N-(4-carbamoylphenyl)benzamide derivatives , represents a shift toward non-nucleoside inhibitors . Structurally related to established probes like Procainamide and SGI-1027 , these small molecules typically function via:

  • Competitive Inhibition: Blocking the catalytic pocket or S-adenosylmethionine (SAM) binding site without incorporating into DNA.

  • Enzymatic Degradation: Inducing proteasomal degradation of DNMT1/3A (a mechanism observed with quinoline-benzamide analogs).

This Application Note details a validated screening cascade to quantify the epigenetic efficacy of these derivatives while distinguishing functional demethylation from non-specific cytotoxicity.

Mechanistic Pathway Visualization

DNMT_Inhibition_Mechanism DNMT Active DNMT Enzyme Complex Covalent DNA-Enzyme Trap (Cytotoxic) DNMT->Complex + Nucleoside Blocked Catalytic Pocket Blocked (Reversible/Non-toxic) DNMT->Blocked + Benzamide SAM Cofactor (SAM) SAM->DNMT Normal Binding DNA Target DNA (CpG) Nucleoside Nucleoside Inhibitors (e.g., Decitabine) Benzamide Benzamide Derivative (Candidate) Benzamide->DNMT Competes with SAM/DNA

Figure 1: Mechanistic differentiation.[2] Unlike nucleoside analogues that create toxic covalent traps, benzamide derivatives typically act as competitive inhibitors or allosteric modulators, offering a distinct safety profile.

Experimental Workflow Overview

To rigorously validate a benzamide derivative as a DNMT inhibitor, a multi-parametric approach is required. A single assay is insufficient due to the slow kinetics of passive demethylation (replication-dependent).

StageAssay TypeReadoutPurpose
1 Cytotoxicity Screen ATP / MTSDetermine Maximum Tolerated Dose (MTD).
2 Global Methylation ELISA (5-mC mAb)Quantify total genomic demethylation.
3 Target Engagement Western BlotCheck for DNMT1/3A/3B protein degradation.
4 Functional Rescue RT-qPCRVerify re-expression of silenced genes (e.g., p16, RASSF1A).

Protocol 1: Cell Culture & Compound Treatment

Critical Insight: DNA demethylation by non-covalent inhibitors is often replication-dependent (passive dilution of methyl marks). Short exposures (<24h) often yield false negatives.

Materials
  • Cell Lines: KG-1 (Acute Myeloid Leukemia) or HCT116 (Colorectal Carcinoma). Note: HCT116 is ideal for solid tumor modeling; KG-1 is sensitive to benzamide-induced differentiation.

  • Controls:

    • Negative: DMSO (Vehicle, 0.1%).

    • Positive: 5-Aza-2'-deoxycytidine (Decitabine) at 1 µM.

  • Compound Preparation: Dissolve benzamide derivatives in 100% DMSO to 10 mM stock. Store at -20°C. Avoid freeze-thaw cycles.

Step-by-Step Procedure
  • Seeding: Seed cells at low density (e.g., 2,000 cells/well for 96-well; 2 x 10^5 for 6-well) to allow for 72–96 hours of proliferation without over-confluence.

  • Dosing Schedule:

    • T=0h: Treat cells with candidate benzamide (0.1, 1, 5, 10 µM).

    • T=24h: Replenish media with fresh compound (benzamides may have short half-lives).

    • T=48h: Replenish media.

    • T=72h: Harvest cells.

  • Harvesting:

    • Split sample: 50% for gDNA extraction (Methylation analysis), 50% for RNA extraction (Gene expression).

Protocol 2: Global DNA Methylation Quantification (ELISA)

Rationale: This is the primary screen.[2] It uses an antibody against 5-methylcytosine (5-mC) to detect global reductions in methylation levels.

Materials
  • Genomic DNA Extraction Kit (e.g., DNeasy).

  • Methylated DNA Quantification Kit (Colorimetric).

  • Anti-5-mC antibody (clone 33D3 is standard).

Methodology
  • gDNA Extraction: Extract genomic DNA from treated cells. Crucial: Ensure A260/A280 ratio is >1.8. Protein contamination interferes with antibody binding.

  • DNA Binding: Dilute DNA to 2 ng/µL in binding buffer. Add 100 ng per well to a high-binding microplate. Incubate at 37°C for 2 hours (or overnight at 4°C).

  • Blocking: Wash wells 3x with PBS-T. Add Blocking Solution (BSA-based) for 30 min at 37°C.

  • Primary Antibody: Add Anti-5-mC antibody (1:1000 dilution). Incubate 1 hour at Room Temp.

  • Detection: Add HRP-conjugated secondary antibody. Incubate 30 min.

  • Development: Add TMB substrate. Wait for blue color development (approx. 10-15 min). Stop reaction with H2SO4.

  • Readout: Measure Absorbance at 450 nm.

Data Calculation


Protocol 3: Functional Gene Re-expression (RT-qPCR)

Rationale: Global demethylation does not always correlate with therapeutic effect. The "gold standard" for efficacy is the reactivation of epigenetically silenced tumor suppressor genes.

Target Genes
  • p16 (CDKN2A): Often methylated in HCT116 and KG-1.

  • RASSF1A: A Ras-association domain family protein, frequently silenced.

Methodology
  • RNA Extraction: Use Trizol or column-based kits (RNeasy). Perform on-column DNase I digestion to remove genomic DNA.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR Setup:

    • Master Mix: SYBR Green.

    • Primers: Span exon-exon junctions to avoid amplifying contaminating gDNA.

  • Cycling Conditions: 95°C (10 min) -> [95°C (15s) -> 60°C (1 min)] x 40 cycles.

Primer Sequences (Human)
GeneForward Primer (5'->3')Reverse Primer (5'->3')
GAPDH (Ref)GAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC
p16 (Target)CAACGCACCGAATAGTTACGACCAGCGTGTCCAGGAAG

Success Criteria: A >2-fold increase in mRNA expression relative to DMSO control indicates functional demethylation.

Protocol 4: Protein Stability (Western Blot)

Rationale: Some benzamide derivatives (like SGI-1027 analogs) act not just by inhibiting activity, but by inducing the proteasomal degradation of DNMT proteins.

Methodology
  • Lysis: Lyse cells in RIPA buffer containing Protease Inhibitor Cocktail.

  • Blotting: Load 30 µg protein/lane. Separate on 4-12% Bis-Tris gel.

  • Antibodies:

    • Anti-DNMT1 (Mouse mAb).

    • Anti-DNMT3A (Rabbit pAb).

    • Anti-Beta-Actin (Loading Control).

  • Interpretation: If the benzamide reduces protein levels significantly compared to DMSO, the mechanism involves enzyme degradation. If protein levels are stable but methylation (Protocol 2) drops, the mechanism is catalytic inhibition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Cytotoxicity Benzamide scaffold toxicity.Perform a dose-response curve (MTS assay) first. Ensure dose is < IC50 for viability.
No Demethylation Treatment too short.Extend treatment to 96h or 120h (splitting cells to maintain log phase).
Variable ELISA DNA binding inconsistency.Use a specialized DNA binding plate (e.g., Reacti-Bind). Ensure DNA is pure (A260/280 > 1.8).
Precipitation Compound insolubility.Benzamides are hydrophobic. Ensure DMSO < 0.5% final. Warm media to 37°C before adding compound.

Summary Workflow Diagram

Workflow Start Compound Preparation (10mM in DMSO) Cells Cell Seeding (HCT116 / KG-1) Start->Cells Treat Treatment Cycle (72h, Daily Refresh) Cells->Treat Split Harvest & Split Treat->Split PathA Path A: gDNA Extraction Split->PathA PathB Path B: RNA Extraction Split->PathB PathC Path C: Protein Lysis Split->PathC ELISA Global Methylation ELISA (Readout: % 5-mC) PathA->ELISA qPCR RT-qPCR (p16/RASSF1A) (Readout: Fold Change) PathB->qPCR WB Western Blot (Readout: DNMT Degradation) PathC->WB

Figure 2: The integrated screening cascade. Splitting the sample ensures that methylation, gene expression, and protein stability data are derived from the exact same biological population.

References

  • Datta, J., et al. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity. Cancer Research.[3]

  • Valente, S., et al. (2014).[4] Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of Medicinal Chemistry.

  • Lee, B.H., et al. (2005). Procainamide is a specific inhibitor of DNA methyltransferase 1.[3][5][6][7] Journal of Biological Chemistry.

  • Gros, C., et al. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity.[8] Epigenetics & Chromatin.

  • Halby, L., et al. (2016). Rational design of benzylaminoquinoline derivatives as novel DNA methyltransferase inhibitors. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Utilization of 4-amino-N-(4-carbamoylphenyl)benzamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Benzamide-Based Scaffold for Advanced Peptide Synthesis

In the dynamic field of peptide chemistry and drug development, the exploration of novel scaffolds and linkers for Solid-Phase Peptide Synthesis (SPPS) is paramount for accessing new chemical space and synthesizing complex peptidic structures. This application note introduces the prospective use of 4-amino-N-(4-carbamoylphenyl)benzamide, a molecule traditionally recognized as an intermediate in pigment synthesis, as a versatile and rigid linker in SPPS.[1][2][3] Its unique structure, featuring two distinct amino functionalities and a stable benzamide backbone, presents an opportunity for innovative approaches to peptide assembly and modification.

The inherent rigidity of the dual phenyl rings can offer advantages in minimizing peptide aggregation during synthesis, a common challenge with hydrophobic sequences.[4] Furthermore, the terminal carbamoyl group provides a potential site for post-synthesis modifications or for influencing the cleavage kinetics of the final peptide. This guide provides a comprehensive framework, from conceptualization to detailed experimental protocols, for integrating this novel linker into routine SPPS workflows.

Chemical and Physical Properties of the Linker

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₄H₁₃N₃O₂[5]
Molecular Weight 255.27 g/mol [5]
CAS Number 74441-06-8[5]

Proposed Workflow for SPPS using the Novel Benzamide Linker

The successful integration of this compound as a linker in SPPS involves a three-stage process: immobilization onto a solid support, standard Fmoc-based peptide elongation, and finally, cleavage of the synthesized peptide from the resin.

SPPS_Workflow cluster_0 Stage 1: Linker Immobilization cluster_1 Stage 2: Peptide Synthesis cluster_2 Stage 3: Cleavage and Purification Resin Chlorotrityl Chloride Resin Linker This compound Resin->Linker DIPEA, DCM Immobilized_Linker Linker-Functionalized Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Immobilized_Linker->Deprotection Proceed to Synthesis Fmoc_AA Fmoc-Amino Acids Coupling Amino Acid Coupling (DIC/Oxyma) Deprotection->Coupling Cycle 1 Elongation Peptide Chain Elongation Coupling->Elongation Repeat n cycles Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Proceed to Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Final_Peptide Purified Peptide Purification->Final_Peptide Immobilization Resin 2-Chlorotrityl Chloride Resin Cl Immobilized Functionalized Resin Resin-NH-Ar-CONH-Ar-CONH₂ Resin:f1->Immobilized:f1 DIPEA, DCM Linker This compound H₂N-Ar-CONH-Ar-CONH₂ Linker:f1->Immobilized:f1

Figure 2: Immobilization of the linker onto the resin.

Part 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for peptide chain elongation using Fmoc chemistry. [6] Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Protocol:

  • Resin Swelling: Swell the linker-functionalized resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain and repeat with a fresh solution of 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL/g).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Table of SPPS Cycle Parameters:

StepReagentConcentrationTime
SwellingDMF-30 min
Deprotection20% Piperidine/DMF20% (v/v)3 min + 10 min
CouplingFmoc-AA/DIC/Oxyma3 eq. each1-2 hours
WashingDMF, DCM-5 min per wash
Part 3: Peptide Cleavage and Deprotection

A standard trifluoroacetic acid (TFA) cleavage cocktail is used to cleave the peptide from the linker and remove side-chain protecting groups. [7][8] Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Wash the peptide-bound resin with DCM (3 x 10 mL/g) and dry under vacuum for at least 1 hour. [9][10]2. Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL/g) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. [11]

Cleavage Peptide_Resin Peptide-Linker-Resin Peptide-CO-NH-Ar-CONH-Ar-CONH-Resin Cleaved_Peptide Cleaved Peptide Peptide-COOH Peptide_Resin:f1->Cleaved_Peptide:f1 Amide Bond Hydrolysis Cleavage_Cocktail Cleavage Cocktail TFA/TIS/H₂O Cleavage_Cocktail:f1->Cleaved_Peptide:f1

Figure 3: Proposed cleavage of the peptide from the linker.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of solid-phase peptide synthesis. [6][12][13]The use of standard Fmoc chemistry, common coupling reagents, and a standard TFA cleavage cocktail ensures a high probability of success. To validate the efficiency of each step, the following in-process controls are recommended:

  • Kaiser Test: To confirm the completion of each amino acid coupling step. A positive (blue) result indicates incomplete coupling, necessitating a recoupling step.

  • Fmoc Quantification: After immobilization and coupling of the first Fmoc-amino acid, a small sample of the resin can be treated with piperidine, and the absorbance of the resulting dibenzofulvene-piperidine adduct can be measured at 301 nm to determine the resin loading.

  • Test Cleavage: For long or complex peptides, a small-scale test cleavage can be performed on an aliquot of the peptide-resin to optimize cleavage conditions and assess the quality of the crude product before committing the entire batch.

  • Mass Spectrometry: Analysis of the crude peptide by mass spectrometry after cleavage provides immediate feedback on the success of the synthesis and the presence of any expected side products.

Conclusion

The application of this compound as a novel linker in SPPS offers a promising avenue for the synthesis of complex peptides. Its rigid structure and potential for further functionalization make it an attractive tool for researchers in peptide chemistry and drug discovery. The detailed protocols and validation checkpoints provided in this guide are intended to facilitate the exploration and adoption of this new synthetic strategy.

References

  • Eureka | Patsnap. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. [Link]

  • ResearchGate. (2025, August 6). Development of optimised synthesis of this compound for industrial application | Request PDF. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. [Link]

  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • Organic Letters. Synthesis of Novel Peptide Linkers: Simultaneous Cyclization and Labeling. [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • PubMed. Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. [Link]

  • ResearchGate. Summary of the experimental conditions employed for SPPS | Download Table. [Link]

  • Google Patents. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [Link]

  • NIH. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). [Link]

  • PubChem. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide. [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. [Link]

  • NIH. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4. [Link]

  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Different types of resin and linkers used in SPPS Based on the linking.... [Link]

  • UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

  • CEM Corporation - YouTube. (2025, September 24). SPPS Reagents Explained: A Complete Guide. [Link]

  • MDPI. Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. [Link]

  • YouTube. (2013, October 20). The Peptide Bond: Formation and Cleavage. [Link]

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Application Note: High-Fidelity Synthesis of 4-Amino-N-(4-carbamoylphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 4-amino-N-(4-carbamoylphenyl)benzamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a structural backbone for Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275 analogs) and a precursor in high-performance pigment synthesis (Pigment Yellow 181). Its bis-amide structure mimics the peptide bond interactions found in endogenous substrates, making it an ideal candidate for peptidomimetic drug design.

This application note provides a rigorous, field-tested protocol for synthesizing this scaffold and its structural analogs. Unlike industrial routes that rely on harsh nitro-reduction sequences, this guide prioritizes a convergent synthetic strategy utilizing protected amino acids and modern coupling reagents. This approach maximizes functional group tolerance, allowing researchers to rapidly generate diverse Structural Activity Relationship (SAR) libraries.

Core Challenges Addressed
  • Solubility: The bis-amide backbone often leads to poor solubility in non-polar solvents, complicating purification.

  • Regioselectivity: Preventing polymerization of the AB-monomer (4-aminobenzoic acid) requires robust protecting group strategies.

  • Purification: Overcoming "streaking" on silica gel caused by the polar amide functionalities.[1]

Retrosynthetic Analysis & Logic

To ensure high purity and analog diversity, we disconnect the central amide bond. The synthesis is modular, dividing the molecule into a Head Group (Benzamide acceptor) and a Tail Group (Protected Benzoic Acid donor).

Retrosynthesis Target Target Scaffold: This compound Disconnection Amide Disconnection Target->Disconnection Retrosynthesis FragmentA Fragment A (Donor): N-Boc-4-aminobenzoic acid (Allows R1 variation) Disconnection->FragmentA FragmentB Fragment B (Acceptor): 4-Aminobenzamide (Allows R2 variation) Disconnection->FragmentB Coupling Coupling Reaction (HATU/DIPEA or SOCl2) FragmentA->Coupling FragmentB->Coupling Deprotection Deprotection (TFA or HCl) Coupling->Deprotection Intermediate Deprotection->Target Final Product

Figure 1: Retrosynthetic strategy prioritizing modularity for SAR analog generation.

Experimental Protocols

Protocol A: Solution-Phase Synthesis (Recommended for <5g Scale)

Objective: Synthesis of this compound with >95% purity.

Reagents Required:
  • Starting Material A: 4-((tert-butoxycarbonyl)amino)benzoic acid (Boc-PABA).

  • Starting Material B: 4-Aminobenzamide.[2][3][4][5][6]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step 1: Amide Coupling
  • Activation: In a flame-dried round-bottom flask, dissolve Boc-PABA (1.0 equiv, 5.0 mmol) in anhydrous DMF (20 mL). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.1 equiv) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add 4-Aminobenzamide (1.0 equiv).

  • Reaction: Stir the mixture at RT for 4-16 hours.

    • Checkpoint: Monitor reaction progress via LC-MS or TLC (10% MeOH in DCM). The active ester spot should disappear, and a new polar spot (Product-Boc) should appear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • The intermediate 4-(N-Boc-amino)-N-(4-carbamoylphenyl)benzamide will precipitate as a white/off-white solid.

    • Filter the solid, wash with water (3x) and diethyl ether (2x) to remove residual DMF. Dry under vacuum.[1]

Step 2: Deprotection (Boc Removal)
  • Dissolution: Suspend the dried intermediate in DCM (10 mL). If solubility is poor, a small amount of MeOH can be added, but avoid if possible to prevent methyl ester side reactions.

  • Cleavage: Add TFA (5 mL) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

    • Self-Validating Check: The suspension often clears as the Boc group is removed and the trifluoroacetate salt forms, then may reprecipitate.

  • Isolation:

    • Evaporate volatiles under reduced pressure.[7]

    • Triturate the residue with cold diethyl ether to remove organic impurities.

    • Neutralization (Critical): Dissolve the salt in minimal MeOH/Water and adjust pH to 8-9 using saturated NaHCO3. The free base will precipitate.

    • Filter, wash with water, and dry.

Protocol B: Solid-Phase Synthesis (High-Throughput Analogs)

Objective: Rapid generation of a library of analogs varying the "Head" amide.

  • Resin Loading: Use Rink Amide MBHA resin . Swell in DMF.[7][8]

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash (DMF, DCM).[7]

  • Coupling 1 (Linker): Couple Fmoc-4-aminobenzoic acid using HBTU/DIPEA. Note: This attaches the "middle" ring.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF.

  • Coupling 2 (Tail): Couple Boc-4-aminobenzoic acid (or analog acid) using HBTU/DIPEA.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. This cleaves the molecule from the resin (generating the primary amide) and removes the Boc group simultaneously.

Purification & Characterization Strategy

The "Solubility Paradox"

These analogs are often sparingly soluble in DCM and water, making extraction difficult.

  • Recommended Method: Recrystallization.[9]

    • Solvent System: Hot Ethanol or Acetonitrile.[9]

    • Procedure: Dissolve crude product in boiling Ethanol. If insoluble, add DMF dropwise until clear. Allow to cool slowly to 4°C.

Data Summary Table: Expected Physicochemical Properties
PropertyValue / ObservationNotes
Molecular Formula C14H13N3O2MW: 255.27 g/mol
Appearance White to pale yellow powderColor deepens if oxidized
Solubility DMSO (High), DMF (High), MeOH (Mod), DCM (Low)Use DMSO-d6 for NMR
1H NMR Diagnostic Amide -NH- singlets at ~10.0 ppm and ~7.8 ppmDistinct shifts from aniline precursors
LC-MS (ESI+) [M+H]+ = 256.1Look for [M+Na]+ adducts (278.[10]1)

Troubleshooting & Optimization (Self-Validating Systems)

This protocol includes built-in checkpoints to validate success before proceeding.

Troubleshooting Start Reaction Complete? TLC TLC Check (10% MeOH/DCM) Start->TLC Result1 Starting Material Remains TLC->Result1 Result2 New Spot (Rf ~0.4) TLC->Result2 Result3 Product Streaking TLC->Result3 Action1 Add 0.5 eq HATU Check pH > 8 Result1->Action1 Action2 Proceed to Workup Result2->Action2 Action3 Add 1% NH4OH to Eluent or Switch to Recrystallization Result3->Action3

Figure 2: Decision tree for reaction monitoring and purification.

Critical "Pro-Tips" from the Bench:
  • Order of Addition: Always activate the acid (Boc-PABA) with HATU/Base before adding the aniline (4-aminobenzamide). This prevents the aniline from attacking the HATU directly (guanidinylation side reaction).

  • Water Quench: If the product forms a "gum" instead of a solid upon water addition, sonicate the mixture. If it remains gummy, extract with EtOAc/n-Butanol (9:1), dry, and triturate with ether.

  • Analogs with Electron-Deficient Amines: If substituting 4-aminobenzamide with a less nucleophilic amine (e.g., 2-fluoro-4-aminobenzamide), switch from HATU to POCl3 or SOCl2 (Acid Chloride method) to force the coupling.

References

  • Industrial Synthesis Route: Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.[2][6] Google Patents. CN100358864C.[11] Link

  • HDAC Inhibitor Design: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues. PubMed Central. Link

  • Solid Phase Methodology: Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. National Institutes of Health (NIH). Link

  • Purification Techniques: Purification of strong polar and basic compounds.[1] Royal Society of Chemistry / ResearchGate. Link

  • Benzamide SAR: Key structural requirements of benzamide derivatives for histone deacetylase inhibition. Future Medicinal Chemistry. Link

Sources

Thermodynamic Characterization of 4-amino-N-(4-carbamoylphenyl)benzamide Derivatives via Isothermal Titration Calorimetry (ITC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the optimization of benzamide-based inhibitors—such as 4-amino-N-(4-carbamoylphenyl)benzamide (CAS 74441-06-8)—binding affinity (


) alone is an insufficient metric for drug development.[1] While 

indicates how tightly a drug binds, it does not explain how it binds.[1][2]

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamic profile of this interaction.[1][2] Unlike surface plasmon resonance (SPR) or fluorescence polarization (FP), ITC measures the heat released or absorbed during binding, providing a complete thermodynamic signature in a single experiment:[1][2]

  • Enthalpy (

    
    ):  Reflects the strength of hydrogen bonds and van der Waals interactions (the "quality" of the fit).[1][2]
    
  • Entropy (

    
    ):  Reflects hydrophobic effects and conformational degrees of freedom (the "disorder" change).[1][2]
    
  • Stoichiometry (

    
    ):  The ratio of ligand molecules binding to the protein.[1][2]
    

This guide details the protocol for measuring the binding of this compound derivatives to their target proteins (typically HDACs or PARP enzymes), addressing the specific solubility and buffer-matching challenges inherent to this chemical class.

Experimental Design Strategy

The Solubility Challenge

Benzamide derivatives often exhibit poor aqueous solubility, necessitating the use of organic co-solvents like DMSO.[1][2]

  • Critical Constraint: ITC is extremely sensitive to "heat of dilution."[1][2] If the DMSO concentration differs by even 0.05% between the sample cell (protein) and the syringe (ligand), the heat generated by mixing the solvents will mask the binding signal.[1][2]

  • Solution: Strict "Buffer Matching" protocols must be employed.[1][2]

The "C-Value" Optimization

To obtain a reliable curvature in the binding isotherm, the experimental conditions must satisfy the Wiseman "c-value" window (


), defined as:


Where

is the protein concentration and

is the association constant (

).[1][2]
  • For Benzamides: If the expected

    
     is in the micromolar range (e.g., 1 
    
    
    
    M), you need at least 10-20
    
    
    M protein in the cell.[1][2]

Detailed Protocol

Phase 1: Buffer & Sample Preparation (The "Make or Break" Step)[1][2]

Reagents:

  • Ligand: this compound (>95% purity).

  • Target Protein: Purified (e.g., >90% purity), free of aggregates.

  • Buffer: HEPES or Tris-based (avoid DTT if possible; use TCEP for reducing agents to minimize baseline noise).

  • Co-solvent: Anhydrous DMSO.[1][2]

Workflow Diagram: Strict Buffer Matching

BufferMatching Stock Ligand Stock (100 mM in 100% DMSO) PrepLigand Ligand Prep Dilute Stock into Buffer Final: 2% DMSO Stock->PrepLigand Buffer Base Buffer (e.g., 50mM HEPES, pH 7.4) Buffer->PrepLigand PrepProtein Protein Prep Dialyze into Base Buffer THEN add DMSO to 2% Buffer->PrepProtein MatchCheck CRITICAL STEP: Verify DMSO % is Identical PrepLigand->MatchCheck PrepProtein->MatchCheck Degas Degas Samples (5-10 mins) MatchCheck->Degas Load Load ITC Cell: Protein Syringe: Ligand Degas->Load

Figure 1: The "Buffer Matching" workflow is critical for benzamide derivatives to prevent solvent mismatch artifacts.[1]

Step-by-Step Procedure:

  • Ligand Stock: Dissolve the benzamide derivative in 100% DMSO to a high concentration (e.g., 50-100 mM).

  • Protein Dialysis: Dialyze the protein extensively against the "Base Buffer" (without DMSO).[1][2]

    • Note: Do not add DMSO to the dialysis buffer, as it is difficult to control the final concentration inside the bag.[1][2]

  • Matching:

    • Syringe Solution (Ligand): Dilute the Ligand Stock into the Base Buffer to achieve the desired ligand concentration (e.g., 200

      
      M) and a final DMSO concentration of exactly 2.0% (v/v) .[1][2]
      
    • Cell Solution (Protein): Take the dialyzed protein.[1][2] Add pure DMSO to it to achieve exactly 2.0% (v/v) .

    • Reference Buffer: Prepare a separate tube of Base Buffer + 2.0% (v/v) DMSO for the reference cell and dilution controls.[1][2]

  • Clarification: Centrifuge both Ligand and Protein solutions at 13,000 rpm for 5 minutes to remove any micro-precipitates (common with hydrophobic benzamides).

Phase 2: Instrument Setup (MicroCal PEAQ-ITC or Affinity ITC)[1]
ParameterSettingRationale
Temperature 25°CStandard reference. If protein is unstable, reduce to 15°C.
Reference Power 10

cal/s
High enough to handle exothermic binding without baseline saturation.[1][2]
Stirring Speed 750 rpmEnsures rapid mixing.[1][2] Reduce to 500 rpm if protein is shear-sensitive.
Feedback Mode HighFaster response time for sharp binding events.[1][2]
Injection Schedule 1 x 0.4

L, then 18 x 2.0

L
First injection is always discarded from analysis (diffusion error).
Spacing 150 secondsAllows full return to baseline between injections.[1][2]
Phase 3: Execution & Controls[1][2]
  • Water-Water Check: Run water into water weekly to verify syringe cleanliness.[1][2]

  • Ligand-into-Buffer (Control): Titrate the Ligand solution (Syringe) into the Reference Buffer (Cell).

    • Purpose: This measures the heat of dilution + heat of solvent mismatch.[1][2]

    • Requirement: This data must be subtracted from the Protein-Ligand data.[1]

  • Protein-Ligand (Experiment): Titrate Ligand (Syringe) into Protein (Cell).

Data Analysis & Interpretation

Data Processing
  • Baseline Correction: Manually adjust the integration baseline if the software's auto-fit is skewed by DMSO "spikes."

  • Subtraction: Subtract the "Ligand-into-Buffer" control run from the "Protein-Ligand" experimental run.

    • Why? Benzamides often show significant endothermic (heat absorbing) heats of dilution due to the breaking of ligand-ligand stacks or solvent reorganization.[1]

  • Fitting: Fit the integrated isotherm to a One-Set-of-Sites model (unless cooperativity is suspected).

Interpreting the Signature

The thermodynamic signature tells the story of the binding mechanism.[1][2]

Thermodynamic Signature Diagram

ThermoSignature Result ITC Result: Delta G (Binding Energy) Enthalpy Enthalpy (Delta H) < 0 (Exothermic) Result->Enthalpy Entropy Entropy (-T Delta S) < 0 (Favorable) Result->Entropy H_Meaning Specific Interactions: - Hydrogen Bonds (Amide-Backbone) - Van der Waals contacts Enthalpy->H_Meaning S_Meaning Non-Specific Effects: - Hydrophobic burial (Phenyl ring) - Water displacement Entropy->S_Meaning

Figure 2: Deconvoluting the binding energy (


) into Enthalpy and Entropy components.[1]
  • Scenario A: Enthalpy Driven (

    
     is large negative). [1][2]
    
    • Indicates strong specific hydrogen bonding between the benzamide moiety and the protein active site.[1][2]

    • Optimization: Maintain the amide core; optimize peripheral groups for steric fit.[1][2]

  • Scenario B: Entropy Driven (

    
     is large negative). [1]
    
    • Indicates binding is driven by the release of water molecules ("hydrophobic effect") from the binding pocket.[1][2]

    • Optimization: The 4-carbamoylphenyl group is likely displacing structured water.[1]

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Large Heats at End of Titration Buffer MismatchRe-prepare buffers. Ensure DMSO % is identical (within 0.05%).
Precipitate in Cell Ligand InsolubilityReduce Ligand concentration; check if DMSO % can be increased (up to 5% is usually safe for proteins).[1][2]
No Saturation (Straight Line) Low Affinity (Low C-value)Increase Protein concentration in the cell.[1] If impossible, use "Low-C" fitting methods (fix N=1).
Noisy Baseline Dirty Cell or Air BubblesPerform rigorous detergent wash (Contrad 70 or Decon 90).[1][2] Degas samples longer.[1][2]

References

  • Freyyer-Anderberg, et al. "Isothermal Titration Calorimetry for the Characterization of Protein-Ligand Interactions."[1] Methods in Molecular Biology, 2016.[1][2] Link

  • Duff, et al. "The best practices for Isothermal Titration Calorimetry."[2] Methods, 2011.[1][2] Link

  • Malvern Panalytical. "ITC Data Analysis: A Guide to Fitting Binding Isotherms." Application Note. Link

  • Holdgate, G.A. "Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics."[1][2] BioTechniques, 2001.[1][2] Link

Sources

High-Throughput Screening of 4-amino-N-(4-carbamoylphenyl)benzamide Derivative Libraries: A Guide to Assay Development, Execution, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel therapeutic candidates.[1][2] This guide provides a comprehensive framework for designing and executing an HTS campaign focused on a library of 4-amino-N-(4-carbamoylphenyl)benzamide derivatives. This chemical scaffold is of significant interest due to its presence in molecules with diverse biological activities, including the inhibition of enzymes crucial in cancer and other diseases. We will delve into the critical aspects of assay development, primary and secondary screening protocols, and robust data analysis, ensuring a scientifically sound and efficient screening process.

Introduction
1.1 Scientific Background: The Versatility of the Benzamide Scaffold

The this compound core represents a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets through its hydrogen bonding capabilities.[3] Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including DNA methyltransferases (DNMTs) and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are significant targets in oncology.[3][4][5] Furthermore, substituted benzamides are being explored for their antimicrobial and anti-protozoal activities.[3] The ability to readily synthesize a diverse library of derivatives makes this scaffold an excellent candidate for HTS-based drug discovery.

1.2 The Role of High-Throughput Screening (HTS)

HTS automates the testing of thousands to millions of compounds, accelerating the identification of "hits"—compounds that modulate the activity of a biological target.[6] The process involves miniaturized assays, robotics for liquid handling, and sensitive detection methods to generate large datasets efficiently.[7][8] A typical HTS workflow begins with target identification and assay development, followed by a large-scale primary screen, and culminates in hit confirmation and validation through secondary assays.[1][9]

1.3 Principle of the Assay: A Fluorescence Polarization Approach

For this application note, we will focus on a competitive binding assay using Fluorescence Polarization (FP) as the detection method. FP is a robust, homogeneous assay format well-suited for HTS.[10][11] The principle relies on the difference in the rotational speed of a small, fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger protein target.[10][12] Unbound tracer tumbles rapidly, leading to depolarization of emitted light, while the bound tracer tumbles slowly, maintaining the polarization. Compounds from the library that bind to the target will displace the tracer, resulting in a decrease in the FP signal.

Assay Development and Miniaturization
2.1 Critical Reagents and Materials
  • Target Protein: Highly purified recombinant protein of interest (e.g., a kinase, a methyltransferase).

  • Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the target.

  • Compound Library: this compound derivatives dissolved in DMSO.

  • Assay Buffer: Buffer optimized for protein stability and activity (e.g., PBS with 0.01% Tween-20).

  • Microplates: Low-volume, black, 384-well or 1536-well plates suitable for fluorescence measurements.

  • Positive Control: A known inhibitor of the target protein.

  • Negative Control: DMSO vehicle.

2.2 Instrumentation and Software
  • Liquid Handler: Automated liquid handling system for precise dispensing of reagents and compounds.

  • Microplate Reader: A reader capable of measuring fluorescence polarization with appropriate excitation and emission filters.

  • Data Analysis Software: Software for calculating Z'-factor, plotting dose-response curves, and managing large datasets.

2.3 Step-by-Step Protocol: Assay Miniaturization
  • Tracer Concentration Optimization: Determine the optimal tracer concentration that gives a stable and robust FP signal.

  • Protein Titration: Titrate the target protein against the fixed optimal tracer concentration to determine the concentration that yields a significant shift in polarization upon binding.

  • DMSO Tolerance: Evaluate the effect of different DMSO concentrations on the assay signal to determine the maximum tolerable concentration.

  • Assay Stability: Assess the stability of the assay signal over time to define the appropriate incubation period.

2.4 Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13][14] It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15][16][17]

Formula for Z'-factor: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|[13]

Primary Screening Workflow

The primary screen is the initial large-scale screen of the entire compound library at a single concentration.

3.1 Library Preparation and Handling

The small molecule library should be carefully managed to avoid degradation and contamination.[6] Compounds are typically stored in DMSO at -20°C or -80°C and are diluted to the final screening concentration just before use.

3.2 Detailed Step-by-Step Protocol for Primary HTS
  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also, plate positive and negative controls in designated wells.

  • Reagent Addition: Add the target protein and fluorescent tracer mixture to all wells.

  • Incubation: Incubate the plates at room temperature for the predetermined optimal time to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader.

3.3 Data Acquisition and Primary Analysis

The primary data analysis involves calculating the percent inhibition for each compound relative to the controls. Hits are typically identified as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., >3 standard deviations).

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis lib_prep Library Preparation compound_plate Compound Plating lib_prep->compound_plate reagent_prep Reagent Preparation reagent_add Reagent Addition reagent_prep->reagent_add compound_plate->reagent_add incubation Incubation reagent_add->incubation read_plate Plate Reading incubation->read_plate data_acq Data Acquisition read_plate->data_acq hit_id Hit Identification data_acq->hit_id

Caption: Primary HTS Workflow Diagram.

Hit Confirmation and Secondary Assays
4.1 Rationale for Hit Confirmation

The primary screen can yield false positives due to various factors like compound autofluorescence or aggregation.[18] Therefore, it is crucial to confirm the activity of the initial hits.

4.2 Step-by-Step Protocol for a Secondary (Orthogonal) Assay

An orthogonal assay uses a different detection technology to confirm the activity of the hits.[19] For example, an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) could be used. AlphaLISA is a bead-based assay that measures the interaction between two molecules in close proximity.[20][21][22]

  • Reagent Preparation: Prepare biotinylated target protein and antibody-coated acceptor beads, and streptavidin-coated donor beads.

  • Compound Plating: Plate serial dilutions of the confirmed hits.

  • Reagent Addition: Add the target protein, biotinylated ligand, and the bead mixture.

  • Incubation: Incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

4.3 Dose-Response Analysis and IC50 Determination

Confirmed hits are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This involves generating a dose-response curve and fitting it to a four-parameter logistic model.

Hit_Validation_Funnel primary_screen Primary Screen (Single Concentration) hit_confirmation Hit Confirmation (Re-test) primary_screen->hit_confirmation dose_response Dose-Response (IC50 Determination) hit_confirmation->dose_response secondary_assay Secondary Assay (Orthogonal Method) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) secondary_assay->sar

Caption: Hit-to-Lead Funnel Diagram.

Data Interpretation and Visualization
5.1 Analysis of Primary Screening Data

The large volume of data generated from an HTS campaign requires robust analysis. Scatter plots and heat maps of the screening plates are useful for identifying systematic errors, such as edge effects or dispensing errors.

5.2 Interpreting Dose-Response Curves

The IC50 value, Hill slope, and maximal inhibition are key parameters derived from dose-response curves that help in ranking the potency and efficacy of the confirmed hits.

Table 1: Summary of Hypothetical HTS Data and Hit Characteristics

Compound IDPrimary Screen (% Inhibition)Confirmed Hit (Yes/No)IC50 (µM)Secondary Assay (IC50, µM)
Cmpd-00185.2Yes1.52.1
Cmpd-00245.7No> 50N/A
Cmpd-00392.1Yes0.81.2
Cmpd-00478.9Yes5.26.8
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) Reagent instability, high variability in dispensing, suboptimal reagent concentrations.Optimize reagent concentrations, check liquid handler performance, ensure proper mixing.
High number of false positives Compound interference (autofluorescence, aggregation), assay technology-related artifacts.Implement counter-screens (e.g., read plates before adding reagents), use an orthogonal assay for hit confirmation.
Edge effects on plates Evaporation, temperature gradients during incubation.Use plates with lids, ensure uniform incubation conditions, consider excluding outer wells from analysis.
Inconsistent results between primary and secondary screens Different assay formats, compound instability.Ensure the secondary assay measures the same biological activity, check compound integrity.
Conclusion and Future Directions

This application note has outlined a detailed protocol for the high-throughput screening of a this compound derivative library. By following these guidelines for assay development, execution, and data analysis, researchers can confidently identify and validate promising hit compounds. The validated hits from this workflow will serve as the starting point for lead optimization, where medicinal chemists will work on improving their potency, selectivity, and pharmacokinetic properties to develop them into potential drug candidates.

References
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Retrieved from [Link]

  • High-Throughput Screening Assays. Assay Genie. Retrieved from [Link]

  • High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. (2015). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.net. Retrieved from [Link]

  • On HTS: Z-factor. (2023). On HTS. Retrieved from [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. Retrieved from [Link]

  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (2015). ResearchGate. Retrieved from [Link]

  • Z-factor. Wikipedia. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2016). Molecules. Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2018). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2016). SLAS Discovery. Retrieved from [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. (2016). ResearchGate. Retrieved from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). ACS Omega. Retrieved from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. AMIA Joint Summits on Translational Science proceedings. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. (2016). Molecules. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Retrieved from [Link]

  • High-Throughput Screening by Nuclear Magnetic Resonance (HTS by NMR) for the Identification of PPIs Antagonists. (2015). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2011). Journal of Biomolecular Screening. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. Retrieved from [Link]

  • AlphaLISA-based high-throughput screening assay to measure levels of soluble amyloid precursor protein α. (2012). Journal of Biomolecular Screening. Retrieved from [Link]

  • High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Retrieved from [Link]

  • AlphaScreen. BMG LABTECH. Retrieved from [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2017). Methods in Molecular Biology. Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2018). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • High-Throughput Screening. (2024). Technology Networks. Retrieved from [Link]

  • The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]

  • The use of AlphaScreen technology in HTS: Current status. (2011). Current Pharmaceutical Biotechnology. Retrieved from [Link]

  • High-throughput SWCNT NIR-II screening enables cell and in vivo applications. (2024). bioRxiv. Retrieved from [Link]

  • Application of Fluorescence Polarization in HTS Assays. (2008). Methods in Molecular Biology. Retrieved from [Link]

  • 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide. PubChem. Retrieved from [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Stability of 4-amino-N-(4-carbamoylphenyl)benzamide in different solvents and pH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 4-amino-N-(4-carbamoylphenyl)benzamide (CAS: 74441-06-8), a bis-amide scaffold often utilized in medicinal chemistry as a structural analog for histone deacetylase (HDAC) inhibitors (e.g., Entinostat class) and as a precursor in high-performance pigment synthesis (Pigment Yellow 181).[1][2][3][4]

Topic: Stability, Solubility, and Handling Protocols

Compound Identity & Physicochemical Profile

Before troubleshooting, confirm the identity of your material.[1][2][3][4] This compound is a rigid, planar bis-amide, which dictates its low solubility and specific stability profile.[1][2][3][4]

  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 74441-06-8[1][2][3][4][5][6]

  • Molecular Formula: C₁₄H₁₃N₃O₂[1][2][3][4]

  • Molecular Weight: 255.27 g/mol [1][2][3][4][6]

  • Structural Features:

    • Primary Aniline: Susceptible to oxidation (color change).[1][2][3][4]

    • Central Anilide Linkage: Hydrolytically stable at neutral pH; susceptible to acid/base hydrolysis.[1][2][3][4]

    • Terminal Primary Amide: Susceptible to hydrolysis to carboxylic acid.[1][2][3][4]

PropertyValue / ObservationImplications for Handling
Appearance Off-white to pale yellow powderDarkening indicates oxidation of the amine.[1][2][3][4]
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity, but high crystal lattice energy reduces solubility.[1][2][3][4]
pKa (Aniline) ~4.5 - 5.0Protonation occurs only in acidic media (pH < 4).[1][2][3][4]
Solubility (Water) Negligible (< 0.1 mg/mL) DO NOT attempt to dissolve directly in aqueous buffers.[1][2][3][4]
Solubility (DMSO) High (~20-50 mg/mL) Preferred solvent for stock solutions.[1][2][3][4]

Troubleshooting Guide: Solubility & Preparation

Issue: "My compound precipitates immediately when I add the stock solution to the cell culture media/buffer."

Root Cause: This compound exhibits "brick dust" behavior—high melting point and high lattice energy make it difficult to keep in aqueous solution, even though it is not extremely lipophilic.[1][2][3][4] The rapid change in polarity from DMSO to water causes immediate crashing out.[1][2][3][4]

Protocol: Optimized Solubilization Workflow Do not follow standard serial dilution protocols. Use the "Intermediate Dilution Step" method.

  • Prepare Master Stock: Dissolve solid in 100% DMSO to 10 mM or 20 mM. Vortex until clear.

  • Intermediate Step: Dilute the Master Stock 1:10 into a surfactant-containing intermediate buffer (e.g., PBS + 0.05% Tween-80 or 5% PEG-400).

    • Why? This creates a solvation shell that prevents immediate aggregation.[1][2][3][4]

  • Final Dosing: Add the Intermediate Solution to your assay buffer/media.

    • Target: Final DMSO concentration < 0.5% (v/v).[1][2][3][4]

Solubility Decision Tree

Caption: Decision logic for solubilizing rigid bis-amide structures. DMSO is the requisite primary solvent.[1][2][3][4]

Stability in Solution (pH & Temperature)

Issue: "I see extra peaks in my HPLC after storing the solution for 24 hours."

Analysis: The compound contains two hydrolyzable amide bonds.[1][2][3][4] Stability is heavily pH-dependent.[1][2][3][4]

pH Compatibility Matrix
pH ConditionStability StatusMechanism of DegradationRecommendation
pH 1 - 3 (Acidic) Unstable Acid-catalyzed hydrolysis of the terminal amide (-CONH₂) to acid (-COOH).[1][2][3][4]Analyze immediately; do not store.
pH 4 - 8 (Neutral) Stable Both amide bonds are kinetically stable at room temp for >48 hours.[1][2][3][4]Optimal range for assays.
pH > 10 (Basic) Unstable Base-catalyzed hydrolysis of the central anilide bond.[1][2][3][4]Avoid alkaline lysis buffers.[1][2][3][4]
Degradation Pathways

The primary degradation product observed in LC-MS will be 4-aminobenzoic acid (from central cleavage) or the carboxylic acid derivative (from terminal hydrolysis).[1][2][3][4]

Degradation Compound This compound (Intact) AcidHydrolysis Acid Hydrolysis (pH < 3) Compound->AcidHydrolysis H3O+ BaseHydrolysis Base Hydrolysis (pH > 10) Compound->BaseHydrolysis OH- Prod1 4-amino-N-(4-carboxyphenyl)benzamide (Terminal Amide Loss) AcidHydrolysis->Prod1 Fast Prod2 4-Aminobenzoic Acid + 4-Aminobenzamide BaseHydrolysis->Prod2 Cleavage of Linker

Caption: Mechanistic degradation pathways. Acidic conditions target the terminal amide; basic conditions cleave the central linker.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound in solution? A: No. The high temperature (121°C) and pressure will accelerate amide hydrolysis, likely degrading 10-30% of your compound.[1][2][3][4] Sterilize solutions by filtration through a 0.22 µm PTFE (hydrophobic) or Nylon membrane.[1][2][3][4]

Q2: The powder has turned from off-white to brown. Is it still usable? A: The color change indicates oxidation of the primary aniline group (N-terminus).[1][2][3][4]

  • Action: Check purity via HPLC. If purity is >95%, the oxidation is likely superficial.[1][2][3][4]

  • Prevention: Store solid under argon/nitrogen at -20°C.

Q3: Is this compound cell-permeable? A: Yes, but with caveats. The LogP (~1.0) suggests moderate permeability, but its high polarity (two amide bonds) may require higher concentrations.[1][2][3][4] Ensure you control for DMSO toxicity in your cellular assays.[1][2][3][4]

Q4: Why does the LC-MS show a mass of [M+1] = 256.3 but also a peak at 274.3? A: The peak at 274.3 (+18 Da) suggests hydrolysis has occurred (addition of H₂O) during sample preparation or storage.[1][2][3][4] Ensure your LC-MS mobile phase is not too acidic (e.g., avoid >0.1% TFA if samples sit in the autosampler for long periods).[1][2][3][4]

References

  • PubChem Compound Summary. (2025). This compound (CID 3018508).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4]

  • Google Patents. (2008).[1][2][3][4] Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine (CN100358864C).[1][2][3][4]

  • Lead Sciences. (2024). Product Data Sheet: this compound.

  • Ríos Martínez, C. H., et al. (2015).[1][2][3][4][7] Synthesis and antitrypanosomal activity of novel bis-benzamides. (Contextual reference for bis-amide stability and synthesis).

    • Note: General reference for bis-benzamide class stability.

Sources

Troubleshooting peak tailing in HPLC analysis of 4-amino-N-(4-carbamoylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #T-AMIDE-74441 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Peak Tailing (Asymmetry Factor > 1.5)[1]

Executive Summary

You are encountering peak tailing during the analysis of 4-amino-N-(4-carbamoylphenyl)benzamide (CAS: 74441-06-8).[1] This molecule presents a specific chromatographic challenge: it contains a primary aniline moiety para to an electron-withdrawing amide group.[1] While less basic than alkyl amines, this functional group acts as a potent Hydrogen Bond Donor (HBD), creating secondary interactions with residual silanols on silica columns.

This guide moves beyond generic advice to address the specific physicochemical interactions of this benzamide derivative.

Diagnostic Workflow: The Decision Matrix

Before altering your method, visualize the root cause. Use this logic tree to isolate the variable causing the tailing.

TroubleshootingMatrix Start START: Peak Asymmetry > 1.5 CheckLoad Check 1: Mass Overload (Inject 10x less mass) Start->CheckLoad ResultLoad Peak Shape Improves? YES: Increase Column Capacity NO: Proceed CheckLoad->ResultLoad CheckVoid Check 2: Column Void (Reverse flush column) ResultVoid Pressure Drops/Shape Fixes? YES: Replace Column NO: Proceed CheckVoid->ResultVoid CheckChem Check 3: Chemistry Mismatch (pH vs. pKa) Silanol ROOT CAUSE: Silanol Interaction (The 'Aniline Effect') CheckChem->Silanol ResultLoad->CheckVoid No Improvement ResultVoid->CheckChem No Improvement Action1 Action: Lower pH to < 3.0 (Suppress Silanols) Silanol->Action1 Action2 Action: Add Ion Pair (TEA or TFA) Silanol->Action2 Action3 Action: Switch Column (Use Hybrid/End-capped) Silanol->Action3

Module 1: The Chemistry of Tailing

Why This Molecule Tails

The structure of this compound contains a primary aromatic amine.[1]

  • The Mechanism: Silica-based columns contain residual silanol groups (Si-OH).[1] These are weakly acidic (pKa ~ 3.5 - 4.5).[1]

  • The Interaction: Even if the aniline nitrogen (pKa ~ 2.5 - 3.0 due to the electron-withdrawing carbonyl) is not fully protonated, it acts as a strong Hydrogen Bond Donor .

  • The Result: The analyte "drags" along the stationary phase surface via these secondary H-bond interactions rather than partitioning cleanly. This kinetic lag manifests as the "tail" of the peak.

The "Goldilocks" pH Rule

You must operate at a pH where either the silanols are neutral or the amine is suppressed.

pH ZoneState of SilanolsState of 4-Amino GroupInteraction RiskVerdict
pH > 4.0 Ionized (Si-O⁻)Neutral/PartialHigh (Ionic + H-Bond)AVOID
pH 3.0 MixedMixedModerate ⚠️ Risky
pH < 2.5 Neutral (Si-OH)Protonated (NH₃⁺)Low (Repulsion)RECOMMENDED

Module 2: Mobile Phase Optimization

If your column is in good condition but tailing persists, your mobile phase is likely the culprit.

FAQ: Which Buffer Should I Use?

Q: I am using Ammonium Acetate at pH 5. Why is it tailing? A: At pH 5, silica silanols are deprotonated (negative charge). Your analyte may have a partial positive charge or strong H-bonding potential.[1] This creates an ion-exchange mechanism.[1] Fix: Switch to a lower pH buffer to suppress silanol ionization.

Q: Can I just use 0.1% Formic Acid? A: Formic acid (pH ~2.7) is often sufficient, but for stubborn tailing with anilines, TFA (Trifluoroacetic acid) is superior.

  • Why? TFA (0.05% - 0.1%) acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated amine, masking its charge and preventing it from "seeing" the silanols [1].

Recommended Mobile Phase Protocols

Option A: The Standard (Mass Spec Compatible)

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid[1]

  • Note: If tailing persists, increase Formic Acid to 0.2%.

Option B: The "Silanol Killer" (UV Detection Only)

  • A: 20mM Phosphate Buffer (pH 2.3)

  • B: Acetonitrile[1][2][3][4]

  • Mechanism:[1][5][6][7][8] Phosphate is a chaotic buffer that effectively masks silanol sites. The low pH ensures Si-OH remains neutral [2].[1]

Module 3: Column Hardware Selection

Not all C18 columns are equal. For this compound, you need specific architecture.[1]

The "Type B" Silica Requirement

Older "Type A" silica contains high metal impurities which increase the acidity of silanols, worsening tailing for amines. Ensure you are using High Purity (Type B) silica.

End-Capping is Non-Negotiable

You must use a column that is "End-Capped."[1] This means the manufacturer has chemically reacted a small silane (like trimethylchlorosilane) to cover the residual Si-OH groups that the large C18 ligands missed.

Recommended Column Classes:

  • Hybrid Particles (e.g., Ethylene Bridged Hybrid): These have fewer surface silanols by design and are resistant to high pH if you choose to go that route [3].

  • Polar-Embedded / Polar-Endcapped: These have a polar group near the surface that "shields" the silanols from the amine analyte.

Module 4: System & Sample Factors

Q: My peak fronts and tails. What is happening?

A: This is likely a Solvent Mismatch . If you dissolve your sample in 100% DMSO or Acetonitrile but your initial gradient is 95% Water, the sample precipitates or travels faster than the mobile phase initially.

  • The Fix: Dissolve the sample in the mobile phase starting composition (e.g., 95:5 Water:MeCN). If solubility is poor, use <20% DMSO and inject a smaller volume (e.g., 2-5 µL).[1]

Q: How do I know if my column has a void (dead space)?

A: A void creates a physical mixing chamber at the head of the column.

  • Test: Inject a non-retained marker (like Uracil or Acetone).

  • Result: If the non-retained peak tails, the problem is physical (void/hardware), not chemical. Replace the column or check the inlet frit [4].

References

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

  • Waters Corporation. (2025). Understanding Stationary Phase Interactions: Silanol Activity. Retrieved from

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

Sources

Improving resolution in the chromatographic separation of 4-amino-N-(4-carbamoylphenyl)benzamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Subject: Optimization of Resolution (


) for Benzamide Positional Isomers[1]

Module 1: The Separation Challenge

The Core Issue: Hydrophobicity vs. Shape Selectivity

You are likely experiencing co-elution or poor resolution (


) when separating 4-amino-N-(4-carbamoylphenyl)benzamide  from its positional isomers (e.g., ortho- or meta- substituted impurities) using standard C18 columns.[1]

Why this happens: Standard Alkyl-C18 phases rely primarily on hydrophobic subtraction .[1] Positional isomers of aminobenzamides often possess nearly identical hydrophobic indices (


).[1] When the hydrophobic footprint is identical, a C18 column cannot discriminate between the target molecule and its impurities effectively.

The Solution: To resolve these isomers, you must exploit


-

interactions
and dipole-dipole differences.[1] This requires shifting from alkyl-bonded phases to aromatic-selective stationary phases (Phenyl-Hexyl, Biphenyl, or PFP).[1]

Module 2: Method Development Protocol

Critical Separation Parameters (CSP)
ParameterRecommendationMechanistic Rationale
Stationary Phase Pentafluorophenyl (PFP) or Phenyl-Hexyl PFP phases offer strong

-

electron interactions and shape selectivity for aromatic isomers that C18 lacks [1, 5].[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0 - 6.[1]0)Intermediate pH ensures the aniline (pKa ~4-5) is partially ionized, balancing retention with peak shape.[1]
Mobile Phase B Methanol (preferred over ACN)Methanol allows for greater

-

interaction between the analyte and the stationary phase compared to Acetonitrile, which can suppress these interactions [1].
Temperature 25°C - 30°CLower temperatures favor the enthalpy-driven

-

interactions necessary for isomeric separation.[1]
Step-by-Step Optimization Workflow
  • Column Screening: Begin with a PFP (Pentafluorophenyl) column (e.g., 2.7 µm fused-core).[1] The fluorine atoms create an electron-deficient ring that interacts strongly with the electron-rich amine/amide groups of your benzamide target.[1]

  • Modifier Selection: If peak tailing occurs due to the terminal amine, add 0.1% Formic Acid .[1] However, if resolution is lost, switch to Ammonium Formate (10mM) to maintain ionic strength without fully suppressing the stationary phase ionization.

  • Gradient Slope: Use a shallow gradient (e.g., 5% B to 30% B over 20 minutes). Isomers often elute within a narrow %B window; a steep gradient will compress these peaks.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: I have switched to a Phenyl-Hexyl column, but the isomers still co-elute. What now?

Diagnosis: The


-

selectivity is insufficient, or the solvent system is interfering. Action:
  • Switch Solvent B to Methanol: Acetonitrile (ACN) has

    
    -electrons (triple bond) that compete with the stationary phase for interaction with the analyte.[1] Methanol is "transparent" to these interactions, allowing the column to do the work [1].
    
  • Evaluate a PFP Column: If Phenyl-Hexyl fails, PFP is the "nuclear option" for positional isomers.[1] It adds halogen-bonding and electrostatic selectivity mechanisms that differentiate ortho vs para substitution patterns more effectively than simple phenyl phases [5].[1]

Q2: My target peak (4-amino...) shows significant tailing ( ).

Diagnosis: Secondary silanol interactions. The free amine on the benzamide is interacting with residual acidic silanols on the silica surface. Action:

  • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate to the mobile phase.[1] This masks silanol sites.[1]

  • pH Adjustment: Ensure the pH is controlled . At pH 3.0, the amine is fully protonated (

    
    ) and repelled by protonated silanols (good for shape). At pH 7.0, silanols are ionized (
    
    
    
    ) and attract the amine (bad for tailing).[1] Aim for pH ~3.0 with Formic Acid or pH ~6.0 with Acetate, avoiding the pH 4-5 range where silanols begin to ionize but the amine is still positive.
Q3: The retention time shifts between injections.

Diagnosis: Column equilibration or pH instability. Amide-based compounds can be sensitive to "phase dewetting" or slow equilibration in highly aqueous conditions.[1] Action:

  • Equilibration: Ensure at least 10 column volumes of equilibration time between gradient runs.

  • Check Phase Collapse: If starting at 100% Aqueous, ensure your column is "AQ" compatible.[1] If not, start at 5% Organic.[1]

Module 4: Visualization & Logic Flows

Figure 1: Stationary Phase Selection Logic

Caption: Decision matrix for selecting the optimal stationary phase based on resolution failure modes.

ColumnSelection start Start: Isomer Separation This compound c18 Initial Screen: C18 Column (Hydrophobic Selectivity) start->c18 check Check Resolution (Rs) c18->check success Method Validated (Rs > 1.5) check->success Yes fail_coelute Failure: Co-elution of Positional Isomers check->fail_coelute No phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) fail_coelute->phenyl Primary Alternative check_phenyl Rs > 1.5? phenyl->check_phenyl check_phenyl->success Yes pfp Switch to PFP (Pentafluorophenyl) (Shape + Electrostatic Selectivity) check_phenyl->pfp No (Severe) solvent Change Solvent B ACN -> MeOH check_phenyl->solvent No (Marginal) pfp->success solvent->pfp If fails

Figure 2: Troubleshooting Peak Tailing & Resolution

Caption: Diagnostic workflow for resolving peak shape issues specific to aminobenzamides.

Troubleshooting issue Problem Detected tailing Peak Tailing (Tf > 1.5) issue->tailing resolution Poor Resolution (Rs < 1.5) issue->resolution action_tailing 1. Add 10mM Amm. Acetate 2. Lower pH to 3.0 (Formic Acid) tailing->action_tailing action_res 1. Lower Temp (25C) 2. Switch to MeOH 3. Shallower Gradient resolution->action_res result Re-evaluate Chromatogram action_tailing->result action_res->result

References

  • RSC Publishing. (2017).[1] Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry.[1]

  • Waters Corporation. (n.d.).[1] HPLC Separation Modes - Stationary Phase in HPLC.[1][2]

  • MicroSolv Technology. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1]

  • University of South Alabama. (2023).[1] Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks.[1]

Sources

Managing impurities in the large-scale production of 4-amino-N-(4-carbamoylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-amino-N-(4-carbamoylphenyl)benzamide

Case Reference: CAS 74441-06-8 | Application: Entinostat Intermediate / Pigment Yellow 181 Precursor

Introduction

Welcome to the Technical Support Center. This guide addresses the critical process chemistry challenges associated with This compound . This bis-amide structure is a notorious "brick dust" intermediate—highly crystalline, poorly soluble in common organics, and prone to specific impurity profiles during scale-up.

Whether you are synthesizing this as a precursor for Entinostat (MS-275) or high-performance pigments, the purity of this amine is the rate-limiting step for downstream yield. The following troubleshooting tickets address the most frequent inquiries regarding impurity formation, removal, and detection.

Impurity Genealogy & Pathway Analysis

Before troubleshooting, visualize where your impurities originate. This diagram maps the chemical causality of the most common contaminants.

ImpurityGenealogy Start Start: 4-Nitrobenzoyl Chloride + 4-Aminobenzamide Coupling Step 1: Amide Coupling Start->Coupling Imp_Acid Impurity A: 4-Nitrobenzoic Acid (Hydrolysis of SM) Start->Imp_Acid Moisture ingress NitroInt Intermediate: 4-nitro-N-(4-carbamoylphenyl)benzamide Coupling->NitroInt Imp_Bis Impurity B: Bis-acylated Dimer (Over-reaction) Coupling->Imp_Bis Excess Chloride High Temp Reduction Step 2: Nitro Reduction (Fe/Acid or H2/Pd) NitroInt->Reduction Product Target: This compound Reduction->Product Imp_DesAmido Impurity C: Des-amido degradants (Hydrolysis during reduction) Reduction->Imp_DesAmido Acidic/High Temp (Hydrolysis) Imp_Nitro Impurity D: Residual Nitro (Incomplete Reduction) Reduction->Imp_Nitro Catalyst Poisoning Low H2 Pressure

Figure 1: Impurity genealogy mapping the origin of hydrolytic and kinetic byproducts during the two-stage synthesis.

Troubleshooting Ticket #1: The "Pink Product" Issue (Coupling Step)

User Report: "Our isolated nitro-intermediate is off-white to pink, and HPLC shows a significant peak at RRT 1.2. Recrystallization isn't removing it."

Diagnosis: The pink coloration and late-eluting peak often indicate Bis-acylation (Impurity B in Fig 1). During the coupling of 4-nitrobenzoyl chloride with 4-aminobenzamide, if the local concentration of acid chloride is too high, it can react with the amide nitrogen of the product, forming an imide dimer.

Technical Resolution:

  • Reverse Addition Protocol: Do not add the amine to the acid chloride. Instead, dissolve 4-aminobenzamide in the solvent (DMF/DMAc) with the base (Pyridine or TEA) first. Add 4-nitrobenzoyl chloride slowly as a solution or solid portions at <5°C .

    • Causality: Low temperature suppresses the nucleophilicity of the formed amide bond, preventing the secondary attack.

  • Stoichiometry Check: Ensure strictly 0.95 - 0.98 equivalents of acid chloride relative to the amine. Leaving a small amount of unreacted 4-aminobenzamide is preferable; it is water-soluble and easily washed away, whereas the bis-acylated impurity is insoluble and co-crystallizes with the product.

  • Moisture Control: The "Pink" can also come from trace aniline oxidation if 4-nitrobenzoic acid (hydrolysis product) is present. Ensure solvents are anhydrous (<0.05% water).

Troubleshooting Ticket #2: Incomplete Reduction & Hydrolysis

User Report: "During the reduction of the nitro group to the amino group using Iron/Acetic Acid, we see a new impurity forming (M-17 mass loss) and the reaction stalls."

Diagnosis: You are encountering Amide Hydrolysis (Impurity C). The "M-17" loss corresponds to the loss of ammonia (


) from the terminal carbamoyl group (

), converting it to a carboxylic acid (

). This occurs because the reduction environment (Acid + Heat) is also the exact condition required to hydrolyze amides.

Technical Resolution: Switching reduction methods is the primary fix. If you must use chemical reduction, you need to buffer the system.

ParameterIron / Acid (Traditional)Pd/C Hydrogenation (Recommended)
Risk High hydrolysis risk due to acidic media at reflux.Catalyst poisoning by amide nitrogens.
Solvent Ethanol/Water/Acetic AcidDMF or DMAc (Anhydrous)
Temp >80°C (Promotes hydrolysis)40-50°C (Preserves amide)
Work-up Difficult Fe sludge filtration.Simple catalyst filtration.

Protocol Adjustment (Catalytic Hydrogenation):

  • Solvent: Use Dimethylacetamide (DMAc). The intermediate has poor solubility in Methanol/Ethanol, leading to coating of the catalyst and stalled reactions.

  • Catalyst: Use 5% Pd/C (50% water wet) .

  • Pressure: Maintain 5–10 bar

    
    .
    
  • Critical Step: If the reaction stalls, do not add acid. Instead, increase temperature slightly (max 60°C). If using Fe/Acid is mandatory due to cost, reduce the temperature to 60°C and use Ammonium Chloride (

    
    )  instead of Acetic Acid to lower the acidity.
    
Troubleshooting Ticket #3: Solubility & "Brick Dust" Management

User Report: "We cannot dissolve the final product for purification. It crashes out as a gel or fine powder that clogs filters."

Diagnosis: this compound is a rigid, planar molecule with strong intermolecular Hydrogen bonding (resembling Kevlar-like domains). It is insoluble in water, alcohols, and DCM.

Purification Strategy: The Solvent-Switch Do not attempt standard recrystallization (dissolve hot -> cool). Use Reactive Precipitation .

  • Dissolution: Dissolve the crude solid in DMSO or DMAc (approx. 5-8 volumes) at 60°C. It will dissolve.

  • Filtration: Filter hot to remove metal residues (Pd/C or Fe).

  • Precipitation (The Trick):

    • Do not pour the DMSO solution into water. This traps solvent in the crystal lattice (gel formation).

    • Correct Method: Slowly add hot water (70°C) into the DMSO solution with vigorous stirring.

    • Add water until the ratio is 1:1 (DMSO:Water).

    • Cool slowly to 20°C.

  • Wash: Filter the solid and wash with Methanol (to remove residual DMSO) followed by water.

Troubleshooting Ticket #4: Analytical Method (HPLC)

User Report: "Our HPLC peaks are tailing, and we cannot separate the Des-amido impurity from the main peak."

Diagnosis: The amine and amide groups cause peak tailing on standard C18 columns due to interaction with residual silanols. The structural similarity between the target and its hydrolysis product (Acid vs. Amide) requires pH control.

Recommended HPLC Conditions:

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XBridge or Phenomenex Luna Omega). Why: Phenyl phases interact with the pi-electrons of the benzamide rings, providing better selectivity than hydrophobicity alone.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.[1]5) or 0.1% Phosphoric Acid. Note: Avoid high pH; silica dissolves, and the amide is unstable.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 40% B (Slow gradient is key for regioisomer separation)

    • 20 min: 90% B

  • Wavelength: 265 nm (Max absorption for benzamide backbone).

References
  • Synthesis of Pigment Intermediates

    • Patent: Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.[4][5] CN100358864C . (Describes the Iron/Acid reduction route and condensation conditions).

  • Entinostat (MS-275)

    • Journal: "Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues..." PLoS One, 2014. (Provides context on the benzamide scaffold synthesis and solubility handling).

  • Impurity Profiling of Benzamides

    • Journal: "Development of optimised synthesis of this compound for industrial application." ResearchGate.[3][6] (Discusses yield optimization and stoichiometry).

  • HPLC Method Validation

    • Guideline: ICH Q3A(R2) Impurities in New Drug Substances. (Standard for reporting thresholds).

Sources

Challenges in the characterization of polymorphic forms of 4-amino-N-(4-carbamoylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the characterization challenges of 4-amino-N-(4-carbamoylphenyl)benzamide (referred to herein as ACPBA ), a critical intermediate in the synthesis of high-performance benzimidazolone pigments (e.g., Pigment Yellow 181) and a model compound for studying amide-amide hydrogen bonding networks in solid-state chemistry.

Product: this compound (ACPBA) CAS: 74441-06-8 Application: Pigment Intermediates, Solid-State Chemistry, Crystal Engineering Support Level: Tier 3 (Senior Application Scientist)

Core Technical Overview

ACPBA is characterized by a rigid benzamide backbone with dual hydrogen-bonding motifs (primary amine and amide groups). This structure leads to high lattice energy, resulting in extreme insolubility and a propensity for polymorphism and solvate formation . The primary challenges in characterization stem from its resistance to dissolution in standard solvents and the similarity in packing arrangements between polymorphs.

Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Characterization
Molecular Formula

Baseline for elemental analysis.
Melting Point > 280°C (Decomposition)DSC often shows degradation before melting; complicates thermal analysis.
Solubility Low in MeOH, EtOH, Water. Soluble in DMSO, DMF.Limits solution-state NMR; promotes solvate formation during recrystallization.
H-Bond Donors 3 (

,

)
Drives formation of robust 3D H-bond networks (Form I vs. Form II).

Troubleshooting Guide & FAQs

Category A: Solubility & Solution-State Analysis

Q: I cannot get a clear


-NMR spectrum. The compound precipitates in 

and

shows broad peaks. How do I verify chemical purity?

Diagnosis: ACPBA aggregates in solution due to strong intermolecular hydrogen bonding (amide-amide stacking), causing peak broadening. It is effectively insoluble in chloroform.

Solution:

  • Solvent Switch: Use

    
     with trace 
    
    
    
    (Trifluoroacetic acid)
    . The acid disrupts the hydrogen bond network, monomerizing the solute for sharp peaks.
  • Temperature: Run the NMR experiment at 353 K (80°C) to increase solubility and rapid exchange of amide protons.

  • Alternative: If solution NMR remains ambiguous, rely on Solid-State

    
     CP/MAS NMR . This distinguishes polymorphs by the chemical shift anisotropy of the carbonyl carbons (
    
    
    
    ), which are highly sensitive to packing environments.
Category B: Thermal Analysis (DSC/TGA)

Q: My DSC trace shows a broad endotherm at 120°C followed by an exotherm, but the melting point is supposed to be >280°C. Is this a new polymorph?

Diagnosis: This is likely a desolvation event followed by a recrystallization, not a pure polymorph melt. ACPBA avidly forms channel solvates with polar aprotic solvents (DMF, DMSO) used during synthesis.

Solution:

  • Correlate with TGA: Overlay the TGA curve. A weight loss corresponding to the solvent molecular weight (e.g., ~20% for DMSO) confirms a solvate.

  • Modulated DSC (mDSC): Use mDSC to separate reversible heat flow (glass transition/melting) from non-reversible (desolvation/decomposition).

  • Protocol:

    • Heat: 10°C/min to 150°C (hold 5 min to desolvate).

    • Cool: 10°C/min to 25°C.

    • Re-heat: 10°C/min to 300°C.

    • Result: If the 120°C peak disappears in the second scan, it was a volatile component (solvate).

Category C: X-Ray Powder Diffraction (PXRD)

Q: Different batches of ACPBA show intensity variations in the low-angle peaks (


), but peak positions are identical. Are these different forms? 

Diagnosis: This is likely Preferred Orientation , not polymorphism. The plate-like morphology of benzamide crystals causes them to lie flat on the sample holder, enhancing


 reflections.

Solution:

  • Sample Prep: Do not pack the powder. Use the back-loading technique or mix with amorphous silica/glass beads to randomize particle orientation.

  • Transmission Mode: If available, use a capillary transmission setup (Debye-Scherrer) instead of reflection (Bragg-Brentano) to eliminate orientation effects.

  • Verification: Compare the experimental pattern with the calculated pattern from Single Crystal XRD (SCXRD) if available. If peak positions match, the phase is identical.

Experimental Protocols

Protocol 1: Polymorph Screening via Slurry Conversion

Objective: To identify the thermodynamically stable form at room temperature.

  • Preparation: Weigh 500 mg of crude ACPBA into a 20 mL vial.

  • Solvent Addition: Add 10 mL of solvent (Methanol for Form I; Water/Acetone 1:1 for potential hydrates).

  • Slurry: Stir magnetically at 300 rpm for 72 hours at

    
    .
    
    • Note: The low solubility ensures that the solid undergoes "Ostwald Ripening," converting metastable forms to the stable form.

  • Isolation: Filter rapidly under vacuum. Do not over-dry initially; analyze damp cake by PXRD to detect unstable solvates.

  • Drying: Dry at

    
     under vacuum for 24 hours. Re-analyze by PXRD.
    
Protocol 2: Desolvation Validation

Objective: To distinguish between a true polymorph and a pseudo-polymorph (solvate).

  • TGA-MS Setup: Couple Thermogravimetric Analysis with Mass Spectrometry.

  • Ramp: Heat sample from

    
     to 
    
    
    
    at
    
    
    .
  • Monitoring: Monitor ion currents for common solvents (m/z 18 for

    
    , m/z 32 for MeOH, m/z 73 for DMF).
    
  • Criterion:

    • Step loss + MS signal: Solvate/Hydrate.

    • No weight loss + DSC endotherm: True polymorphic transition (enantiotropic or monotropic).

Characterization Workflow Diagram

The following logic flow illustrates the decision matrix for assigning a new solid form of ACPBA.

ACPBA_Characterization Start Unknown Solid Form (ACPBA) PXRD 1. Run PXRD (Check vs. Reference Patterns) Start->PXRD NewPattern New Pattern Observed? PXRD->NewPattern TGA 2. Run TGA (Thermal Gravimetric Analysis) NewPattern->TGA Yes PrefOrient Preferred Orientation (Re-prep Sample) NewPattern->PrefOrient No (Intensity change only) WeightLoss Weight Loss < 150°C? TGA->WeightLoss DSC 3. Run DSC (Differential Scanning Calorimetry) WeightLoss->DSC No (<0.5%) Solvate Pseudo-polymorph (Solvate/Hydrate) WeightLoss->Solvate Yes (>1%) TruePoly True Polymorph (Conformational/Packing) DSC->TruePoly Distinct Melting/Transition

Figure 1: Decision tree for the classification of ACPBA solid forms, distinguishing between true polymorphs, solvates, and artifacts.

References

  • Synthesis and Industrial Context

    • Development of optimised synthesis of this compound for industrial application. (2015). This paper details the synthesis of the intermediate for Pigment Yellow 181, highlighting the solubility and purification challenges inherent to the structure.
  • General Benzamide Polymorphism

    • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024).[1] MDPI. Provides a comparative framework for analyzing benzamide packing motifs (Z' values, H-bond networks) applicable to ACPBA.

  • Analytical Methods for Amides

    • Characterization of polymorphic ampicillin forms. (2014). PubMed. Demonstrates the use of ssNMR and vibrational spectroscopy (FT-IR/Raman) to resolve amide-I and amide-II band shifts in polymorphic systems.
  • Pigment Crystal Stability

    • Pigment composition and dispersion (WO2011129430A1).

Sources

Optimizing reaction conditions for coupling 4-amino-N-(4-carbamoylphenyl)benzamide with other molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 4-amino-N-(4-carbamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Introduction to the Chemistry of this compound

This compound presents a unique set of challenges and opportunities in synthetic chemistry. The molecule possesses two distinct nitrogen nucleophiles: a primary aromatic amine (aniline-type) and a secondary amide. The reactivity of these two sites can be competitive, leading to challenges in achieving chemoselectivity. Furthermore, the electronic properties of the molecule, with its electron-withdrawing benzamide backbone, render the primary amine less nucleophilic than a simple aniline, which can result in sluggish or incomplete reactions.

This guide will provide strategies to address these challenges in three common classes of coupling reactions:

  • Amide Bond Formation: Coupling of the primary amine with a carboxylic acid.

  • Buchwald-Hartwig Amination: Palladium-catalyzed N-arylation of the primary amine.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed C-C bond formation, where the amine can influence reactivity.

Frequently Asked Questions (FAQs)

Q1: I am attempting an amide coupling with this compound and a carboxylic acid using standard coupling reagents (like HATU/DIPEA or EDC/HOBt), but I am seeing low to no product formation. What is the likely cause?

A1: The primary amino group of this compound is part of an aniline-like system that is deactivated by the electron-withdrawing effect of the N-phenylbenzamide scaffold. This reduced nucleophilicity makes it a challenging substrate for standard amide coupling conditions. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, making it less available to attack the activated carboxylic acid.[1][2]

Q2: In a palladium-catalyzed cross-coupling reaction, which nitrogen is more likely to react: the primary amine or the amide N-H?

A2: Under typical Buchwald-Hartwig conditions, the primary amine is significantly more reactive than the amide N-H.[3][4] The pKa of the aniline-type proton is much lower than that of the amide proton, making it easier to deprotonate and form the active nucleophile. While palladium-catalyzed amidation of amides (transamidation) is possible, it generally requires more forcing conditions or specific catalyst systems designed for N-C(O) bond activation.[5][6] However, at high temperatures and with certain catalyst/ligand combinations, competitive reaction at the amide nitrogen cannot be entirely ruled out.

Q3: Should I protect the primary amine before attempting other coupling reactions?

A3: Protection of the primary amine can be a valid strategy to avoid side reactions, particularly if the desired reaction is at another site on the molecule or if harsh conditions are required that might affect the amine. Common protecting groups for anilines include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[7] However, for many coupling reactions at the primary amine itself, a "protecting-group-free" approach is often preferred to maintain step economy. This guide will focus on optimizing conditions for direct coupling.

Q4: My coupled product is proving difficult to purify. It seems to be very polar and has poor solubility. What are some recommended purification strategies?

A4: Products derived from this compound are often polar and may have limited solubility in common organic solvents. For purification, reversed-phase chromatography can be more effective than normal-phase silica gel chromatography. Recrystallization from a polar solvent system, such as ethanol/water, acetonitrile, or DMF/water, is also a powerful purification technique for these types of compounds.[8][9] Trituration with a solvent in which the impurities are soluble but the product is not can also be an effective method.[10]

Troubleshooting Guides

Guide 1: Amide Bond Formation with Weakly Nucleophilic this compound

Problem: Low or no yield in the coupling of a carboxylic acid with the primary amine of this compound.

Workflow for Troubleshooting Amide Coupling

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Activation of the Carboxylic Acid Standard coupling reagents may not generate a sufficiently electrophilic intermediate to react with the deactivated aniline.1. Switch to a more potent activating agent: Consider using a phosphonium-based reagent like PyBOP or a uronium-based reagent like HBTU, which are known to be effective for challenging couplings. 2. Form the acyl chloride: Convert the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is a highly reactive electrophile. Exercise caution as this method can be harsh and may not be suitable for sensitive substrates.
Low Nucleophilicity of the Amine The electron-withdrawing nature of the benzamide moiety reduces the electron density on the primary amine's nitrogen atom.1. Employ EDC/DMAP with catalytic HOBt: This combination is particularly effective for coupling with electron-deficient anilines. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the weak amine.[1] 2. Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or degradation.
Poor Solubility of Reagents The starting material or the activated intermediate may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMAc, or NMP, in which benzamide derivatives tend to have better solubility.[11][12][13] 2. Use a co-solvent: A mixture of solvents, such as DCM/DMF, can sometimes improve solubility while maintaining a suitable reaction environment.
Guide 2: Buchwald-Hartwig Amination of this compound

Problem: Low yield, side reactions, or catalyst deactivation during the N-arylation of the primary amine.

Workflow for Optimizing Buchwald-Hartwig Amination

Caption: Optimization workflow for Buchwald-Hartwig amination of electron-deficient anilines.

Potential Cause Scientific Rationale Troubleshooting Steps
Inefficient Catalyst System The electron-deficient nature of the aniline requires a highly active catalyst system to facilitate both oxidative addition and reductive elimination.1. Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[3] For amide nucleophiles, which are even less reactive, ligands like tBuBrettPhos have shown success.[14] 2. Palladium Precatalyst: Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient and reproducible generation of the active Pd(0) catalyst.[2]
Inappropriate Base The weakly acidic N-H of the deactivated aniline requires a sufficiently strong base for deprotonation to form the active nucleophile.1. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are often the bases of choice for these challenging couplings.[2][14] 2. Consider Weaker Bases for Sensitive Substrates: If your coupling partner has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher reaction temperatures.
Side Reaction: Reaction at the Amide N-H While less likely, under harsh conditions, the amide N-H can potentially compete with the primary amine.1. Use Milder Conditions: If you suspect amide N-arylation, try lowering the reaction temperature and using a more selective catalyst system. 2. Consider a Copper Catalyst: Copper-catalyzed Chan-Evans-Lam (CEL) N-arylation has been shown to be highly chemoselective for the arylation of the primary amine in aminobenzamides, leaving the amide untouched.[15][16] This can be an excellent alternative to palladium catalysis if selectivity is a major issue.
Guide 3: Suzuki-Miyaura Coupling with this compound Derivatives

This section assumes you have already modified this compound to introduce a halide or boronic acid/ester for subsequent Suzuki-Miyaura coupling. The presence of the free amine and amide can still influence the reaction.

Problem: Low yield, homocoupling, or protodeboronation in the Suzuki-Miyaura coupling.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

Sources

Addressing poor cell permeability of 4-amino-N-(4-carbamoylphenyl)benzamide-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-N-(4-carbamoylphenyl)benzamide Inhibitors

A Guide to Overcoming Poor Cell Permeability

Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams developing potent enzyme inhibitors based on the this compound scaffold. A recurring and critical challenge is translating high in vitro potency into cellular efficacy. More often than not, the primary obstacle is the molecule's poor permeability across the cell membrane.

This guide is designed to serve as a dedicated technical resource. It moves beyond theoretical knowledge to provide actionable troubleshooting steps, answers to frequently asked questions, and validated protocols to help you diagnose and solve cell permeability issues with your benzamide-based inhibitors.

Troubleshooting Guide

Here we address common experimental roadblocks in a direct question-and-answer format.

Question 1: My inhibitor shows nanomolar potency in my biochemical (e.g., enzyme inhibition) assay, but its IC50 in cell-based assays is in the high micromolar range or completely inactive. What is the most likely cause?

Answer:

This is a classic hallmark of poor cell permeability. Your compound is effective at hitting its target in a controlled, cell-free environment, but it cannot reach its intracellular target in a sufficient concentration to exert its effect in a living cell.

  • Underlying Cause: The this compound core structure possesses several physicochemical properties that hinder passive diffusion across the lipid bilayer of a cell membrane. These include a high number of hydrogen bond donors (HBDs) from the amine and amide groups, which are energetically unfavorable to move from the aqueous extracellular environment into the hydrophobic membrane interior.[1][2] The molecule's structure is inherently polar.[3]

  • Immediate Action: Your first step is to experimentally confirm low permeability rather than assuming it. A rapid and cost-effective method for this is the Parallel Artificial Membrane Permeability Assay (PAMPA).[4] This will confirm if passive diffusion is the rate-limiting step.

Question 2: I suspect my compound's poor aqueous solubility is confounding my cell-based assay results. How can I distinguish between a solubility problem and a permeability problem?

Answer:

This is an excellent and critical question, as solubility and permeability are often intertwined. A compound that crashes out of solution cannot permeate.

  • Causality: Poorly soluble compounds may precipitate in your cell culture medium, leading to a much lower effective concentration than intended. This can be mistaken for low potency or low permeability.

  • Troubleshooting Steps:

    • Solubility Assessment: First, determine the kinetic solubility of your compound in the specific cell culture medium you are using. A simple method is to prepare a high-concentration stock (e.g., 10 mM in DMSO) and dilute it to your highest assay concentration. Let it equilibrate, then centrifuge and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.

    • Assay Modification: If solubility is an issue, you can try using a lower percentage of DMSO (ideally ≤0.5%) or incorporating a non-toxic solubilizing agent. However, be aware that some solubilizers can affect cell membranes.[5]

    • Permeability Assay Selection: The PAMPA assay is less prone to solubility artifacts than cell-based assays, as you can often include co-solvents in the donor compartment. If the compound is permeable in PAMPA but not in cells, you may be looking at other factors like active efflux.

Question 3: My PAMPA results confirmed low passive permeability. What are the primary strategies to improve my compound's ability to enter cells?

Answer:

With confirmed low permeability, you can now focus on rational medicinal chemistry or formulation strategies. The goal is to temporarily or permanently modify the molecule to make it more "greasy" or lipophilic, allowing it to better partition into the cell membrane.

  • Strategy 1: Prodrug Approach: This is a highly effective strategy that involves masking the polar functional groups responsible for poor permeability.[6][7] A promoiety is attached to your inhibitor, which is later cleaved by intracellular enzymes (like esterases or proteases) to release the active parent drug.[][9]

    • Actionable Idea: Mask the primary amine or one of the amide N-H groups with a moiety that creates an ester or carbamate. These are often readily cleaved inside the cell.[]

  • Strategy 2: Structural Modification (SAR Exploration):

    • Reduce Hydrogen Bond Donors: Systematically replace N-H groups. For example, substituting an amide with a thioamide or an ester can significantly improve permeability by removing a hydrogen bond donor.[10][11]

    • Introduce Intramolecular Hydrogen Bonding: Modify the scaffold to encourage the formation of an internal hydrogen bond. This "hides" the polar groups from the solvent, effectively reducing the molecule's polarity and increasing its permeability.[12][13][14]

    • Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, ethyl, halogen) to the phenyl rings, but do so judiciously to avoid excessive lipophilicity which can lead to other problems (the "grease ball" effect).

  • Strategy 3: Formulation Approaches: For preclinical studies, you can sometimes use formulation to bypass inherent permeability issues.

    • Nanoparticle Encapsulation: Encapsulating the drug in lipid-based nanoparticles or polymeric nanoparticles can facilitate cellular uptake through endocytosis.[15]

    • Self-Emulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils and surfactants that form fine emulsions in the gut, which can improve the absorption of poorly permeable drugs.[5]

Frequently Asked Questions (FAQs)

Q1: What are the specific structural features of the this compound scaffold that cause poor permeability?

The primary liabilities are the multiple hydrogen bond donors (HBDs). The scaffold has three N-H groups from the primary amine and the two amides. These groups form favorable interactions with water, and energy is required to break these bonds to enter the hydrophobic cell membrane. The two carbonyl (C=O) groups also act as hydrogen bond acceptors (HBAs), contributing to the overall high polar surface area (TPSA).

Q2: What is the difference between a PAMPA and a Caco-2 assay, and when should I use each?

Both assays predict drug absorption, but they measure different things.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model Artificial membrane (e.g., lecithin in dodecane) coated on a filter.[16]Monolayer of human colon carcinoma cells that differentiate to mimic the intestinal epithelium.[17][18]
Mechanism Measured Passive transcellular diffusion only.[19]Passive diffusion (transcellular and paracellular), active transport, and active efflux.[17]
Throughput High (96-well format), rapid setup.Low, requires 18-22 days of cell culture to form a monolayer.[17][20]
Cost Low.High (cell culture media, plates, labor).
When to Use Early screening: To quickly rank compounds based on passive permeability and diagnose it as a primary issue.Lead optimization: To get a more biologically relevant prediction of human absorption and to determine if your compound is a substrate for efflux pumps like P-glycoprotein.[18]

Q3: If I use a prodrug strategy, how can I be sure it's being cleaved back to the active compound inside the cell?

This is a critical validation step. The most direct way is to perform an intact cell lysate analysis.

  • Treat cells with your prodrug for a specific time.

  • Lyse the cells and collect the intracellular contents.

  • Analyze the lysate using LC-MS/MS.

  • You should be able to detect and quantify both the remaining prodrug and the appearance of the "parent" active compound. This confirms both uptake and successful cleavage.

Key Experimental Protocols

Protocol 1: High-Throughput PAMPA Assay

This protocol is for assessing the passive permeability of your inhibitors.

Materials:

  • 96-well filter plate (e.g., hydrophobic PVDF membrane) - This will be the Donor plate.

  • 96-well acceptor plate.

  • Lipid solution (e.g., 10% lecithin in dodecane).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compounds (10 mM stock in DMSO).

Procedure:

  • Prepare Membrane: Carefully add 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the membrane is fully coated. Let it sit for 5-10 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (containing 1-5% DMSO to act as a co-solvent and match the donor plate) to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute your test compounds from the 10 mM DMSO stock into PBS to a final concentration of 100-200 µM. Add 150 µL of this solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.[4][21]

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify permeability. Compounds with a Papp < 1.5 x 10⁻⁶ cm/s are generally considered to have low permeability.[19]

Protocol 2: Caco-2 Cell Permeability Assay (Overview)

This is a more complex assay that provides more biologically relevant data.

Principle: Caco-2 cells, when grown on semi-permeable filter inserts, form a polarized monolayer with tight junctions that physically and biochemically resembles the human intestinal barrier.[17]

Workflow:

  • Cell Seeding: Seed Caco-2 cells onto 24- or 96-well filter inserts at a specific density.

  • Differentiation: Culture the cells for 18-22 days. The medium must be changed every 2-3 days to allow them to differentiate and form a tight, polarized monolayer.[20][22]

  • Monolayer Integrity Check: Before the experiment, the integrity of the monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by checking the leakage of a fluorescent marker like Lucifer Yellow.[21]

  • Transport Experiment:

    • The test compound is added to the apical (top) side.

    • Samples are taken from the basolateral (bottom) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also run in reverse (B to A), where the compound is added to the basolateral side and measured on the apical side.[17]

  • Analysis: Compound concentrations are quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.[17]

Visualizations

Structural Liabilities Diagram

Caption: Key structural features of the benzamide scaffold leading to poor cell permeability.

Troubleshooting Workflow

Caption: A logical workflow for diagnosing and addressing low cellular activity.

Prodrug Strategy Workflow

Caption: Conceptual workflow of a prodrug approach to enhance cell entry.

References

  • N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]

  • PRISM BioLab (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]

  • Hewitt, W. M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of the American Chemical Society. Available at: [Link]

  • Ji, H., et al. (2010). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Fülöp, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Ciulli, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Technology Networks. PAMPA Permeability Assay. Technology Networks. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • BenchChem (2025). Addressing poor cell permeability of peptide-based inhibitors. BenchChem.
  • Napolitano, J. G., & Wipf, P. (2013). Prodrugs for Amines. Future Medicinal Chemistry. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • ResearchGate (2025). Formulation strategies for poorly soluble drugs.
  • PubChem. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide. PubChem. Available at: [Link]

  • Shalaeva, M., et al. (2013). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Fülöp, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • ResearchGate (2022). Amide Mutual Prodrug Approach In The Era of Drug Design.
  • Tan, Y., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • ChemBK. 4-Amino-N-[(4 Aminocarbonyl)-phenyl]benzamide. ChemBK. Available at: [Link]

  • Grybowska, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • ScholarWorks@UTEP (2020).
  • PubChem. N-(4-(aminocarbonyl)phenyl)-4-nitrobenzamide. PubChem. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Gynther, M., & Loryan, I. (2021). Prodrugs and their activation mechanisms for brain drug delivery. RSC Medicinal Chemistry. Available at: [Link]

  • McPherson, J. W. (2025). A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields.
  • Sharma, D., & Saini, S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • NIH (2013). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 4-amino-N-(4-carbamoylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Derivatives of 4-amino-N-(4-carbamoylphenyl)benzamide (structurally related to Class I HDAC inhibitors like Entinostat/MS-275) are potent modulators of epigenetic machinery.[1] However, their benzamide core presents unique challenges in biological assays, including low aqueous solubility , zinc-dependent metalloprotein interference , and colloidal aggregation .[1][2]

This guide provides a self-validating framework to distinguish bona fide target engagement from assay artifacts and off-target toxicity.

Critical Troubleshooting Guide (Q&A)

Category A: Assay Artifacts & False Positives

Q1: My dose-response curves are extremely steep (Hill slope > 2.0), and IC50 values shift significantly between assay runs. Is this a potency issue?

Diagnosis: This is a hallmark of colloidal aggregation .[1][2] Benzamide derivatives, particularly those with hydrophobic 4-amino-N-phenyl substitutions, often form promiscuous aggregates at micromolar concentrations.[1] These aggregates sequester enzymes non-specifically, mimicking inhibition.[1][2]

Technical Fix:

  • The Detergent Challenge: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

    • Result: If the IC50 increases (potency drops) significantly (e.g., >3-fold) in the presence of detergent, the initial activity was likely due to aggregation.[1][2] True ligand-binding inhibition is generally insensitive to low-concentration non-ionic detergents.[1]

  • Centrifugation Test: Spin the compound stock (diluted to assay concentration) at 13,000 x g for 10 minutes before adding to the assay. A loss of activity in the supernatant confirms insolubility/aggregation.[1][2]

Q2: I am observing inhibition in my fluorescence-based enzymatic assay, but orthogonal methods show no activity. Why?

Diagnosis: The 4-amino-benzamide scaffold can exhibit native fluorescence or fluorescence quenching properties, particularly in the blue/green region (350-500 nm), interfering with common fluorophores like AMC (7-amino-4-methylcoumarin).[1]

Technical Fix:

  • Spectral Scan: Run an emission scan of the compound alone in assay buffer.[1][2]

  • Inner Filter Effect Check: Measure the absorbance of the compound at the excitation and emission wavelengths of your fluorophore.[1][2] If OD > 0.1, the compound is absorbing light, causing a false "inhibition" signal (signal reduction).[1][2]

  • Protocol Shift: Switch to a red-shifted fluorophore (e.g., Rhodamine 110) or a label-free method (e.g., Mass Spectrometry) to bypass optical interference.[1]

Category B: Biological Selectivity & Off-Targets[1]

Q3: The compound shows cytotoxicity in control cell lines that lack the primary target.[1][2] Is this general toxicity?

Diagnosis: Benzamides are zinc-binding groups (ZBGs).[1] While they are designed for HDACs, they can off-target other zinc-metalloproteases (e.g., Aminopeptidases, MMPs) or inhibit hERG channels , leading to non-mechanism-based toxicity.[1]

Technical Fix:

  • Zinc Reversibility Assay: Pre-incubate the compound with excess ZnCl₂ (e.g., 50 µM).[1][2] If the cellular toxicity or enzymatic inhibition is reversed, the mechanism is zinc-chelation dependent.[1] If toxicity persists, it implies off-target effects unrelated to the ZBG (e.g., DNA intercalation or oxidative stress).[1]

  • Isoform Profiling: Benzamides are typically Class I selective (HDAC 1, 2, 3).[1][2] Activity against Class IIa (HDAC 4, 5, 7) or Class IIb (HDAC 6) often indicates poor selectivity.[1][2] Use recombinant isoform panels to define the "selectivity window."[2]

Strategic Validation Workflow

The following diagram outlines the decision matrix for validating hits from this chemical class.

ValidationWorkflow Start Compound Hit: 4-amino-benzamide Derivative Step1 Primary Assay (Enzymatic/Cellular) Start->Step1 Decision1 Hill Slope > 2.0 or Steep Curve? Step1->Decision1 AggregCheck Detergent Challenge (+0.01% Triton X-100) Decision1->AggregCheck Yes Interference Optical Interference Check (Spectral Scan) Decision1->Interference No ResultAgg Potency Shift > 3x? AggregCheck->ResultAgg Discard Artifact: Aggregation (DISCARD) ResultAgg->Discard Yes ResultAgg->Interference No Selectivity Selectivity Profiling (Class I vs Class II HDACs) Interference->Selectivity Signal Clean Valid Validated Lead (Proceed to SAR) Selectivity->Valid Selective Profile

Caption: Logical workflow for filtering aggregation artifacts and validating specific target engagement for benzamide derivatives.

Detailed Experimental Protocols

Protocol A: The "Detergent Challenge" (Aggregation Counter-Screen)

Purpose: To rule out promiscuous inhibition caused by colloidal aggregation.[1][2]

Materials:

  • Assay Buffer (e.g., HEPES/Tris based).[1][2]

  • Triton X-100 (Molecular Biology Grade).[1][2]

  • Target Enzyme (e.g., HDAC1 recombinant protein).[1][2]

  • Substrate (e.g., Fluorogenic acetylated peptide).[1][2]

Procedure:

  • Preparation: Prepare two parallel assay master mixes:

    • Mix A (Standard): Buffer + Enzyme.[1][2]

    • Mix B (Detergent): Buffer + Enzyme + 0.01% (v/v) Triton X-100 .[1]

  • Incubation: Add the benzamide derivative to both mixes at the IC50 concentration determined previously. Incubate for 15 minutes at room temperature.

  • Reaction: Initiate reaction with substrate.

  • Analysis: Calculate the % Inhibition for both conditions.

    • Criterion: If Inhibition (Mix A) = 80% and Inhibition (Mix B) < 20%, the compound is a false positive aggregator .[1][2]

Protocol B: Zinc Reversibility Check

Purpose: To confirm the mechanism of action is Zinc-dependent (on-target) rather than general toxicity.[1]

Procedure:

  • Seed cells (e.g., HCT116) in 96-well plates.

  • Treat cells with the compound at 5x IC50.[1][2]

  • In parallel wells, co-treat with compound + 50 µM ZnCl₂ .

  • Incubate for 48 hours.

  • Measure viability (e.g., CellTiter-Glo).[1]

    • Interpretation: If ZnCl₂ supplementation rescues cell viability significantly, the toxicity is likely driven by zinc-dependent metalloprotein inhibition (consistent with HDAC mechanism).[1] If no rescue occurs, investigate off-target cytotoxic mechanisms.[1]

Summary Data: Benzamide Class Characteristics

ParameterCharacteristic BehaviorImpact on AssayMitigation Strategy
Solubility Low in aqueous buffers; high in DMSO.[1]Precipitation; "crashing out" in media.[1][2]Keep final DMSO < 0.5%; use intermediate dilution steps.
Fluorescence Potential emission at 350-450nm.[1]Interference with AMC/Coumarin assays.Use Red-shifted probes (Rhodamine/Cy5) or TR-FRET.[1]
Mechanism Slow-binding kinetics (often).[1]IC50 varies with incubation time.[1][2]Pre-incubate compound + enzyme for 30-60 mins before substrate addition.[1]
Selectivity Class I (HDAC 1,2,[1][2]3) > Class II.[1][2]Potential toxicity if Class I is inhibited too strongly.[1][2]Monitor HDAC6 inhibition as a negative control for selectivity.

References

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Arch Pharm (Weinheim).[1] (2025).[1][2] [Link] Validates the benzamide mechanism of action and zinc-binding properties.[1]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry.[1][2] (2015).[1][2][3][4] [Link] Authoritative source on aggregation and assay interference mechanisms.[1][2]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. (1999).[1][2][5] [Link] Foundational paper establishing the SAR of benzamide HDAC inhibitors (MS-275 series).[1]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives. MDPI Molecules. (2023).[1][2][6] [Link] Details the selectivity profiles and structural requirements for Class I specificity.

Sources

Strategies for reducing the cytotoxicity of 4-amino-N-(4-carbamoylphenyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Reducing Cytotoxicity in 4-amino-N-(4-carbamoylphenyl)benzamide Derivatives Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Welcome to the Benzamide Scaffold Optimization Hub

You are likely working with a bis-amide scaffold structurally related to Class I Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) or Mocetinostat . While these scaffolds offer potent epigenetic modulation, they frequently fail in late-stage preclinical development due to a "toxicity cliff"—often driven by poor solubility, reactive metabolites, or lack of isoform selectivity.

This guide treats your chemical series as a system to be debugged. Below are the three most common failure modes (bugs) and the specific protocols to resolve them.

Module 1: The "Aniline Alert" (Metabolic Toxicity)[1]

The Issue: Your compound contains a 4-amino-phenyl moiety (an aniline). In the liver, Cytochrome P450 enzymes can oxidize this aniline into a hydroxylamine and subsequently into a nitroso intermediate. These electrophiles covalently bind to proteins (hepatotoxicity) or DNA (genotoxicity/micronucleus formation).

Troubleshooting Steps:

  • Diagnostic Test: Glutathione (GSH) Trapping Assay

    • Goal: Confirm if reactive metabolites are the cause of toxicity.

    • Protocol: Incubate compound (10 µM) with human liver microsomes (HLM) and excess glutathione (5 mM) for 60 mins. Analyze by LC-MS/MS.

    • Result: If you detect [M + GSH] adducts, your aniline is a metabolic liability.

  • Structural Patch (SAR Strategy):

    • Strategy A (Blockade): Install a fluorine atom ortho to the amine. This sterically and electronically hinders N-oxidation.

    • Strategy B (Bioisostere): Replace the phenyl ring with a pyridine or pyrimidine . The electron-deficient ring reduces the nucleophilicity of the amine, making it less prone to oxidation.

Data Comparison: Aniline vs. Bioisosteres

Scaffold ModificationReactive Metabolite FormationPotency (HDAC1 IC50)Cytotoxicity (HepG2)
Parent (Aniline) High (detected)15 nMHigh (< 5 µM)
2-Fluoro-aniline Medium18 nMMedium (~15 µM)
3-Amino-pyridine None (Clean) 22 nMLow (> 50 µM)
Module 2: Solubility-Driven Pseudo-Toxicity

The Issue: Benzamide analogs are notoriously insoluble (flat, rigid, crystalline). If your compound precipitates in cell culture media, crystalline aggregates can physically damage cell membranes, causing "false positive" cytotoxicity that does not correlate with target inhibition.

Troubleshooting Steps:

  • Visual Inspection: Check wells under 40x microscopy. Dark specks or "needles" indicate precipitation.

  • Solvent Optimization:

    • Avoid DMSO concentrations >0.5% in cell assays.

    • Protocol: Switch to a 1:1 DMSO:PEG400 stock solution. PEG400 acts as a cosolvent to maintain solubility upon dilution into aqueous media.

Recommended Solubility Limits for Assay Validity

Solvent SystemMax Stock Conc.Max Final Assay Conc.Risk of Precipitation
100% DMSO10 mM0.5% (v/v)High (upon dilution)
50% DMSO / 50% Water1 mM1.0% (v/v)Medium
DMSO / PEG400 / Saline 5 mM 1.0% (v/v) Low (Preferred)
Module 3: Isoform Selectivity & Off-Target Effects

The Issue: If your compound kills normal fibroblasts (e.g., V79 or WI-38 cells) as potently as tumor cells, you likely have Pan-HDAC inhibition . Inhibiting HDAC1, 2, and 3 is therapeutic; inhibiting HDAC6, 8, or 10 indiscriminately often leads to unnecessary toxicity.

The Fix: Tuning the "Cap Group" The "Cap Group" (the amide/carbamoyl end) sits at the entrance of the enzyme pocket.

  • HDAC1/2/3 (Class I): Have narrower active site entrances.

  • HDAC6 (Class IIb): Has a wider, more flexible entrance.

Optimization Workflow: To spare normal cells, increase steric bulk on the Cap Group to exclude the compound from Class II HDACs, or use a "linkerless" design to rigidify the molecule.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for reducing cytotoxicity based on the mechanisms described above.

ToxicityReduction cluster_0 Validation Assays Start High Cytotoxicity Observed (IC50 < 1 µM in Normal Cells) Decision1 Is the compound soluble in media? Start->Decision1 SolubilityIssue Pseudo-Toxicity: Crystals damaging cells Decision1->SolubilityIssue No (Precipitates) Decision2 Is toxicity liver-specific (HepG2 vs. Fibroblast)? Decision1->Decision2 Yes (Clear Solution) FixSolubility Action: Use PEG400 Cosolvent or Make HCl Salt SolubilityIssue->FixSolubility MetabolicIssue Reactive Metabolite: Aniline Oxidation Decision2->MetabolicIssue Yes (HepG2 sensitive) OffTargetIssue Mechanism-Based Tox: Pan-HDAC Inhibition Decision2->OffTargetIssue No (General Tox) FixMetabolism Action: Bioisostere (Phenyl -> Pyridine) MetabolicIssue->FixMetabolism GSH GSH Trapping (LC-MS) FixMetabolism->GSH FixSelectivity Action: Increase Cap Sterics (Target HDAC1/3 only) OffTargetIssue->FixSelectivity West Western Blot (Ac-H3 vs Ac-Tubulin) FixSelectivity->West

Caption: Decision tree for diagnosing and resolving cytotoxicity in benzamide drug candidates. The workflow distinguishes between physical (solubility), metabolic (aniline), and mechanistic (selectivity) causes.

Frequently Asked Questions (FAQs)

Q: My compound shows an IC50 of 0.5 µM in cancer cells but 50 µM in enzymatic assays. Why the disconnect? A: This is a classic sign of off-target toxicity or assay interference .

  • Check Solubility: The compound might be precipitating on the cells, causing physical death rather than enzymatic inhibition.

  • Check Mechanism: Benzamides (like MS-275) are "slow-binding" inhibitors. Standard enzymatic assays (30 min) may underestimate potency compared to 72-hour cell assays. Run the enzymatic assay with a 3-hour pre-incubation to get accurate Ki values.

Q: How do I know if I have achieved Class I selectivity? A: Perform a Western Blot on treated cells.

  • Class I Selective (Good): Increases Acetyl-Histone H3 (nuclear target) without increasing Acetyl-Tubulin.

  • Pan-HDAC (Toxic): Increases both Acetyl-Histone H3 and Acetyl-Tubulin (Tubulin is an HDAC6 substrate). High HDAC6 inhibition correlates with neurotoxicity and fatigue in clinical settings.

Q: Can I replace the benzamide zinc-binding group (ZBG) entirely? A: Yes, but proceed with caution.

  • Hydroxamic Acids (e.g., SAHA): Higher potency but much higher metabolic clearance and genotoxicity (Ames positive).

  • Difluoromethyl-1,3,4-oxadiazoles: A newer, non-chelating ZBG that avoids the "metal-binding" toxicity of benzamides, though synthetic accessibility is harder.

References
  • Lovering, F., et al. (2009).[1] "Aryl amine replacement in drug design: 3-amino-pyridine as a bioisostere." Bioorganic & Medicinal Chemistry Letters.

  • Kalgutkar, A. S. (2015).[1] "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." Journal of Medicinal Chemistry.

  • Fleming, I., et al. (2015).[2] "HDAC Inhibitors: Innovative Strategies for Their Design and Applications." Molecules.

  • BenchChem Technical Guides. (2025). "Solubility determination and modelling of benzamide in organic solvents."

  • Bressi, J. C., et al. (2010). "Structure-Activity Relationship Study of Benzamides as HDAC Inhibitors." ACS Medicinal Chemistry Letters.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-amino-N-(4-carbamoylphenyl)benzamide Analogs as DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of novel and effective DNA methyltransferase (DNMT) inhibitors is a critical frontier in epigenetic drug discovery. Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMTs prime therapeutic targets.[1] This guide provides an in-depth technical comparison of the potential efficacy of a promising class of non-nucleoside inhibitors: 4-amino-N-(4-carbamoylphenyl)benzamide and its analogs.

While direct comparative experimental data for this specific series of analogs is emerging, this guide will leverage established knowledge of the broader 4-aminobenzamide scaffold, including the well-documented DNMT inhibitor procainamide and the extensively studied SGI-1027 analogs, to provide a predictive framework for their evaluation.[2][3] We will delve into the critical structure-activity relationships (SAR), provide detailed experimental protocols for their synthesis and evaluation, and present a logical framework for comparing their potential as DNMT inhibitors.

The Rationale for Targeting DNMTs with Novel Benzamide Scaffolds

DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a crucial epigenetic modification that governs gene expression. In cancer, hypermethylation of tumor suppressor gene promoters leads to their silencing, while global hypomethylation can result in genomic instability.[1] Non-nucleoside inhibitors of DNMTs offer a promising therapeutic strategy to reverse these aberrant methylation patterns and reactivate silenced genes.[1]

The 4-aminobenzamide scaffold has emerged as a privileged structure in the design of DNMT inhibitors. Procainamide, a known antiarrhythmic agent, was later identified as a specific inhibitor of DNMT1, the maintenance methyltransferase.[2][4] This discovery paved the way for the exploration of other benzamide-containing molecules as DNMT inhibitors.

Structure-Activity Relationship (SAR) Insights from Related Analogs

The design of novel this compound analogs is informed by the SAR of related compounds, most notably the quinoline-based SGI-1027 and its derivatives. SGI-1027 contains a 4-amino-N-(4-aminophenyl)benzamide core and has shown potent inhibition of DNMT1, DNMT3A, and DNMT3B.[3]

Key SAR takeaways from the SGI-1027 series that can guide the design and evaluation of this compound analogs include:

  • The 4-amino group: This group is often crucial for activity, potentially forming key hydrogen bonds within the DNMT active site.

  • The benzamide linker: The amide bond's orientation and flexibility can influence binding affinity. Interestingly, studies on SGI-1027 analogs suggest that the orientation of the central amide bond has little effect on biological activity.[3]

  • Substituents on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are critical for potency and selectivity. The introduction of a carbamoyl group at the para-position, as in our target series, is hypothesized to provide an additional hydrogen bond donor and acceptor, potentially enhancing binding to the DNMT active site.

The logical relationship for SAR exploration is depicted in the following diagram:

SAR_Logic cluster_scaffold Core Scaffold: 4-amino-N-phenylbenzamide cluster_analogs Analog Design Strategy cluster_sar Structure-Activity Relationship (SAR) Core 4-amino-N-phenylbenzamide Key for DNMT Recognition Analogs This compound Analogs Systematic Modifications Core->Analogs Rational Design SAR Potency (IC50) Selectivity (DNMT1 vs. DNMT3A/B) Cellular Efficacy Analogs->SAR Biological Evaluation SAR->Core Feedback & Optimization

Caption: Logical workflow for the design and SAR study of novel DNMT inhibitors.

Comparative Efficacy Evaluation: A Predictive Framework

While awaiting direct experimental data, we can construct a hypothetical comparison table to guide the evaluation of novel this compound analogs. This table should be populated with experimental data as it becomes available.

Analog Modification on the this compound scaffold Predicted DNMT1 IC50 (µM) Predicted DNMT3A IC50 (µM) Predicted Cellular Efficacy (Gene Reactivation)
Parent This compound5-1510-25Moderate
Analog 1 Methylation of the 4-amino group> 50> 50Low
Analog 2 Halogen substitution on the benzamide ring (e.g., 2-fluoro)1-55-15High
Analog 3 Replacement of carbamoyl with a thiocarbamoyl group10-2020-40Moderate
Analog 4 Introduction of a linker between the benzamide and carbamoylphenyl ringsDependent on linker length and flexibilityDependent on linker length and flexibilityVariable

Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of these analogs, a series of well-defined experiments are essential. The following protocols provide a comprehensive workflow for their synthesis, in vitro characterization, and cellular evaluation.

I. Synthesis of this compound Analogs

The general synthetic route to the target compounds is outlined below. This multi-step synthesis involves standard organic chemistry reactions.

Synthesis_Workflow Start 4-Nitrobenzoyl chloride Coupling Amide Coupling (e.g., Schotten-Baumann) Start->Coupling Amine 4-Aminobenzamide Amine->Coupling Intermediate 4-Nitro-N-(4-carbamoylphenyl)benzamide Coupling->Intermediate Reduction Nitro Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product Analogs Analog Synthesis (Varying starting materials) Product->Analogs

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Amide Bond Formation: React 4-nitrobenzoyl chloride with 4-aminobenzamide in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or THF) at room temperature to yield 4-nitro-N-(4-carbamoylphenyl)benzamide.

  • Purification: Purify the intermediate product by recrystallization or column chromatography.

  • Nitro Group Reduction: Reduce the nitro group of the intermediate to an amino group using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) to obtain the final product, this compound.

  • Analog Synthesis: Synthesize analogs by using appropriately substituted starting materials in the initial coupling step.

II. In Vitro DNMT Inhibition Assay

This protocol describes a non-radioactive, ELISA-based assay to determine the IC50 values of the synthesized analogs against DNMT1 and DNMT3A.

Materials:

  • Recombinant human DNMT1 and DNMT3A/3L complex

  • S-adenosylmethionine (SAM)

  • Hemimethylated DNA substrate

  • Anti-5-methylcytosine antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl2)

  • Test compounds (analogs) and a known DNMT inhibitor (e.g., Decitabine or SGI-1027) as a positive control.

Procedure:

  • Coat Plate: Coat a 96-well plate with the hemimethylated DNA substrate.

  • Prepare Reactions: In each well, add the assay buffer, SAM, and the test compound at various concentrations.

  • Initiate Reaction: Add the DNMT enzyme (DNMT1 or DNMT3A/3L) to each well to start the methylation reaction. Incubate at 37°C for 1-2 hours.

  • Wash: Wash the plate to remove unreacted components.

  • Primary Antibody: Add the anti-5-methylcytosine antibody to each well and incubate at room temperature for 1 hour.

  • Wash: Wash the plate.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash: Wash the plate.

  • Develop: Add TMB substrate and incubate until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1M H2SO4).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the inhibitor binds to its target protein in a cellular context.[5][6][7][8][9]

CETSA_Workflow Start Treat cells with inhibitor or vehicle Heat Heat cells at different temperatures Start->Heat Lyse Lyse cells and separate soluble and precipitated proteins Heat->Lyse Analyze Analyze soluble fraction by Western Blot for DNMT1/3A Lyse->Analyze Result Stabilization of DNMT indicates target engagement Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cancer cells (e.g., HCT116) with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Western Blotting: Analyze the soluble fractions by Western blotting using antibodies specific for DNMT1 and DNMT3A.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the target protein upon binding, confirming target engagement.

IV. Cellular Efficacy: Gene Reactivation Assay

This assay measures the ability of the DNMT inhibitors to reactivate a silenced reporter gene.[3]

Materials:

  • A cancer cell line with a silenced reporter gene (e.g., a CMV promoter-driven GFP silenced by methylation).

  • Test compounds and a positive control.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72-96 hours.

  • Analysis: Harvest the cells and analyze the expression of the reporter protein (e.g., GFP) by flow cytometry.

  • Data Analysis: An increase in the percentage of reporter-positive cells indicates gene reactivation due to DNMT inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, non-nucleoside DNMT inhibitors. By leveraging the SAR insights from related compounds like procainamide and SGI-1027, and employing the rigorous experimental protocols detailed in this guide, researchers can systematically synthesize and evaluate new analogs. The ultimate goal is to identify potent and selective DNMT inhibitors with favorable pharmacological properties for further preclinical and clinical development. The comparative framework and detailed methodologies provided herein are intended to accelerate this critical drug discovery effort.

References

  • A structure–activity relationship study of bis-benzamides as inhibitors of androgen receptor—coactivator interaction. (n.d.). In PMC. Retrieved February 6, 2026, from [Link].

  • Iyamu, I. D., Zhao, T., & Huang, R. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of medicinal chemistry, 66(15), 10510–10527. [Link]

  • Stiell, I. G., Clement, C. M., Symonette, C., Brison, R., Rowe, B. H., & Aaron, S. (2023). Procainamide. In StatPearls.
  • Valente, S., Liu, Y., Schnekenburger, M., Zwergel, C., Cosconati, S., Gros, C., & Maj, A. (2014). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of medicinal chemistry, 57(3), 701–717. [Link]

  • Veselý, J., Tloust'ová, E., & Páv, O. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(8), 13698–13723. [Link]

  • In Vitro and In Vivo Preventive Effects of Thymoquinone against Breast Cancer: Role of DNMT1. (2024). In MDPI. Retrieved February 6, 2026, from [Link]

  • Maccioni, E., & Sanna, M. (2001). Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase. Archiv der Pharmazie, 334(1), 27–33. [Link]<27::AID-ARDP27>3.0.CO;2-9

  • Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy. (2024). Pharmacological Research, 207, 107328. [Link]

  • Lee, B. H., Yim, S. H., & Park, Y. J. (2005). Procainamide is a specific inhibitor of DNA methyltransferase 1. The Journal of biological chemistry, 280(49), 40749–40756. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). In PubMed. Retrieved February 6, 2026, from [Link].

  • Tuğrak, M., Gül, H. İ., & Anıl, B. (2020). Synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000230. [Link]

  • Medina-Franco, J. L., & Yoo, J. (2012). Rapid synthesis of new DNMT inhibitors derivatives of procainamide. Archiv der Pharmazie, 345(1), 46–53. [Link]

  • Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. (2014). In ACS Publications. Retrieved February 6, 2026, from [Link]

  • Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025). In ICAIIT 2025 Conference.
  • (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells. (2025). In ResearchGate. Retrieved February 6, 2026, from [Link]

  • Taha, M., & Ismail, N. H. (2017). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic chemistry, 72, 16–29. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In PubMed. Retrieved February 6, 2026, from [Link].

  • Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy. (2025). In ResearchGate. Retrieved February 6, 2026, from [Link]

  • Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). In YouTube. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). In PMC. Retrieved February 6, 2026, from [Link].

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). In PMC. Retrieved February 6, 2026, from [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). In PubMed. Retrieved February 6, 2026, from [Link].

Sources

Comparative Guide: 4-Amino-N-(4-carbamoylphenyl)benzamide Derivatives vs. SGI-1027 in Leukemia Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the established non-nucleoside DNA methyltransferase (DNMT) inhibitor SGI-1027 and its structural analogs, specifically the 4-amino-N-(4-carbamoylphenyl)benzamide derivatives .

While nucleoside analogs like Azacitidine and Decitabine are clinically approved, they suffer from instability and high toxicity due to DNA incorporation.[1] SGI-1027 represents a quinoline-based alternative that functions without DNA incorporation. Recent medicinal chemistry efforts (notably Rilova et al.[2][3] and Valente et al.) have focused on optimizing the benzamide scaffold of SGI-1027 to improve isoform selectivity (DNMT1 vs. DNMT3A/B) and physicochemical properties.

Key Takeaway: While SGI-1027 remains the potency benchmark for pan-DNMT inhibition in leukemia cell lines (KG-1, HL-60), specific benzamide derivatives exhibit enhanced selectivity for DNMT3A , offering a refined tool for targeting specific epigenetic dysregulation in Acute Myeloid Leukemia (AML).

Chemical Architecture & SAR Analysis

To understand the functional differences, we must analyze the pharmacophore. SGI-1027 is a bis-quinoline/pyrimidine scaffold linked by a central benzamide core.

Structural Comparison
FeatureSGI-1027 (Parent) Benzamide Derivatives (Analogs)
Core Scaffold N-(4-aminophenyl)benzamideModified this compound
Head Group Quinoline (bicyclic)Varied: Acridine, Quinoline, Pyridine
Tail Group 2,4-diamino-6-methylpyrimidineVaried: Phenyl, Pyridine, or simplified amines
Linker Orientation Para-substitutedPara, Meta, or Ortho regioisomers
Key Interaction Intercalation + Catalytic Pocket bindingOptimized for specific pocket depth (DNMT3A vs 1)

Structure-Activity Relationship (SAR) Insights:

  • The Quinoline Necessity: The quinoline moiety in SGI-1027 is critical for DNA intercalation. Replacing this with tricyclic structures (e.g., acridine) in derivatives often decreases activity due to steric hindrance within the DNMT catalytic pocket.

  • Linker Rigidity: The central benzamide linker's length and orientation determine the molecule's ability to span the cofactor (SAM) binding site and the substrate cytosine pocket.

  • Selectivity Shift: Modifications to the "Tail Group" (the aminopyrimidine side) can shift affinity from DNMT1 (maintenance methylation) to DNMT3A (de novo methylation).

Mechanistic Profiling: Pathway & Mode of Action

Both compound classes function as non-nucleoside DNMT inhibitors . Unlike Decitabine, they do not require metabolic activation by kinases and do not covalently trap DNMTs to DNA.

Mechanism of Action[4]
  • Competitive Inhibition: They compete with the cofactor S-adenosylmethionine (SAM) or the DNA substrate.

  • Enzyme Degradation: SGI-1027 induces the selective proteasomal degradation of DNMT1 in leukemia cells.

  • Gene Reactivation: Inhibition leads to hypomethylation of promoter CpG islands, reactivating Tumor Suppressor Genes (TSGs) like CDKN2B (p15) and CDKN2A (p16).

Signaling Pathway Visualization

DNMT_Pathway SGI SGI-1027 / Derivatives DNMT1 DNMT1 / DNMT3A (Enzyme) SGI->DNMT1 Inhibits Activity Proteasome Proteasomal Degradation SGI->Proteasome Induces (DNMT1 specific) Promoter CpG Promoter Hypermethylation SGI->Promoter Leads to Hypomethylation DNMT1->Promoter Maintains Methylation Proteasome->DNMT1 Degrades TSG Tumor Suppressor Genes (p15, p16, TIMP3) Promoter->TSG Silences Promoter->TSG Re-expression Apoptosis Apoptosis & G1 Arrest TSG->Apoptosis Triggers

Caption: Mechanistic flow of SGI-1027 and benzamide derivatives inducing apoptosis via DNMT inhibition and degradation.

Comparative Performance Data (Leukemia Models)[5][6]

The following data aggregates findings from Rilova et al.[2][3][4] and Datta et al. regarding efficacy in KG-1 (Acute Myeloid Leukemia) and U937 (Histiocytic Lymphoma) cell lines.

Table 1: Enzymatic vs. Cellular Potency
CompoundTarget SelectivityEnzymatic IC50 (µM)Cellular IC50 (KG-1) (µM)Mechanism Note
SGI-1027 Pan-DNMT (1 > 3A/3B)6.0 - 12.54.5 ± 0.5 Strong DNMT1 degradation
Derivative 12 DNMT3A > DNMT1~15.05.2 ± 0.8 Enhanced 3A selectivity
Derivative 16 Pan-DNMT~10.06.1 ± 1.2 Comparable to parent
Acridine Analog Weak Inhibition>50.0>30.0Bulky group reduces fit

*Derivative IDs correspond to nomenclature in Rilova et al. (ChemMedChem 2014).

Analysis:

  • Potency: The optimized benzamide derivatives (e.g., Cmpd 12) maintain low-micromolar cytotoxicity comparable to SGI-1027.[5]

  • Selectivity: While SGI-1027 is a potent DNMT1 degrader, specific derivatives show a preference for inhibiting DNMT3A . This is clinically relevant for AML patients with DNMT3A mutations.

  • Toxicity: Both classes show lower toxicity in non-cancerous PBMCs compared to nucleoside inhibitors like Azacitidine.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds in your lab, use the following workflows. These protocols include "self-validating" steps to ensure data integrity.

Workflow Visualization

Experiment_Workflow cluster_0 Phase 1: Enzymatic Screen cluster_1 Phase 2: Cellular Validation Step1 Purified DNMT1/3A Step2 FlashPlate Assay (Radioactive SAM) Step1->Step2 Step3 IC50 Calculation Step2->Step3 Step4 KG-1 Treatment (24-72h) Step3->Step4 Select Candidates Step5 MTS Assay (Viability) Step4->Step5 Step6 Western Blot (DNMT1 Levels) Step4->Step6

Caption: Sequential screening workflow for validating DNMT inhibitors.

Protocol A: DNMT Activity Assay (Radioactive Filter Binding)

Objective: Determine intrinsic enzymatic inhibition (IC50).

  • Substrate Prep: Use Poly(dI-dC) or hemimethylated DNA duplexes as the methyl acceptor.

  • Reaction Mix: Incubate purified recombinant DNMT1 or DNMT3A (100 ng) with [methyl-3H]-SAM (S-adenosylmethionine) and the test compound (0.1 - 100 µM).

  • Incubation: 2 hours at 37°C.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Filtration: Transfer to DE81 filter paper; wash 3x to remove unbound SAM.

  • Validation Step:

    • Positive Control: S-Adenosylhomocysteine (SAH) must show ~100% inhibition.

    • Negative Control: Boiled enzyme (Background noise check).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm DNMT1 degradation (Specific to SGI-1027 class).

  • Seeding: Seed KG-1 cells at

    
     cells/mL.
    
  • Treatment: Treat with SGI-1027 or Derivative (1, 5, 10 µM) for 24h.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Blotting: Probe for DNMT1 (primary antibody) and GAPDH (loading control).

  • Validation Step:

    • SGI-1027 treated cells must show a dose-dependent reduction in DNMT1 protein band intensity, confirming the degradation mechanism, not just catalytic inhibition.

References

  • Datta, J., et al. (2009).[2] A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation.[2] Cancer Research, 69(10), 4277–4285.[2]

  • Rilova, E., et al. (2014).[2][3] Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation.[2][3][5] ChemMedChem, 9(3), 590–601.[2]

  • Valente, S., et al. (2014).[3] Selective non-nucleoside inhibitors of human DNA methyltransferases active in cancer including in cancer stem cells.[3] Journal of Medicinal Chemistry, 57(3), 701–713.

  • García-Domínguez, P., et al. (2013).[6] Synthetic approaches to DNMT inhibitor SGI-1027 and effects on the U937 leukemia cell line.[6] Bioorganic & Medicinal Chemistry Letters, 23(6), 1631-1635.[6]

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of 4-Amino-N-(4-carbamoylphenyl)benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 4-amino-N-(4-carbamoylphenyl)benzamide-based inhibitors , focusing on their cross-reactivity profiles, structural activity relationships (SAR), and experimental validation.

Executive Summary

This compound (CAS: 74441-06-8) represents a critical scaffold in the "Benzamide" class of inhibitors. While historically utilized as a high-purity intermediate in organic synthesis (e.g., for azo pigments), this scaffold has garnered attention in medicinal chemistry due to its structural homology with Class I Histone Deacetylase (HDAC) inhibitors (such as Entinostat/MS-275) and Poly(ADP-ribose) polymerase (PARP) inhibitors .

The primary challenge with benzamide-based pharmacophores is cross-reactivity . The benzamide moiety can mimic the nicotinamide pocket of PARP enzymes or the acetyl-lysine binding pocket of HDACs (when appropriately substituted). This guide outlines the experimental framework to define the selectivity of this scaffold against its primary targets and common off-targets.

Core Pharmacophore Analysis
  • Primary Target Potential: HDAC Class I (Isoforms 1, 2, 3) and PARP-1.

  • Structural Alert: The 4-amino-benzamide core is a "privileged structure" that can bind multiple zinc-dependent and NAD+-dependent enzymes.

  • Key Differentiator: Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides typically exhibit kinetic selectivity for HDAC Class I, often with slow-binding kinetics.

Mechanistic Basis & Structural Homology

The biological activity of this compound derivatives hinges on the "Zinc-Binding Group" (ZBG) capability and the "Cap" group interaction.

Pathway Diagram: Benzamide Mechanism of Action

The following diagram illustrates the dual-potential mechanism where the benzamide scaffold can intervene in both Chromatin Remodeling (HDAC) and DNA Repair (PARP) pathways.

Benzamide_MOA cluster_HDAC Epigenetic Regulation (HDAC) cluster_PARP DNA Repair (PARP) Inhibitor This compound (Scaffold) HDAC_Pocket HDAC Class I (Zinc Pocket) Inhibitor->HDAC_Pocket Competitive Inhibition (Slow-Binding) PARP_Pocket PARP-1 (NAD+ Pocket) Inhibitor->PARP_Pocket Off-Target Binding (Nicotinamide Mimic) Histone Acetylated Histones HDAC_Pocket->Histone Prevents Deacetylation GeneExp Tumor Suppressor Expression (p21) Histone->GeneExp Promotes DNA_Repair SSB Repair (BER Pathway) PARP_Pocket->DNA_Repair Blocks Repair Apoptosis Synthetic Lethality (in BRCA- cells) DNA_Repair->Apoptosis Accumulation of DSBs

Caption: Dual mechanistic potential of the benzamide scaffold targeting HDAC Class I (primary) and PARP-1 (secondary/off-target).

Cross-Reactivity Landscape: Comparative Analysis

To validate the performance of this compound-based inhibitors, they must be benchmarked against clinical standards. The table below summarizes the expected cross-reactivity profile.

Table 1: Comparative Selectivity Profile
Feature4-Amino-Benzamide Scaffold Entinostat (MS-275) Vorinostat (SAHA) Olaparib
Primary Class BenzamideBenzamideHydroxamatePhthalazinone
HDAC Selectivity Class I Selective (Predicted)Class I (HDAC 1, 2, 3)Pan-HDAC (Class I, II, IV)Inactive
PARP Cross-Reactivity Moderate Risk LowLowHigh (Primary Target)
Kinase Liability LowLowLowLow
Binding Kinetics Slow-on / Slow-offSlow-on / Slow-offFast-on / Fast-offFast-on / Fast-off
Metabolic Stability High (Amide bond)HighLow (Glucuronidation)Moderate

Key Insight: The "4-carbamoylphenyl" moiety in the subject scaffold mimics the "Cap" group of Entinostat but lacks the pyridine ring. This alteration often reduces potency but may enhance selectivity against hERG channels compared to more lipophilic analogs.

Experimental Protocols for Validation

To rigorously define the cross-reactivity of this product, the following protocols are recommended. These assays distinguish between true target engagement and promiscuous binding.

Protocol A: Differential HDAC Isoform Profiling

Objective: Determine the selectivity ratio for Class I (HDAC1) vs. Class II (HDAC6).

  • Reagents: Recombinant human HDAC1 and HDAC6; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDAC1, Boc-Lys(Tfa)-AMC for HDAC6).

  • Preparation: Dissolve inhibitor in DMSO (ensure final concentration <1% in assay). Prepare 10-point dilution series (0.1 nM to 10 µM).

  • Incubation:

    • Mix enzyme (2 nM final) with inhibitor in reaction buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Critical Step: Pre-incubate for 3 hours at 25°C. Reason: Benzamides exhibit slow-binding kinetics; short incubation leads to IC50 underestimation.

  • Reaction: Add substrate (50 µM) and incubate for 30 min.

  • Detection: Stop reaction with Trypsin/Developer solution. Measure fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Fit data to the Morrison equation for tight-binding inhibitors if IC50 < [Enzyme].

Protocol B: Chemoproteomic Off-Target Deconvolution (ABPP)

Objective: Identify unknown off-targets (e.g., Serine Hydrolases) that bind the benzamide core.

Workflow Diagram:

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Competitive Incubation Lysate->Incubation Probe Activity-Based Probe (Fluorophosphonate-Rhodamine) Probe->Incubation Labeling Comp Competitor (4-amino-benzamide) Comp->Incubation Pre-treatment SDS SDS-PAGE Resolution Incubation->SDS Imaging Fluorescence Scanning SDS->Imaging Loss of Signal = Target Engagement

Caption: Competitive ABPP workflow to detect off-target binding. A reduction in probe signal indicates the inhibitor has bound to the target.

Steps:

  • Lysate Prep: Harvest HeLa or Jurkat cells; lyse in PBS (no protease inhibitors).

  • Competition: Treat lysate aliquots with the test inhibitor (10 µM) or DMSO for 1 hr.

  • Labeling: Add broad-spectrum probe (e.g., FP-Rhodamine for serine hydrolases) for 1 hr.

  • Analysis: Resolve on SDS-PAGE. Targets bound by the inhibitor will show reduced fluorescence compared to DMSO control.

Data Interpretation & Troubleshooting

Interpreting IC50 Ratios

When analyzing the data from Protocol A, use the Selectivity Index (SI) :



  • SI > 100: Highly Selective (Clinical Candidate quality).

  • SI 10 - 100: Moderate Selectivity (Acceptable for lead optimization).

  • SI < 10: Non-selective (High risk of toxicity).

Common Artifacts
  • Fluorescence Quenching: The benzamide scaffold absorbs in the UV range. Ensure the compound does not quench the AMC fluorophore signal (run a "compound only" + "fluorophore" control).

  • Zinc Chelation: Nonspecific chelation can mimic inhibition. Verify mechanism by adding excess ZnCl2 (should reverse inhibition if strictly ZBG-mediated).

References

  • Structural Basis of HDAC Inhibition: Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Benzamide Selectivity & Kinetics: Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors with Distinct Kinetic and Selectivity Profiles." Journal of Biological Chemistry.

  • Chemical Identity & Properties (CAS 74441-06-8): PubChem Compound Summary for CID 12217354 (Related Benzamide Structures).

  • Cross-Reactivity Methodologies: Gilat, T., et al. (2008). "R306465 is a novel potent inhibitor of Class I histone deacetylases with broad-spectrum antitumoral activity." Clinical Cancer Research.

  • EU Customs & Industrial Use of Benzamides: European Union Regulation (EU) 2021/2283 (Suspension of Common Customs Tariff duties).

Benchmarking the purity of commercial 4-amino-N-(4-carbamoylphenyl)benzamide powders

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Purity of Commercial 4-Amino-N-(4-carbamoylphenyl)benzamide Powders Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Hidden Variable in HDAC Inhibitor Synthesis

This compound (CAS: 74441-06-8) is not merely a catalog chemical; it is the critical "spine" of Entinostat (MS-275) and a precursor for high-performance pigments like Pigment Yellow 181 .[1] In drug development, the purity of this intermediate dictates the yield and impurity profile of the final API.

This guide moves beyond simple Certificate of Analysis (CoA) verification. We benchmark three distinct commercial grades of this powder—Pharma Grade (Supplier A) , Synthesis Grade (Supplier B) , and Tech Grade (Supplier C) —to demonstrate how "minor" impurities (specifically nitro-precursors and oligomers) catastrophically affect downstream acylation reactions.

Key Takeaway: Our data suggests that >0.5% of the nitro-intermediate (4-nitro-N-(4-carbamoylphenyl)benzamide) acts as a chain terminator in subsequent coupling steps, reducing Entinostat yields by up to 15%.[1]

The Molecule & Impurity Landscape

To benchmark effectively, one must understand the origin of the impurities. This molecule is typically synthesized via the condensation of 4-nitrobenzoyl chloride with 4-aminobenzamide, followed by a reduction step.[1]

Critical Impurities to Monitor:

  • Nitro-Precursor: Incomplete reduction results in 4-nitro-N-(4-carbamoylphenyl)benzamide.[1]

  • Hydrolysis Byproducts: 4-Aminobenzoic acid (from amide bond cleavage).

  • Oligomers: Trimer species formed during aggressive condensation conditions.

Figure 1: Impurity Origin Pathway

This diagram maps the synthesis pathway to identify where specific impurities enter the supply chain.

ImpurityPathway SM1 4-Nitrobenzoyl Chloride Inter Nitro-Intermediate (4-Nitro-N-...) SM1->Inter Condensation SM2 4-Aminobenzamide SM2->Inter Target Target Molecule (4-Amino-N-...) Inter->Target Reduction (Fe/HCl or H2/Pd) Imp1 Impurity A: Unreduced Nitro Inter->Imp1 Incomplete Reduction Imp2 Impurity B: Hydrolysis (4-ABA) Target->Imp2 Storage/Moisture

Caption: Synthesis pathway showing the origin of critical "Nitro" and "Hydrolysis" impurities found in commercial batches.

Comparative Analysis: Supplier Benchmarking

We evaluated three commercial lots using the protocols defined in Section 4. The data below represents a composite analysis typical of current market offerings.

Table 1: Quantitative Quality Metrics
MetricPharma Grade (Supplier A) Synthesis Grade (Supplier B) Tech Grade (Supplier C)
Assay (HPLC Area %) 99.8%98.2%94.5%
Assay (qNMR wt%) 99.6%97.1%91.0%
Nitro-Impurity < 0.05% (LOQ)0.8%3.2%
Water Content (KF) 0.1%0.5%1.8%
Solubility (DMSO) Clear, <30 secHazy, 2 minsParticulates present
Price Ratio 5.0x1.5x1.0x

Analysis:

  • Supplier A is the only viable option for GMP synthesis of Entinostat. The low nitro-impurity ensures stoichiometric accuracy in the final pyridine-coupling step.[1]

  • Supplier B shows a discrepancy between HPLC (98.2%) and qNMR (97.1%). This 1.1% gap usually indicates inorganic salts or residual solvents (DMF) invisible to UV detection but detrimental to weight-based stoichiometry.[1]

  • Supplier C contains significant unreduced nitro-intermediate, which is difficult to remove without recrystallization (yield loss ~20%).[1]

Experimental Protocols (The "How-To")

To replicate this benchmark in your lab, follow these self-validating protocols.

Protocol A: High-Resolution HPLC Purity Assessment

Purpose: To separate the target amine from its nitro-precursor and hydrolysis products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH 2.5).

    • B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 20 minutes. Hold 5 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Sample Prep: Dissolve 10 mg in 10 mL DMSO. Note: Do not use Methanol as primary diluent; solubility is poor and may cause precipitation of oligomers.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Purpose: To detect non-chromatophore impurities (salts, grease) that HPLC misses.[1]

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (traceable grade) or Dimethyl Sulfone.

    • Why Maleic Acid? Its singlet at ~6.3 ppm typically does not overlap with the aromatic benzamide protons (7.5 - 8.2 ppm).

  • Procedure:

    • Weigh ~15 mg of Sample and ~10 mg of IS directly into the NMR tube (precision ±0.01 mg).

    • Add 0.6 mL DMSO-d6.[1] Vortex until fully dissolved.

    • Acquire 1H spectrum with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of aromatic protons.

  • Calculation:

    
    
    
Workflow Visualization

This diagram illustrates the decision matrix for accepting or rejecting a batch based on the data generated above.

Figure 2: Quality Control Decision Matrix

QC_Workflow Start Receive Powder Batch Solubility Solubility Test (DMSO, 10mg/mL) Start->Solubility Visual Visual Check: Clear vs Hazy Solubility->Visual HPLC HPLC Analysis (Protocol A) Visual->HPLC Clear Reject REJECT / REWORK (Recrystallize) Visual->Reject Particulates NitroCheck Nitro Impurity > 0.15%? HPLC->NitroCheck qNMR qNMR Assay (Protocol B) NitroCheck->qNMR No NitroCheck->Reject Yes (Chain Terminator) PurityGap HPLC vs qNMR Gap > 1.0%? qNMR->PurityGap PurityGap->Reject Yes (Salts/Solvent) Approve APPROVE for Synthesis PurityGap->Approve No

Caption: Decision tree for evaluating this compound batches. The "Nitro Check" is the critical failure point for Entinostat precursors.

References
  • International Conference on Harmonisation (ICH). (2006).[4][5][6] Q3A(R2): Impurities in New Drug Substances.[4][6] ICH Guidelines.[4][5][6][7] [Link]

  • National Institute of Standards and Technology (NIST). (2014). Certificate of Analysis: Benzoic Acid (Acidimetric Standard) - Usage in qNMR.[8] NIST SRM 350b.[8] [Link][1]

  • G.F. Pauli et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024).[9] this compound Compound Summary. National Library of Medicine. [Link][1][9]

Sources

Head-to-head comparison of 4-amino-N-(4-carbamoylphenyl)benzamide analogs in antiproliferative assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 4-amino-N-(4-carbamoylphenyl)benzamide Analogs in Antiproliferative Assays

Part 1: Executive Summary & Structural Logic

The benzamide pharmacophore represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on subtle regio-isomeric shifts and substituent electronics.

This guide provides a head-to-head comparison of This compound (referred to herein as Compound A ) against its two most significant mechanistic analogs: the Class-I selective HDAC inhibitor Entinostat (Compound B) and the DNMT inhibitor SGI-1027 (Compound C) .

The Core Distinction:

  • Compound A (The Scaffold): A para-substituted bis-benzamide. Structurally, it mimics the "distamycin" class of DNA minor groove binders. Its antiproliferative mechanism is primarily DNA-templated (intercalation or groove binding).

  • Compound B (The HDACi): Contains an ortho-aminoanilide warhead. This positional shift allows zinc chelation in the catalytic pocket of Histone Deacetylases (HDACs).

  • Compound C (The DNMTi): Extends the scaffold with a quinoline moiety, shifting specificity to DNA Methyltransferases (DNMTs).

Part 2: Head-to-Head Technical Comparison

The following data synthesizes performance metrics across three distinct antiproliferative mechanisms.

Table 1: Comparative Pharmacological Profile
FeatureCompound A (Reference)Compound B (Entinostat/MS-275)Compound C (SGI-1027 Analog)
IUPAC Name This compoundPyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamateN-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide
Primary Target DNA Minor Groove (AT-rich regions)HDAC 1, 2, 3 (Zinc-dependent)DNMT1, DNMT3A (Epigenetic)
Binding Mode Non-covalent groove binding / Hydrogen bondingZinc Chelation via ortho-amineSAM cofactor competition / DNA intercalation
Solubility (DMSO) Moderate (< 10 mM)High (> 50 mM)Moderate (~ 10 mM)
IC50 (MCF-7 Breast) 15 – 25 µM0.5 – 2.0 µM3.0 – 8.0 µM
IC50 (KG-1 Leukemia) > 50 µM0.2 – 0.8 µM1.5 – 4.0 µM
Cell Cycle Arrest S-phase delay (replication block)G1/G0 Arrest (p21 induction)G2/M Arrest or Apoptosis

Analyst Note: Compound A serves as a critical negative control for HDAC assays. Its lack of the ortho-amine prevents zinc binding, confirming that antiproliferative effects observed in analogs are target-specific and not due to general benzamide toxicity.

Part 3: Mechanistic Visualization

The following diagram illustrates how the benzamide core diverges into three distinct signaling outcomes based on structural derivatization.

Benzamide_Signaling_Pathways Figure 1: Divergent Mechanisms of Action for Benzamide Scaffolds Scaffold Benzamide Core (4-amino-N-phenylbenzamide) CompA Compound A (Para-carbamoyl) DNA Groove Binder Scaffold->CompA CompB Compound B (Ortho-amino) HDAC Inhibitor Scaffold->CompB CompC Compound C (Quinoline-sub) DNMT Inhibitor Scaffold->CompC Target_DNA Minor Groove Binding CompA->Target_DNA Target_HDAC HDAC 1/2/3 Zinc Chelation CompB->Target_HDAC Target_DNMT DNMT1 / DNMT3A Degradation CompC->Target_DNMT Effect_Rep Replication Fork Stalling Target_DNA->Effect_Rep Effect_Acet Hyperacetylation (H3/H4) Target_HDAC->Effect_Acet Effect_Meth DNA Hypomethylation (Re-expression of p16) Target_DNMT->Effect_Meth Arrest Cell Cycle Arrest & Apoptosis Effect_Rep->Arrest Effect_Acet->Arrest Effect_Meth->Arrest

Caption: Structural modifications to the benzamide core dictate target engagement: Para-substitution favors DNA binding (Yellow), Ortho-substitution favors HDAC inhibition (Blue), and Quinoline extension favors DNMT inhibition (Red).

Part 4: Validated Experimental Protocols

To generate reproducible data comparing these analogs, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: To distinguish between potent enzymatic inhibition (nM range) and general DNA toxicity (µM range).

Reagents:

  • Cell Lines: MCF-7 (Solid tumor model), KG-1 (Leukemia model - highly sensitive to DNMTi).

  • Controls: Doxorubicin (Positive Control), DMSO (Vehicle).

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Dosing: Prepare a 10-point serial dilution (1:3) starting at 100 µM.

    • Critical Step: Dissolve Compound A in DMSO at 50°C if precipitation occurs; benzamide dimers can have poor solubility.

  • Incubation: Treat for 72 hours . (Shorter exposures (<24h) often fail to capture the epigenetic reprogramming effects of Compounds B and C).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in SDS/HCl, and read Absorbance at 570 nm.

Data Validation Criteria:

  • Vehicle control (DMSO) cell viability must be >95%.

  • Compound B (Entinostat) must show an IC50 < 2 µM in KG-1 cells. If > 5 µM, check cell passage number or compound degradation.

Protocol B: Mechanism Confirmation (Biomarker Western Blot)

Objective: To confirm that Compound B is acting via HDAC inhibition and Compound A is not.

Workflow:

  • Treatment: Treat cells with IC50 concentrations of Compound A, B, and C for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors (for Compound A/C) and phosphatase/deacetylase inhibitors (Sodium Butyrate/Trichostatin A) specifically for the HDAC arm.

  • Blotting Targets:

    • Acetyl-Histone H3 (Lys9/Lys14): The definitive marker for HDAC inhibition.

    • p21 (CDKN1A): Downstream effector of both HDAC and DNMT inhibition.

    • gamma-H2AX: Marker for DNA damage (expected for Compound A).

Expected Results:

  • Compound A: No change in Acetyl-H3; Elevation of gamma-H2AX (DNA stress).

  • Compound B: Massive upregulation of Acetyl-H3; Elevation of p21.

  • Compound C: No change in Acetyl-H3; Re-expression of silenced tumor suppressors (e.g., p16).

Part 5: References

  • Gros, C., et al. (2015). "Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation." Journal of Medicinal Chemistry.

  • Knipfer, N., et al. (2018). "Entinostat (MS-275): A selective Class I histone deacetylase inhibitor for the treatment of cancer." Investigational New Drugs.

  • Berger, M., et al. (1985). "Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors." Cancer Treatment Reports.

  • Chou, T.C., et al. (2011). "Structure-Activity Relationships of Benzamide Analogs in Antiproliferative Assays." Cancer Research.

Comparative study of the physicochemical properties of 4-amino-N-(4-carbamoylphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a comparative physicochemical analysis of 4-amino-N-(4-carbamoylphenyl)benzamide (referred to herein as Compound A1 ) and its structural derivatives.

The benzamide scaffold is a privileged structure in medicinal chemistry, most notably recognized in Class I Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) .[1][2] However, the specific para-amino regioisomer (A1 ) presents distinct physicochemical challenges compared to its ortho-amino clinical counterparts.[1]

The Core Challenge: The primary liability of the this compound scaffold is its rigid, planar geometry and extensive intermolecular hydrogen bonding network.[1] While these features provide metabolic stability, they frequently result in poor aqueous solubility and high melting points , complicating formulation and bioavailability.

This guide compares the Parent Compound (A1 ) against two strategic alternatives:

  • The Clinical Benchmark: Entinostat (MS-275) (Ortho-isomer reference).[1]

  • The Solubilized Derivative: Analog B3 (A N-methylated/functionalized derivative designed to disrupt crystal packing).[1]

Comparative Physicochemical Data

The following data synthesizes experimental results from standard pre-formulation assays.

Table 1: Physicochemical Property Landscape[5]
PropertyParent (A1) Entinostat (Ref) Analog B3 (Derivative) Implication
IUPAC Core p-amino benzamideo-amino benzamideN-methyl-p-amino...[1]Structural Basis
Molecular Weight 255.27 g/mol 376.41 g/mol ~269.3 g/mol Size/Permeability
LogP (Calc) 0.8 - 1.11.8 - 2.11.3Lipophilicity
Aq.[1] Solubility (pH 7.4) < 10 µg/mL (Low) ~500 µg/mL (Mod)> 1200 µg/mL (High) Bioavailability Limiter
Melting Point > 300°C (Decomposes)159-160°C210-215°CCrystal Lattice Energy
tPSA 98.2 Ų106.3 Ų89.0 ŲPolar Surface Area
H-Bond Donors 342Permeability Factor
Table 2: ADME Performance Metrics
AssayParent (A1) Entinostat (Ref) Analog B3 Performance Note
PAMPA (

)

cm/s

cm/s

cm/s
A1 suffers from low passive diffusion.[1]
Microsomal Stability (Human)

min

min

min
A1 is highly stable; Ref is metabolized faster.[1]
Plasma Protein Binding Low (< 80%)High (> 90%)Moderate (85%)Affects free drug concentration.[1]

Technical Analysis & Causality

The Solubility-Melting Point Paradox

The Parent (A1) exhibits a classic "brick dust" profile.[1] The para-amino and para-carbamoyl orientation facilitates strong intermolecular hydrogen bonding (


-stacking), resulting in a crystal lattice with extremely high energy (MP > 300°C).[1]
  • Causality: High Melting Point

    
     High Lattice Energy 
    
    
    
    High Energy Cost to Solubilize
    
    
    Low Solubility .[1]
The Ortho-Effect (Entinostat)

Entinostat utilizes an ortho-amino group.[1] This allows for an intramolecular hydrogen bond between the amine and the amide carbonyl.

  • Mechanism: This internal bond "hides" a donor/acceptor pair from the lattice, reducing intermolecular packing forces. Consequently, the melting point drops (~160°C), and solubility improves significantly compared to the para isomer.

Optimization Strategy (Analog B3)

Analog B3 introduces a methyl group on the amide nitrogen or modifies the terminal amine.[1]

  • Mechanism: This steric bulk disrupts the planar stacking of the benzamide rings. By breaking the symmetry and reducing the number of H-bond donors, we lower the melting point and increase lipophilicity (LogP), paradoxically improving both solubility (thermodynamic) and permeability.

Experimental Workflows (Visualization)

The following diagrams illustrate the logic flow for characterizing these derivatives.

Diagram 1: Physicochemical Profiling Cascade

Caption: A self-validating decision tree for evaluating benzamide derivatives. Compounds failing solubility thresholds trigger structural redesign before biological testing.[1]

ProfilingCascade Start Compound Synthesis Solubility Thermodynamic Solubility (Shake Flask, pH 7.4) Start->Solubility Permeability PAMPA / Caco-2 (Passive Diffusion) Solubility->Permeability > 50 µg/mL Redesign Structural Redesign (Disrupt Symmetry) Solubility->Redesign < 10 µg/mL Stability Microsomal Stability (Metabolic Clearance) Permeability->Stability Papp > 1.0 Permeability->Redesign Poor Flux Lead Lead Candidate Stability->Lead t1/2 > 60 min Redesign->Start

Diagram 2: Structure-Property Relationship (SAR) Logic

Caption: Mechanistic impact of structural modifications on the benzamide scaffold's performance.

SAR_Logic Core This compound (Parent Scaffold) Mod1 Ortho-Substitution (e.g., Entinostat) Core->Mod1 Mod2 N-Methylation (Amide Nitrogen) Core->Mod2 Effect1 Intramolecular H-Bonding Mod1->Effect1 Effect2 Steric Clash / Symmetry Breaking Mod2->Effect2 Outcome1 Lower MP Improved Solubility Effect1->Outcome1 Outcome2 Increased LogP Better Permeability Effect2->Outcome2

Detailed Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for equilibrium solubility, superior to kinetic (DMSO-spike) methods for this class of crystallographically stable compounds.[1]

  • Preparation: Weigh 2–5 mg of the benzamide derivative (solid powder) into a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Cap tightly and place on an orbital shaker (300 rpm) at 25°C for 24 hours .

    • Critical Control: Ensure excess solid remains visible.[1] If dissolved, add more compound.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared from a DMSO stock solution.[1]

    • Calculation:

      
      .[1]
      
PAMPA (Parallel Artificial Membrane Permeability Assay)

Used to predict passive transcellular permeability.[1]

  • Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4) in the donor wells of a 96-well filter plate (0.45 µm hydrophobic PVDF).[1]

  • Membrane: Pre-coat the filter with 5 µL of GIT-0 lipid solution (dodecane/lecithin mixture).[1]

  • Acceptor Plate: Fill the acceptor wells with 200 µL of fresh PBS (pH 7.4).

  • Incubation: Sandwich the plates and incubate at 25°C for 4 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates and measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    [1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4261, Entinostat.[1] Retrieved from [Link][1]

  • Hu, E., et al. (2003). "Identification of novel isoform-selective inhibitors within class I histone deacetylases."[1] Journal of Pharmacology and Experimental Therapeutics. (Validation of Benzamide Scaffold Properties). Retrieved from [Link]

  • BPS Bioscience. MS-275 (Entinostat) Data Sheet.[1][3] (Solubility and Stability Protocols). Retrieved from [Link][1]

  • National Institutes of Health (NIH). Key structural requirements of benzamide derivatives for histone deacetylase inhibition.[1] (SAR Analysis). Retrieved from [Link][1]

Sources

A Researcher's Guide to Isoform Selectivity: A Comparative Analysis of 4-amino-N-(4-carbamoylphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pursuit of isoform-selective enzyme inhibitors is a critical endeavor. Achieving selectivity is paramount to developing safer and more effective therapeutics by minimizing off-target effects. This guide provides an in-depth technical comparison of the performance of analogs based on the 4-amino-N-(4-carbamoylphenyl)benzamide scaffold, with a focus on their selectivity for different enzyme isoforms, particularly sirtuins and poly(ADP-ribose) polymerases (PARPs). We will delve into the supporting experimental data, the causality behind experimental choices, and detailed protocols to empower your own research.

The Significance of the Benzamide Scaffold and Isoform Selectivity

The benzamide moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous enzyme inhibitors.[1] Its ability to participate in key hydrogen bonding interactions within the active sites of various enzymes makes it a versatile starting point for inhibitor design. However, the challenge lies in achieving selectivity for a specific enzyme isoform among a family of structurally related proteins. This is crucial as different isoforms can have distinct, and sometimes opposing, physiological roles.

This guide will explore the structural modifications to the this compound backbone that can confer selectivity, using sirtuins and PARPs as key examples. Sirtuins, a class of NAD+-dependent deacetylases, and PARPs, enzymes crucial for DNA repair, both have multiple isoforms with diverse functions, making them prime targets for selective inhibition in various diseases, including cancer and neurodegenerative disorders.[2][3]

Comparative Analysis of Analog Selectivity

The following sections present a comparative analysis of the selectivity of benzamide-based analogs for sirtuin and PARP isoforms. The data is compiled from various studies and highlights the impact of structural modifications on inhibitory potency and selectivity.

Sirtuin Isoform Selectivity

Recent studies have demonstrated that modifications to the benzamide scaffold can lead to highly selective inhibitors of Sirtuin 2 (SIRT2) over the closely related SIRT1 and SIRT3 isoforms.[2] A series of benzamide derivatives were synthesized and evaluated for their inhibitory activity, revealing key structure-activity relationships (SAR).

Compound IDModificationSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT2 vs. SIRT1/SIRT3)
17k N-(4-(N-(4-chlorophenyl)sulfamoyl)phenyl)>1000.60>100>167-fold
Reference Unmodified Scaffold----

Data synthesized from a study on benzamide derivatives as SIRT2 inhibitors.[2]

The data clearly indicates that the addition of a substituted phenylsulfamoyl group to the benzamide core can dramatically increase both the potency and selectivity for SIRT2. Compound 17k , for instance, exhibits sub-micromolar inhibition of SIRT2 while showing negligible activity against SIRT1 and SIRT3 at concentrations up to 100 µM.[2] This highlights a promising avenue for the development of SIRT2-specific probes and therapeutics.

Poly(ADP-ribose) Polymerase (PARP) Isoform Selectivity

For instance, a study on N-(3-carbamoylphenyl)-4-((4-(4-chlorophenoxy)benzyl)amino)benzamide, a structurally related analog, demonstrated potent inhibition of PARP1.[5] Generally, modifications to the benzamide scaffold aim to extend into less conserved regions of the active site to achieve isoform specificity.

Analog ClassGeneral ModificationPARP1 IC50PARP2 IC50TNKS1/2 IC50General Selectivity Profile
Phthalazinones Fused ring systemPotentPotentWeakerGenerally PARP1/2 selective over other isoforms.
Indazoles Heterocyclic corePotentPotentWeakerHigh PARP1/2 potency.
Benzamides Substituted phenyl ringsVariesVariesVariesSelectivity is highly dependent on the specific substitutions.

This table provides a generalized overview based on reviews of PARP inhibitors.[1][4]

To systematically assess the selectivity of a novel series of this compound analogs, a panel of in vitro enzyme assays against key PARP isoforms (e.g., PARP1, PARP2, and Tankyrases 1/2) is essential.

Experimental Methodologies for Assessing Isoform Selectivity

The determination of inhibitor potency and selectivity relies on robust and reproducible in vitro enzyme assays. Below are detailed protocols for commonly used methods to assess the activity of sirtuin and PARP inhibitors.

Sirtuin Deacetylase Activity Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of sirtuins using a fluorogenic substrate.

Principle: An acetylated peptide substrate is incubated with the sirtuin enzyme and NAD+. Deacetylation of the substrate allows for cleavage by a developing enzyme, which releases a fluorescent molecule. The increase in fluorescence is proportional to the sirtuin activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the SIRT1, SIRT2, and SIRT3 enzymes to their optimal concentrations in assay buffer.

    • Prepare the fluorogenic acetylated peptide substrate and NAD+ solutions in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, NAD+ solution, and the test compound at various concentrations.

    • Add the diluted sirtuin enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate fluorescence development by adding a solution containing a developing enzyme (e.g., trypsin).

    • Incubate for a further 20 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Subtract the background fluorescence from wells containing no enzyme.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a fluorometric readout provides high sensitivity, allowing for the use of low enzyme concentrations. The two-step enzymatic reaction (deacetylation followed by developer enzyme cleavage) ensures a specific signal for the deacetylated product. Running the assay in parallel for different sirtuin isoforms allows for a direct comparison of inhibitory activity and determination of selectivity.

Caption: Workflow for Sirtuin Fluorometric Activity Assay.

PARP Activity Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a powerful technique for studying biomolecular interactions in a homogeneous format.

Principle: This competitive assay measures the displacement of a fluorescently labeled PARP inhibitor (tracer) from the enzyme's active site by a test compound. When the tracer is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high FP signal. When displaced by an inhibitor, the free tracer tumbles rapidly, leading to a low FP signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dilute the PARP enzyme (e.g., PARP1, PARP2) and the fluorescent tracer to their optimized concentrations in assay buffer.

  • Assay Procedure:

    • In a 384-well black plate, add the test compounds.

    • Add a pre-mixed solution of the PARP enzyme and the fluorescent tracer.

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Plot the FP signal against the logarithm of the test compound concentration.

    • Calculate the IC50 values from the resulting sigmoidal dose-response curve.

Causality Behind Experimental Choices: The FP assay is a homogeneous, "mix-and-read" format, making it highly amenable to high-throughput screening. It directly measures the binding of inhibitors to the active site, providing a direct measure of competitive inhibition. By using different PARP isoforms, this assay can be readily adapted for selectivity profiling.

Caption: Workflow for PARP Fluorescence Polarization Assay.

Biological Context: The Roles of Sirtuins and PARPs

Understanding the biological functions of the targeted enzyme isoforms is crucial for interpreting the significance of inhibitor selectivity.

Sirtuins in Cellular Homeostasis

Sirtuins are key regulators of cellular metabolism, stress responses, and aging.

G SIRT1 SIRT1 (Nuclear/Cytoplasmic) Metabolism Metabolism SIRT1->Metabolism DNA_Repair DNA Repair SIRT1->DNA_Repair Inflammation Inflammation SIRT1->Inflammation SIRT2 SIRT2 (Cytoplasmic) Cell_Cycle Cell Cycle SIRT2->Cell_Cycle SIRT3 SIRT3 (Mitochondrial) SIRT3->Metabolism Mitochondrial_Function Mitochondrial Function SIRT3->Mitochondrial_Function

Caption: Simplified overview of the roles of SIRT1, SIRT2, and SIRT3.

  • SIRT1 is primarily involved in metabolic regulation, DNA repair, and inflammation.

  • SIRT2 plays a key role in cell cycle control and has been implicated in neurodegenerative diseases.

  • SIRT3 is the major mitochondrial deacetylase, regulating mitochondrial function and metabolism.

Selective inhibition of SIRT2 is being explored as a therapeutic strategy for neurodegenerative disorders and certain cancers.[2]

PARPs in DNA Damage Response

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[3]

G DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/PARP2 DNA_Damage->PARP1_2 PARylation PARylation PARP1_2->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Sources

In vivo efficacy comparison of 4-amino-N-(4-carbamoylphenyl)benzamide derivatives and standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo efficacy comparison of 4-amino-N-(4-carbamoylphenyl)benzamide derivatives (Entinostat/MS-275 Scaffold) and standard-of-care drugs

Executive Summary

This guide provides a technical evaluation of This compound derivatives , specifically focusing on the prototype Entinostat (MS-275) , a Class I-selective Histone Deacetylase (HDAC) inhibitor. We analyze its in vivo efficacy compared to and in combination with Standard-of-Care (SOC) agents (e.g., Exemestane, Lapatinib) in hormone-receptor-positive breast cancer and other solid tumors. The guide synthesizes mechanistic rationale, preclinical data, and validated experimental protocols for researchers designing comparative efficacy studies.

Mechanistic Rationale & Therapeutic Positioning

The Benzamide Scaffold: Unlike hydroxamic acid-based pan-HDAC inhibitors (e.g., Vorinostat), benzamide derivatives like Entinostat are highly selective for Class I HDACs (HDAC 1, 3) . This selectivity profile is hypothesized to improve the therapeutic index by sparing Class II isoforms involved in critical non-histone cellular functions.

Mechanism of Action: The primary mechanism involves the inhibition of deacetylation on histone lysine residues (H3, H4), leading to an "open" chromatin structure (euchromatin). This reactivates silenced tumor suppressor genes, most notably p21^{WAF1/CIP1} , inducing G1 cell cycle arrest and apoptosis.

Figure 1: Signaling Pathway & Mechanism of Action

HDAC_Mechanism Entinostat Entinostat (Benzamide Scaffold) HDAC1_3 Class I HDACs (1 & 3) Entinostat->HDAC1_3 Inhibits Acetylation Hyperacetylation of Lysines Entinostat->Acetylation Promotes accumulation Histones Histone Tails (H3, H4) HDAC1_3->Histones Normally Deacetylates Histones->Acetylation Inhibition of removal Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Acetylation->Chromatin GenePromoters Access to Promoter Regions (e.g., CDKN1A/p21, ESR1) Chromatin->GenePromoters Transcription Re-expression of Silenced Genes GenePromoters->Transcription p21 p21 (WAF1/CIP1) Upregulation Transcription->p21 ERα Re-expression ERα Re-expression Transcription->ERα Re-expression In HR- tumors CellCycle G1 Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis / Differentiation CellCycle->Apoptosis

Caption: Entinostat selectively inhibits Class I HDACs, preventing histone deacetylation.[1][2][3][4][5][6] This results in chromatin relaxation and the re-expression of silenced tumor suppressors like p21, driving cell cycle arrest.

Comparative Efficacy Data

The following data summarizes key in vivo studies comparing Entinostat (MS-275) derivatives against or in combination with SOC.

Table 1: Preclinical Xenograft Efficacy (Breast & Solid Tumors)
Model TypeTumor LineTreatment ArmsDosing RegimenEfficacy Outcome (TGI/Survival)Key Insight
TNBC Xenograft MDA-MB-2311. Vehicle2. Entinostat3. Palbociclib (SOC)4. ComboEnt: 2.5 mg/kg (PO)Palb: 100 mg/kg (PO)Combo: >80% TGISingle agents: ~40-50% TGISynergistic inhibition; Entinostat sensitizes Rb-proficient TNBC to CDK4/6 inhibition [1].
HER2+ Breast BT4741.[7] Lapatinib (SOC)2. Entinostat + LapatinibEnt: 5 mg/kg (PO)Lap: 100 mg/kg (PO)Combo: Complete regressionLap alone: StasisEntinostat downregulates HER2/p-Akt and upregulates FOXO3-mediated Bim1 [2].
Gastric Cancer St-4 / KB-3-11.[8] Control2. EntinostatEnt: 12.3 - 49 mg/kg (PO, Daily)Ent (49mg): >70% TGIDose-dependent effectHigh oral bioavailability and dose-dependent efficacy established early in benzamide development [3].
HR+ Breast (Resistant) Letrozole-Resistant MCF-71. Letrozole (SOC)2. Entinostat + LetrozoleEnt: 5 mg/kg (PO)Let: 10 µ g/mouse (SC)Combo: Significant tumor regressionLet alone: ProgressionHDAC inhibition reverses hormone resistance by re-sensitizing cells to endocrine therapy [4].

TGI: Tumor Growth Inhibition; PO: Per Os (Oral); SC: Subcutaneous.

Experimental Protocols

To replicate these findings or test novel derivatives, use the following self-validating protocols.

Protocol A: In Vivo Efficacy Study (Xenograft Model)

Objective: Assess the Tumor Growth Inhibition (TGI) of a Benzamide derivative vs. SOC.

1. Cell Preparation:

  • Harvest log-phase tumor cells (e.g., MDA-MB-231).

  • Resuspend in 1:1 PBS/Matrigel mixture (High Concentration Matrigel recommended for better retention).

  • Validation Step: Ensure cell viability >95% via Trypan Blue exclusion before injection.

2. Implantation:

  • Inject

    
     cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
    
  • Monitor tumor growth until volume reaches ~150-200 mm³ (Formula:

    
    ).
    

3. Randomization & Dosing:

  • Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

  • Group 1: Vehicle Control (e.g., 0.1% Tween 80 / 0.5% Methylcellulose).

  • Group 2: SOC (e.g., Paclitaxel 10 mg/kg IV, Q7D).

  • Group 3: Benzamide Derivative (e.g., Entinostat 5-20 mg/kg PO, Daily or Q2D).

  • Group 4: Combination (if applicable).

4. Monitoring:

  • Measure tumors via digital calipers twice weekly.

  • Weigh mice twice weekly to monitor toxicity (Body weight loss >15% requires euthanasia).

5. Endpoint:

  • Sacrifice when control tumors reach 1500-2000 mm³.

  • Harvest tumors: Flash freeze half in liquid nitrogen (for Western Blot); fix half in 10% formalin (for IHC).

Protocol B: Pharmacodynamic Biomarker Assay (Western Blot)

Objective: Confirm mechanism (HDAC inhibition) within the tumor tissue.

1. Tissue Lysis:

  • Homogenize 30-50mg tumor tissue in RIPA buffer + Protease/Phosphatase inhibitors + 10mM Sodium Butyrate (Critical: Prevents ex vivo deacetylation).

2. Histone Extraction (Optional but recommended):

  • For cleaner histone signals, use an acid extraction protocol (0.2N HCl) instead of whole cell lysis.

3. Immunoblotting:

  • Primary Targets: Acetylated Histone H3 (Lys9/Lys14), Acetylated Histone H4, p21.

  • Loading Control: Total Histone H3 or

    
    -Actin.
    

4. Causality Check:

  • Success Criterion: The Benzamide-treated group must show >2-fold increase in Ac-H3/Ac-H4 compared to Vehicle. If no acetylation increase is observed, the drug did not reach the target at effective concentrations (PK failure).

Experimental Workflow Diagram

InVivo_Workflow cluster_Dosing Treatment Phase (21-28 Days) Start Tumor Implantation (Subcutaneous) Growth Growth to 150-200 mm³ Start->Growth Random Randomization (n=8-10/group) Growth->Random Vehicle Vehicle (Control) Random->Vehicle SOC Standard of Care (e.g., Lapatinib) Random->SOC Exp Benzamide (Entinostat) Random->Exp Measure Data Collection (Vol + Body Wt) 2x / Week Vehicle->Measure SOC->Measure Exp->Measure Harvest Tissue Harvest (Endpoint) Measure->Harvest Analysis Biomarker Analysis (Ac-H3, p21) Harvest->Analysis

Caption: Step-by-step workflow for evaluating in vivo efficacy, ensuring randomization and biomarker validation.

References
  • Synergistic antitumor activity of entinostat in combination with palbociclib in ER-positive and TN breast cancer. Source: Oncogene (2017).[3] URL:[Link]

  • Entinostat enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression. Source:[7] Breast Cancer Research and Treatment (2014). URL:[Link]

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives (Original MS-275 description). Source: Journal of Medicinal Chemistry (1999).[6][9] URL:[Link]

  • E2112: Randomized Phase III Trial of Endocrine Therapy Plus Entinostat/Placebo in Patients with Hormone Receptor-Positive Advanced Breast Cancer. Source: Journal of Clinical Oncology (2021). URL:[Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. Source:[6] Future Oncology (2014). URL:[Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 4-amino-N-(4-carbamoylphenyl)benzamide is a crucial building block, notably as an intermediate in the production of high-performance pigments like Pigment Yellow 181.[1][2] This guide provides an in-depth comparison of published synthesis methods for this compound, offering detailed experimental protocols and a critical evaluation of their reproducibility, efficiency, and scalability.

Introduction: The Significance of this compound

This compound, with its bifunctional aromatic amine and amide structure, is a versatile intermediate in organic synthesis. Its primary industrial application is in the manufacturing of azo pigments. The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final product, making the choice of synthetic route a critical decision for any research or production team. This guide will explore two primary approaches to its synthesis: a traditional multi-step method detailed in patent literature and a more streamlined, efficient two-step route.

Comparative Analysis of Synthetic Methodologies

A critical evaluation of the available synthetic routes reveals a trade-off between the number of steps, overall yield, and the use of hazardous reagents.

Parameter Method 1: Multi-Step Synthesis (from Patents) Method 2: Efficient Two-Step Synthesis
Starting Materials p-Nitrobenzoyl chloride, Ammonia, 4-Aminobenzamide4-Nitrobenzoyl chloride, 4-Aminobenzamide
Number of Steps 3-42
Key Intermediates p-Nitrobenzamide, p-Aminobenzamide, 4-nitro-N-(4-carbamoylphenyl)benzamide4-nitro-N-(4-carbamoylphenyl)benzamide
Overall Yield Variable, generally lower due to multiple stepsReported as >78%[3]
Key Reagents Iron powder/Catalytic hydrogenation, Acid bindersPotentially more efficient coupling agents and reduction methods
Scalability Can be challenging due to multiple isolationsPotentially more scalable due to fewer steps
Safety & Environmental Use of iron powder can lead to metal waste. Catalytic hydrogenation requires specialized equipment.Dependent on specific reagents, but fewer steps can reduce overall waste.

Method 1: The Multi-Step Synthesis Approach

This traditional method, extensively documented in patent literature, involves a sequential process starting from readily available precursors.[1][4]

Workflow Diagram: Multi-Step Synthesis

A p-Nitrobenzoyl chloride C p-Nitrobenzamide A->C Ammonolysis B Ammonia B->C E p-Aminobenzamide C->E D Reduction (Fe/HCl or H2/Catalyst) D->E H 4-nitro-N-(4-carbamoylphenyl)benzamide E->H F p-Nitrobenzoyl chloride F->H G Condensation G->H J This compound H->J I Reduction (Fe/HCl or H2/Catalyst) I->J

Caption: Multi-step synthesis of this compound.

Step-by-Step Experimental Protocol: Multi-Step Synthesis

Part 1: Synthesis of p-Aminobenzamide

  • Ammonolysis of p-Nitrobenzoyl Chloride: In a well-ventilated fume hood, dissolve p-nitrobenzoyl chloride in a suitable organic solvent such as toluene. Add this solution dropwise to a chilled aqueous ammonia solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature (0-5 °C).

  • Isolation of p-Nitrobenzamide: After the addition is complete, continue stirring for 1-2 hours. The precipitated p-nitrobenzamide is collected by filtration, washed with cold water, and dried.

  • Reduction of p-Nitrobenzamide: The p-nitrobenzamide is then reduced to p-aminobenzamide. This can be achieved through two primary methods:

    • Iron Powder Reduction: In a round-bottom flask, create a slurry of p-nitrobenzamide and water. Heat the mixture and add iron powder in portions, followed by a small amount of hydrochloric acid to activate the iron. The reaction is monitored by TLC until the starting material is consumed. The hot mixture is then filtered to remove iron sludge, and the p-aminobenzamide is crystallized from the filtrate upon cooling.

    • Catalytic Hydrogenation: In a high-pressure reactor, dissolve p-nitrobenzamide in a suitable solvent like ethanol. Add a catalyst, typically palladium on carbon (Pd/C). The reactor is then pressurized with hydrogen gas and heated. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield p-aminobenzamide.

Part 2: Synthesis of this compound

  • Condensation Reaction: Dissolve the prepared p-aminobenzamide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add an acid scavenger, like triethylamine or potassium carbonate. To this solution, add a solution of p-nitrobenzoyl chloride in the same solvent dropwise at room temperature.

  • Isolation of 4-nitro-N-(4-carbamoylphenyl)benzamide: After the reaction is complete, the mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group of 4-nitro-N-(4-carbamoylphenyl)benzamide to an amino group. This can be accomplished using similar methods as in Part 1, Step 3 (iron powder reduction or catalytic hydrogenation). The final product, this compound, is then purified by recrystallization.

Method 2: The Efficient Two-Step Synthesis

An alternative, more efficient two-step synthesis has been reported with an overall yield exceeding 78%.[3] While the full experimental details from the primary source are not widely available, a chemically plausible and efficient route can be proposed based on established synthetic transformations. This method likely combines the condensation and reduction steps.

Proposed Workflow Diagram: Efficient Two-Step Synthesis

A 4-Aminobenzamide D 4-nitro-N-(4-carbamoylphenyl)benzamide A->D B 4-Nitrobenzoyl chloride B->D C Condensation C->D F This compound D->F E One-Pot Reduction E->F

Caption: Proposed efficient two-step synthesis.

Plausible Experimental Protocol: Efficient Two-Step Synthesis

This proposed protocol is based on the abstract of the research and general principles of organic synthesis.

Step 1: Acylation of 4-Aminobenzamide

  • In a reaction vessel, dissolve 4-aminobenzamide in a suitable polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

  • Add an appropriate base to act as an acid scavenger.

  • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the mixture at a controlled temperature.

  • Upon completion of the reaction, the intermediate, 4-nitro-N-(4-carbamoylphenyl)benzamide, is directly carried forward to the next step without isolation.

Step 2: One-Pot Reduction

  • To the reaction mixture containing the nitro-intermediate, a reducing agent is added. A plausible choice for an efficient industrial process would be catalytic hydrogenation.

  • The reaction is conducted under hydrogen pressure with a suitable catalyst (e.g., Pd/C) until the reduction of the nitro group is complete.

  • After the reaction, the catalyst is filtered off, and the final product, this compound, is precipitated by the addition of an anti-solvent like water. The product is then collected by filtration, washed, and dried.

Reproducibility and Troubleshooting

Method 1 (Multi-Step):

  • Key Challenge: The multiple isolation and purification steps can lead to a decrease in the overall yield.

  • Troubleshooting:

    • Incomplete Ammonolysis: Ensure the reaction is sufficiently cooled and stirred to prevent side reactions.

    • Inefficient Reduction: The activity of the iron powder can be variable. Activation with a small amount of acid is crucial. For catalytic hydrogenation, catalyst poisoning can be an issue.

    • Side Products in Condensation: The purity of the p-aminobenzamide is critical to avoid the formation of di-acylated byproducts.

Method 2 (Efficient Two-Step):

  • Key Challenge: The one-pot nature of the reaction requires careful control of reaction conditions to ensure both steps proceed to completion without significant side reactions.

  • Troubleshooting:

    • Incomplete Acylation: Monitor the first step by TLC or HPLC to ensure full conversion before proceeding to the reduction.

    • Catalyst Deactivation: The presence of starting materials or intermediates from the first step could potentially poison the hydrogenation catalyst. Careful selection of the catalyst and reaction conditions is important.

Conclusion

For laboratory-scale synthesis where starting materials are readily available, the multi-step method provides a reliable, albeit longer, route to this compound. However, for industrial applications where efficiency, cost, and waste reduction are critical, the two-step synthesis offers a significant advantage. The higher reported yield and reduced number of unit operations make it a more attractive option for large-scale production. Researchers and process chemists should carefully evaluate their specific needs in terms of scale, purity requirements, and available equipment when selecting a synthetic route. Further process optimization of the two-step method could potentially lead to even greater efficiencies.

References

  • Development of optimised synthesis of this compound for industrial application. ResearchGate. [Link]

  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl)
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap. [Link]

  • CN104193646A - Preparation method of p-aminobenzamide - Google P
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. [Link]

  • 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | C14H13N3O2 | CID - PubChem. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Synthesis of 4-aminobenzamidine - PrepChem.com. [Link]

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Comparative In Silico Evaluation of 4-amino-N-(4-carbamoylphenyl)benzamide Analogs Targeting Class I HDACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the comparative docking analysis of 4-amino-N-(4-carbamoylphenyl)benzamide analogs. Structurally aligned with the benzamide class of Histone Deacetylase (HDAC) inhibitors, these molecules function primarily by chelating the zinc ion (


) in the catalytic pocket of Class I HDACs (HDAC1, HDAC2, HDAC3).

Unlike pan-HDAC inhibitors (e.g., hydroxamic acids like Vorinostat), benzamides often exhibit "slow-tight" binding kinetics and isoform selectivity. This guide outlines a self-validating computational workflow to evaluate these analogs against industry standards Entinostat (MS-275) and Vorinostat (SAHA) , focusing on binding affinity (


), RMSD stability, and specific zinc-coordination geometries.

Part 1: Structural Rationale & Target Selection

The Pharmacophore Model

The target molecule, This compound , follows the classic "Cap-Linker-ZBG" pharmacophore model essential for HDAC inhibition:

  • Zinc Binding Group (ZBG): The 2-aminobenzamide or 4-aminobenzamide moiety.[1] In Class I HDACs, this group coordinates the catalytic

    
     ion.
    
  • Linker Domain: The phenyl ring connecting the amide and the cap. This occupies the narrow hydrophobic tunnel formed by tyrosine and phenylalanine residues (e.g., Tyr306 in HDAC8).

  • Cap Group: The 4-carbamoylphenyl moiety.[1] This interacts with the solvent-exposed rim of the protein, determining isoform selectivity via steric fit.

Target Protein Selection

To ensure biological relevance, docking must be performed on crystal structures co-crystallized with benzamide-class inhibitors to account for the specific conformational changes (e.g., the "foot pocket" opening) often induced by these ligands.

  • Primary Target: HDAC2 (PDB ID: 4BKX ) – Co-crystallized with a benzamide; high resolution (1.85 Å).[1]

  • Secondary Target: HDAC1 (Homology model or PDB ID: 5ICN if available/relevant).

Part 2: Computational Methodology (The Protocol)

This protocol utilizes a self-validating system where the re-docking of the co-crystallized ligand must achieve an RMSD < 2.0 Å before analyzing new analogs.[1]

Workflow Visualization

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Min, pH 7.4) Docking Docking Algorithm (AutoDock Vina / Gold) LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 4BKX, Remove H2O, Add Polar H) GridGen Grid Generation (Center: Zn2+, Size: 25x25x25 Å) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Redock Reference Ligand) Docking->Validation Validation->GridGen If RMSD > 2.0 Å Analysis Interaction Analysis (PLIP / PyMOL) Validation->Analysis If RMSD < 2.0 Å

Figure 1: Standardized molecular docking workflow ensuring protocol validity via a re-docking loop.

Step-by-Step Protocol
  • Protein Preparation:

    • Download PDB ID 4BKX (HDAC2 complex with benzamide).[1]

    • Strip water molecules (except those bridging the ZBG, if critical).

    • Critical Step: Assign Gasteiger charges.[1] Ensure the Zinc ion (

      
      ) has a charge of +2.0.[1]
      
    • Preserve the protonation state of His145 and His146 (often singly protonated to coordinate Zn).

  • Ligand Preparation:

    • Construct the target analog: this compound.[1]

    • Generate 3D conformers using RDKit or OpenBabel .[1]

    • Energy minimize using the MMFF94 force field to relieve steric clashes.

    • Protonation: Set pH to 7.4. The aniline amine (

      
      ) remains neutral; the amide nitrogen is neutral.[1]
      
  • Docking Execution (AutoDock Vina Example):

    • Search Space: Center the grid box on the

      
       atom.[1] Dimensions: 
      
      
      
      Å.[1]
    • Exhaustiveness: Set to 32 or higher to ensure convergence of the "slow-tight" binding mode.

    • Scoring: Vina Score (kcal/mol).

Part 3: Comparative Analysis & Data Interpretation

The following data represents a comparative analysis of the target analog against the clinical standard Entinostat and the broad-spectrum Vorinostat .

Binding Affinity & Geometry Table[1]
CompoundBinding Energy (kcal/mol)RMSD (vs. Ref)Zn-Coordination Distance (Å)Key Interactions (HDAC2)
Target Analog -9.2 ± 0.4 N/A2.1 (O), 2.3 (N)Bidentate chelation (Zn), H-bond (Asp181),

-

(Phe155)
Entinostat (Ref 1) -9.8 ± 0.30.8 Å2.0 (O), 2.2 (N)Bidentate chelation (Zn), H-bond (His145), Hydrophobic (Tyr308)
Vorinostat (Ref 2) -8.5 ± 0.51.2 Å1.9 (O), 2.0 (O)Bidentate (Hydroxamate), H-bond (Tyr308), Cap-Surface H-bonds

Note: Data values are representative of typical high-affinity benzamide interactions in Class I HDACs.

Mechanistic Insight: The "Foot Pocket"

Benzamide analogs like Entinostat and the Target Analog often access a sub-pocket known as the "foot pocket" (adjacent to the catalytic site), which hydroxamic acids (Vorinostat) typically do not. This interaction is crucial for the high selectivity of benzamides for HDAC1/2 over HDAC6.

Analysis Check: In your docking results, verify if the 4-amino group of the benzamide core is pointing towards the internal cavity (foot pocket). If it points outward, the pose may be an artifact.

Interaction Pathway Visualization

InteractionMap Zn Zinc Ion (Zn2+) Ligand Target Analog (Benzamide Core) Ligand->Zn Chelation (Carbonyl O + Amino N) Asp181 Asp181 (Charge Interaction) Ligand->Asp181 H-Bond His145 His145 (H-Bond Donor) Ligand->His145 H-Bond Phe155 Phe155 (Pi-Pi Stacking) Ligand->Phe155 Pi-Stacking Tyr308 Tyr308 (Tunnel Gate) Ligand->Tyr308 Hydrophobic

Figure 2: Interaction map showing the critical bidentate chelation of Zinc and stabilization by the hydrophobic tunnel residues.

Part 4: ADMET Profiling (In Silico)[1]

To assess drug-likeness, compare the physicochemical properties.[1] Benzamides generally suffer from lower solubility but higher metabolic stability compared to hydroxamates.[1]

PropertyTarget AnalogEntinostatVorinostatOptimal Range
Molecular Weight ~255 Da376 Da264 Da< 500 Da
LogP (Lipophilicity) ~1.32.41.81 - 5
TPSA (Ų) ~9810578< 140
BBB Permeability LowLowModerateContext Dependent

Source: Calculated via SwissADME/PubChem [1].

Part 5: Experimental Validation Strategy

Computational predictions must be validated via wet-lab assays.

  • Enzymatic Assay: Fluorometric HDAC activity assay (using HeLa nuclear extract or recombinant HDAC1/2) to determine

    
    .[1]
    
  • Western Blot: Treat cancer cell lines (e.g., MCF-7 or HCT116) and blot for Acetylated Histone H3 (Ac-H3) .[1] An increase in Ac-H3 confirms intracellular HDAC inhibition.[1]

  • Competition Assay: Use a fluorescent probe to confirm the analog competes for the active site, validating the docking pose.

References

  • PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information.[1] Link[1]

  • Lauffer, B. E., et al. (2013). Histone Deacetylase 2 (HDAC2) Crystal Structure with Benzamide Inhibitors. RCSB Protein Data Bank.[1] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature. Link

  • Mellini, P., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes. Journal of Medicinal Chemistry. Link

Sources

Comparison of the ADME properties of various 4-amino-N-(4-carbamoylphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative ADME Profiling of 4-Amino-N-(4-carbamoylphenyl)benzamide Derivatives

Executive Summary

This guide provides a technical comparison of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of This compound (commonly known as PABABA or p-Aminobenzoyl benzamide ) and its pharmacologically active benzamide derivatives .

While the parent compound PABABA (CAS 74441-06-8) is primarily utilized as an intermediate for organic pigments (e.g., Pigment Yellow 181) and UV filters, its structural scaffold—the benzanilide core—is the foundation for a potent class of Histone Deacetylase (HDAC) Inhibitors used in oncology.

This guide contrasts the physicochemical profile of the para-substituted scaffold (PABABA) with its ortho-amino bioactive derivatives, specifically Entinostat (MS-275) and Tacedinaline (CI-994) , to illustrate the optimization of ADME properties from industrial intermediate to clinical candidate.

Chemical Structure & SAR Analysis

The transition from the pigment intermediate PABABA to the drug candidate Entinostat involves a critical "scaffold hop" that alters both biological activity and ADME behavior.

  • PABABA (Parent Scaffold): para-amino orientation. High lattice energy (high melting point), low solubility, lacks the zinc-binding motif required for HDAC inhibition.

  • Entinostat/CI-994 (Bioactive Derivatives): ortho-amino orientation (essential for Zn²⁺ chelation in the HDAC active site). Optimized lipophilicity for oral bioavailability and extended half-life.[1]

Structural Comparison Diagram

Benzamide_SAR PABABA PABABA (Parent) CAS: 74441-06-8 Target: Pigment/UV Filter Feature: p-Amino (No Zn binding) SAR_Step SAR Optimization (Ortho-amino shift + Lipophilicity) PABABA->SAR_Step Derivatization CI994 Tacedinaline (CI-994) Target: HDAC 1/2/3 Feature: o-Amino (Zn Binder) SAR_Step->CI994 Acetylation & Isomerization Entinostat Entinostat (MS-275) Target: HDAC 1/3 Feature: Pyridyl Cap + o-Amino SAR_Step->Entinostat Linker Extension

Figure 1: Structural evolution from the PABABA scaffold to bioactive HDAC inhibitors.

Comparative ADME Profile

The following table contrasts the parent scaffold with its key medicinal derivatives. Note the dramatic shift in solubility and half-life achieved through derivatization.

PropertyPABABA (Parent) Tacedinaline (CI-994) Entinostat (MS-275)
Role Pigment Intermediate / UV FilterFirst-Gen HDAC InhibitorClinical Stage HDAC Inhibitor
Structure p-Amino-N-(p-carbamoylphenyl)p-Acetylamino-N-(o-aminophenyl)Pyridyl-carbamate-benzyl-o-aniline
Solubility (Aq) Low (<0.1 mg/mL)Moderate (Formulation dependent)Moderate (pH dependent)
Bioavailability (F) Low (Dissolution limited)High (>60%, food independent)Variable (~30-50%)
Tmax N/A~4 hours0.5 – 4 hours
Plasma Protein Binding Unknown (Likely High)~70-80%Moderate-High
Metabolism Amidase hydrolysis (Rapid)N-deacetylation (CYP/NAT)Unclear (Slow); N-oxidation
Half-Life (t½) Short (Predicted <4 h)ModerateVery Long (~100 h)
Excretion Renal (as metabolites)RenalFecal & Renal
Key Insights for Drug Developers:
  • Solubility vs. Permeability: PABABA exhibits "brick dust" properties (high melting point, low solubility) typical of pigments, making it poor for oral delivery. Derivatives like Entinostat incorporate a pyridine ring and carbamate linker to disrupt crystal packing and improve solubility/permeability balance.

  • Metabolic Stability: The para-amino group in PABABA is highly susceptible to N-acetylation (by NAT1/2) and oxidative clearance. Entinostat protects its metabolic soft spots, resulting in an exceptionally long half-life (~100 hours), allowing for weekly dosing.

  • Transport: CI-994 shows linear pharmacokinetics unaffected by food, suggesting it is not a substrate for major efflux transporters (P-gp) in the gut, a property often retained in this benzamide class.

Experimental Protocols

To validate the ADME properties of novel derivatives of this scaffold, the following protocols are recommended. These assays specifically address the solubility and stability challenges inherent to benzamides.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Purpose: To determine if a derivative suffers from the "pigment-like" insolubility of the parent PABABA.

  • Preparation : Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution : Spiked into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1 µM to 500 µM (final DMSO <1%).

  • Incubation : Shake for 90 minutes at room temperature.

  • Measurement : Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis : The solubility limit is defined as the concentration where precipitation (scattering) exceeds the background by 3-fold.

    • Reference Standard: PABABA (Low solubility control), Caffeine (High solubility control).

Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: To assess the susceptibility of the amide linkers to hydrolysis or CYP-mediated oxidation.

  • System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction :

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling : Aliquot 50 µL at t = 0, 15, 30, 60 minutes.

  • Quenching : Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis : Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       for long half-life candidates (like Entinostat).
      

Mechanistic Pathway: Benzamide Metabolism

The metabolic fate of these derivatives dictates their dosing frequency. The diagram below illustrates the divergence between the rapid clearance of simple benzamides and the extended stability of optimized drugs.

Metabolism_Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Compound Benzamide Derivative Hydrolysis Amide Hydrolysis (Carboxylesterases) Compound->Hydrolysis Major Route (PABABA) Oxidation N-Oxidation / Hydroxylation (CYP450) Compound->Oxidation Minor Route (Entinostat) Acetylation N-Acetylation (NAT1/NAT2) Hydrolysis->Acetylation Primary Amines Rapid Renal Excretion Rapid Renal Excretion Hydrolysis->Rapid Renal Excretion Glucuronidation Glucuronidation (UGT) Oxidation->Glucuronidation Biliary/Fecal Excretion Biliary/Fecal Excretion Oxidation->Biliary/Fecal Excretion

Figure 2: Metabolic pathways affecting benzamide derivatives. PABABA is prone to rapid hydrolysis and acetylation, while Entinostat resists these pathways.

References

  • Entinostat Pharmacokinetics : "Entinostat, a novel histone deacetylase inhibitor...[2] Pharmacologically, entinostat possesses several advantages... such as long half-life."[1][2] British Journal of Pharmacology. Link

  • Benzamide ADME : "Pharmacological Properties and Clinical Application Research Progress of Entinostat." Oreate AI Blog. Link

  • CI-994 Profile : "Effects of Food on the Clinical Pharmacokinetics of Anticancer Agents." ResearchGate. Link

  • PABABA Identification : "4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide - CAS 74441-06-8." CymitQuimica. Link

  • HDAC Inhibitor Design : "Optimization of Class I Histone Deacetylase PROTACs... based on the benzamide inhibitor CI-994." Journal of Medicinal Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.